4-Hydroxybenzotriazole
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2H-benzotriazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-3-1-2-4-6(5)8-9-7-4/h1-3,10H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTMSDXUXJISAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374722, DTXSID401020651 | |
| Record name | 4-Hydroxy-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-4H-benzotriazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26725-51-9, 2387180-06-3 | |
| Record name | 4-Hydroxybenzotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26725-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-4H-benzotriazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-1H-benzotriazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Hydroxybenzotriazole (4-HOAt) for Advanced Synthesis
Introduction
In the landscape of modern organic and medicinal chemistry, the synthesis of complex molecules with high fidelity is paramount. Among the vast arsenal of reagents available to chemists, benzotriazole derivatives have carved out a significant niche, particularly in the construction of amide bonds—the very backbone of peptides and numerous pharmaceuticals. 4-Hydroxybenzotriazole (4-HOAt) represents a significant advancement in this class of reagents. This guide offers an in-depth exploration of 4-HOAt, from its fundamental chemical properties and structure to its sophisticated applications, providing researchers, scientists, and drug development professionals with the technical insights required for its effective implementation.
Part 1: Core Chemical Identity and Physicochemical Properties
This compound, an analogue of the more classical 1-Hydroxybenzotriazole (HOBt), is distinguished by a hydroxyl group at the 4-position of the benzene ring. This seemingly minor structural modification imparts significant and advantageous changes to its reactivity and efficacy as a peptide coupling additive.
Chemical Structure:
Table 1: Core Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 1H-Benzo[d][1][2][3]triazol-4-ol |
| CAS Number | 26725-51-9 |
| Molecular Formula | C₆H₅N₃O |
| Molecular Weight | 135.12 g/mol |
Table 2: Key Physicochemical Properties of this compound
| Property | Value |
| Appearance | Solid |
| Melting Point | 224 °C (decomposes)[4] |
| pKa | Data not readily available in searches, but expected to be lower than HOBt due to the electron-withdrawing effect of the 4-OH group. |
| Solubility | Soluble in common organic solvents like DMF and NMP. |
Part 2: The Mechanism of Action: Superior Acylation and Racemization Suppression
The primary role of additives like 4-HOAt in peptide coupling is to facilitate the formation of an amide bond while minimizing side reactions, the most detrimental of which is racemization.[5] When a carboxylic acid is activated by a coupling reagent like a carbodiimide (e.g., DIC), it forms a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to forming a 5(4H)-oxazolone, the primary pathway for racemization of the amino acid's chiral center.[6]
4-HOAt intervenes by rapidly trapping this O-acylisourea intermediate to form a 4-HOAt active ester. The key to 4-HOAt's enhanced performance over HOBt lies in the electronic effect of the 4-hydroxyl group. This group acts as an electron-withdrawing moiety, increasing the acidity of the N-OH proton and making the resulting active ester a better leaving group. This accelerates the rate of the desired aminolysis reaction, which outcompetes the rate of racemization.
Mechanistic Pathway of 4-HOAt in Peptide Coupling
The following diagram illustrates the critical role of 4-HOAt in intercepting the unstable intermediate and promoting efficient peptide bond formation.
Caption: Mechanism of 4-HOAt in suppressing racemization during peptide coupling.
Part 3: Applications in Advanced Synthesis
The superior properties of 4-HOAt make it particularly valuable in challenging synthetic scenarios:
-
Solid-Phase Peptide Synthesis (SPPS): 4-HOAt is widely used in both manual and automated SPPS, especially for "difficult couplings" involving sterically hindered amino acids (e.g., Val, Ile) or during the synthesis of long peptide sequences where cumulative yield and purity are critical.[7]
-
Fragment Condensation: In the convergent synthesis of large peptides or small proteins, fragments are coupled together. These reactions are highly prone to racemization, and the use of highly effective additives like 4-HOAt is often mandatory.
-
Synthesis of Complex Natural Products: The formation of amide bonds is a key step in the total synthesis of many natural products. 4-HOAt provides a reliable method for creating these linkages with high stereochemical fidelity.
Part 4: Experimental Protocol: A Validated Approach to 4-HOAt-Mediated Peptide Coupling in SPPS
This protocol describes a standard coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis using DIC/4-HOAt.
Materials:
-
Fmoc-deprotected resin-bound peptide
-
Fmoc-amino acid (3-5 equivalents relative to resin loading)
-
This compound (4-HOAt) (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF) for Fmoc deprotection
Step-by-Step Methodology:
-
Resin Preparation:
-
Start with the N-terminal Fmoc-protected amino acid attached to a solid support (e.g., Rink Amide resin).
-
Swell the resin in DMF for 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF. Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes. This ensures complete removal of the Fmoc group, liberating the N-terminal amine.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (deep blue beads) confirms the presence of the free amine.
-
-
Coupling Reaction (Activation and Addition):
-
In a separate vessel, dissolve the next Fmoc-amino acid (3-5 eq.) and 4-HOAt (3-5 eq.) in a minimal amount of DMF.
-
Add this solution to the reaction vessel containing the washed resin.
-
Add DIC (3-5 eq.) to the reaction vessel.
-
Causality Insight: Pre-mixing the amino acid and 4-HOAt before adding the carbodiimide is common, but adding DIC last to the combined resin/amino acid/4-HOAt slurry minimizes premature activation and potential side reactions of the amino acid.
-
-
Reaction Monitoring and Completion:
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Perform a qualitative test (e.g., Kaiser test) to monitor the reaction. A negative Kaiser test (yellow/colorless beads) indicates the complete consumption of the free amine and successful coupling.
-
If the coupling is incomplete, the reaction time can be extended, or a second coupling can be performed.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts (diisopropylurea).
-
The resin is now ready for the next deprotection and coupling cycle.
-
Experimental Workflow Diagram
Caption: Standard workflow for one cycle of Fmoc-SPPS using 4-HOAt.
Part 5: Safety, Handling, and Storage
As a responsible scientist, proper handling of all chemical reagents is crucial.
-
Hazard Identification: this compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound (4-HOAt) is a powerful and effective coupling additive that has become an important tool in the synthesis of peptides and other complex amide-containing molecules. Its ability to accelerate coupling reactions while effectively suppressing racemization, particularly in challenging cases, leads to higher yields and purities of target compounds. By understanding its mechanism of action and employing validated protocols, researchers can leverage the full potential of 4-HOAt to advance their synthetic and drug development objectives.
References
- 1. 1-Hydroxybenzotriazole | C6H5N3O | CID 75771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. This compound | CAS#:26725-51-9 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 1-Hydroxybenzotriazole (HOBt)
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indispensable Role of 1-Hydroxybenzotriazole in Modern Chemistry
1-Hydroxybenzotriazole, commonly known as HOBt, is a cornerstone additive in the field of organic synthesis, particularly in the intricate world of peptide chemistry.[1][2] Its primary and most celebrated function is to act in concert with coupling reagents, such as carbodiimides (e.g., DCC, EDC), to facilitate the formation of amide bonds while significantly suppressing racemization.[1][3][4] This ensures the stereochemical integrity of the final peptide, a critical factor for its biological activity.[1] While the user's query specified 4-Hydroxybenzotriazole, the vast body of scientific literature and industrial application points towards 1-Hydroxybenzotriazole as the reagent of interest in this context. This guide will, therefore, focus on the synthesis and purification of 1-Hydroxybenzotriazole, the isomer ubiquitously employed in research and development.
This whitepaper provides a comprehensive overview of the synthesis and purification of HOBt, moving beyond simple protocols to delve into the mechanistic underpinnings and practical considerations that are vital for its successful preparation and use.
Core Synthesis Methodologies: From Precursors to Crude HOBt
The industrial and laboratory-scale synthesis of 1-Hydroxybenzotriazole predominantly relies on two primary starting materials: 2-chloronitrobenzene and o-nitrophenylhydrazine. The choice between these routes often depends on factors such as cost, availability of starting materials, and desired scale of production.
Method 1: Synthesis from 2-Chloronitrobenzene
This is a widely employed method for the synthesis of HOBt.[5][6] The reaction proceeds through a nucleophilic aromatic substitution followed by an intramolecular cyclization.
Reaction Mechanism:
The synthesis involves the reaction of 2-chloronitrobenzene with hydrazine hydrate. The hydrazine acts as a nucleophile, displacing the chloride. The resulting intermediate then undergoes an intramolecular cyclization to form the benzotriazole ring system.
Experimental Protocol: Synthesis of 1-Hydroxybenzotriazole from 2-Chloronitrobenzene [5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 31.5 g (0.2 mol) of 2-chloronitrobenzene and 32 ml (0.65 mol) of hydrazine hydrate in 100 ml of ethanol.
-
Reflux: Heat the mixture to reflux and maintain for 9 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After completion of the reaction, cool the solution to room temperature. Remove the ethanol by rotary evaporation to obtain a syrup-like residue.
-
Work-up: Dissolve the residue in water and extract with diethyl ether to remove any unreacted 2-chloronitrobenzene.
-
Precipitation: Separate the aqueous phase and acidify with hydrochloric acid to a pH of approximately 1. This will precipitate the crude 1-Hydroxybenzotriazole.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
Method 2: Synthesis from o-Nitrophenylhydrazine
An alternative and often cleaner route to HOBt involves the cyclization of o-nitrophenylhydrazine.[5]
Reaction Mechanism:
This method involves the intramolecular cyclization of o-nitrophenylhydrazine in the presence of a base, such as ammonium hydroxide, followed by acidification.
Experimental Protocol: Synthesis of 1-Hydroxybenzotriazole from o-Nitrophenylhydrazine [5]
-
Reaction Setup: In a suitable vessel, create a suspension of 15.3 g (100 mmol) of o-nitrophenylhydrazine in 100 ml of water.
-
Base Addition: Add 100 ml of concentrated ammonium hydroxide to the suspension.
-
Heating: Gently heat the mixture on a steam bath with occasional swirling. The starting material will dissolve, and the solution's color will change from dark red to light brown. Continue heating at approximately 70°C for 15 minutes.
-
Concentration: Concentrate the solution to about half of its original volume using a stream of air on a steam bath.
-
Filtration: Filter the warm solution to remove any small amounts of insoluble material.
-
Precipitation: Acidify the filtrate with 6 N hydrochloric acid until it is acidic to Congo red paper.
-
Isolation: Cool the mixture in an ice-water bath for 30 minutes. Collect the crystalline product by filtration, wash with 30 ml of cold water, and air-dry.
Visualization of Synthesis Pathways
References
- 1. nbinno.com [nbinno.com]
- 2. fiveable.me [fiveable.me]
- 3. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. prepchem.com [prepchem.com]
- 6. US5998628A - Non-explosive preparations of 1-hydroxybenzotriazole - Google Patents [patents.google.com]
The Lynchpin of Peptide Synthesis: An In-depth Technical Guide to the Mechanism of 4-Hydroxybenzotriazole
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
In the intricate world of peptide synthesis, the formation of the amide bond is the foundational reaction. The efficiency and stereochemical fidelity of this crucial step are paramount to obtaining high-purity peptides for therapeutic and research applications. While primary coupling agents are tasked with activating the carboxylic acid moiety for aminolysis, the use of additives is often critical to steer the reaction towards the desired product and away from deleterious side reactions. Among these additives, 4-Hydroxybenzotriazole (HOBt) has established itself as an indispensable tool. This technical guide provides a comprehensive exploration of the mechanism of action of HOBt in peptide coupling, supported by mechanistic insights, comparative data, and detailed experimental protocols to elucidate its pivotal role.
The Challenge of Amide Bond Formation: Why Additives are Essential
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process requiring the removal of a water molecule. To overcome this energy barrier under mild conditions suitable for sensitive peptide molecules, the carboxylic acid group must be "activated". This is the primary role of coupling reagents such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and onium salts (e.g., HBTU, HATU).[1][2]
However, the activated intermediates generated by these reagents are often highly reactive and unstable. This high reactivity, while necessary for amide bond formation, also opens the door to several undesirable side reactions:
-
Racemization: The chiral integrity of the α-carbon of the activated amino acid is at risk. The activated carboxyl group can facilitate the abstraction of the α-proton, leading to the formation of a planar enolate or a 5(4H)-oxazolone intermediate, both of which can be protonated from either face, resulting in a loss of stereochemical purity.[3][4] This is particularly problematic for many amino acids and can render the final peptide biologically inactive.
-
N-acylurea Formation: In the case of carbodiimide-mediated couplings, the highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea byproduct.[5][6] This side reaction consumes the activated amino acid and reduces the overall yield of the desired peptide.
-
Other Side Reactions: Depending on the amino acid sequence and reaction conditions, other side reactions such as aspartimide formation and dehydration of asparagine and glutamine side chains can also occur.[3][7]
It is in the mitigation of these challenges that additives like HOBt play a crucial role, acting as "racemization suppressants" and reaction enhancers.[5][8]
The Core Mechanism of HOBt Action: A Tale of Two Intermediates
The central function of HOBt in peptide coupling is to intercept the initially formed, highly reactive intermediate and convert it into a more stable, yet still sufficiently reactive, species. This "active ester" then proceeds to acylate the amine component of the reaction.
When a carbodiimide like DCC or EDC is used as the coupling agent, the carboxylic acid is first converted to a highly reactive O-acylisourea intermediate. This intermediate is the primary culprit in both racemization (via oxazolone formation) and N-acylurea formation.[8][9]
This is where HOBt intervenes. As a potent nucleophile, HOBt rapidly attacks the O-acylisourea intermediate, leading to the formation of a benzotriazolyl active ester (OBt-ester) and the corresponding urea byproduct (e.g., dicyclohexylurea, DCU).[5][10]
The key to HOBt's effectiveness lies in the relative rates of the competing reactions. The formation of the OBt-ester is kinetically favored over both the racemization of the O-acylisourea and its rearrangement to an N-acylurea.[8] The resulting OBt-ester is more stable than the O-acylisourea, yet it remains sufficiently electrophilic to be readily attacked by the amino group of the incoming amino acid, forming the desired peptide bond and regenerating HOBt, which can then participate in another catalytic cycle.[8][11]
Suppression of Racemization: The Critical Role of HOBt
The primary mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.[4][12] This occurs when the activated carboxyl group is attacked by the carbonyl oxygen of the same amino acid residue, a reaction that is particularly facile for the highly reactive O-acylisourea intermediate. The resulting oxazolone has an acidic proton at the chiral α-carbon, which can be easily abstracted by a base, leading to the formation of a planar and achiral enolate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.
HOBt effectively suppresses racemization by providing a rapid and alternative reaction pathway for the O-acylisourea intermediate. The rate of nucleophilic attack by HOBt to form the OBt-ester is significantly faster than the rate of intramolecular cyclization to form the oxazolone.[5][8] The resulting OBt-ester is less prone to cyclization, thus preserving the stereochemical integrity of the activated amino acid.
Quantitative Impact of HOBt on Racemization
The inclusion of HOBt as an additive has a demonstrable and significant impact on minimizing racemization during peptide synthesis. The following table summarizes representative data from studies comparing the extent of epimerization (the formation of the D-isomer from an L-amino acid) with and without HOBt, or in comparison to other coupling reagents.
| Coupling Reagent/Method | Model Peptide Coupling | % D-Isomer (Epimerization) | Reference(s) |
| DCC alone | Z-Gly-Phe + H-Val-OMe | 14.3% | [13] |
| DCC / HOBt | Z-Gly-Phe + H-Val-OMe | < 1% | [13] |
| DCC / HOBt | Fmoc-Phe-Ser(OtBu) + H-Pro-PAL-PEG-PS | 18% | [13] |
| DCC / HOAt | Fmoc-Phe-Ser(OtBu) + H-Pro-PAL-PEG-PS | 6% | [13] |
| DIC / HOBt | General | 0.5 - 2.5% | [12] |
| HBTU | General | 1.5 - 5.0% | [12] |
| HATU | General | 0.5 - 2.0% | [12] |
Key Observations:
-
The data clearly indicates that the absence of HOBt when using a carbodiimide like DCC can lead to significant levels of racemization.[13]
-
The addition of HOBt dramatically suppresses epimerization to levels that are often below the limit of detection for many standard analytical techniques.[13]
-
While HOBt is highly effective, other additives such as 1-hydroxy-7-azabenzotriazole (HOAt) can offer even greater suppression of racemization in some difficult couplings, albeit often at a higher cost.[13]
-
The classic DIC/HOBt method remains a robust and cost-effective choice for minimizing racemization in routine peptide synthesis.[12]
Experimental Protocol: A Self-Validating System for Solid-Phase Peptide Synthesis (SPPS) using DIC/HOBt
The following protocol for a manual Fmoc-based solid-phase peptide synthesis (SPPS) coupling cycle is designed to be a self-validating system, incorporating best practices to ensure high coupling efficiency and minimal side reactions.
Materials:
-
Fmoc-protected amino acid (3-5 equivalents relative to resin loading)
-
HOBt (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF (v/v) for Fmoc deprotection
-
Kaiser test kit (for monitoring the presence of free primary amines)
Equipment:
-
Peptide synthesis vessel with a sintered glass frit
-
Shaker or wrist-action shaker
-
Inert gas supply (Nitrogen or Argon)
Protocol:
-
Resin Swelling and Deprotection:
-
Place the peptide-resin in the synthesis vessel and wash with DMF (3 x 1 min).
-
Swell the resin in DMF for at least 30 minutes.
-
Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes.
-
Drain the deprotection solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min) and then DCM (3 x 1 min) to remove all traces of piperidine.
-
Validation Step: Perform a Kaiser test on a small sample of the resin. A positive result (deep blue beads) confirms the presence of the free N-terminal amine, indicating successful Fmoc removal.
-
-
Amino Acid Pre-activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq.) and HOBt (3-5 eq.) in a minimal amount of DMF.
-
Add DIC (3-5 eq.) to the amino acid/HOBt solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature. This step allows for the formation of the OBt-active ester.
-
Add the pre-activated amino acid solution to the deprotected peptide-resin in the synthesis vessel.
-
Agitate the reaction mixture at room temperature under an inert atmosphere.
-
-
Monitoring the Coupling Reaction:
-
After 1-2 hours of coupling, take a small sample of the resin and perform a Kaiser test.
-
Validation Step: A negative Kaiser test result (yellow or colorless beads) indicates that all the free amines have been acylated and the coupling reaction is complete.
-
If the Kaiser test is positive, continue the coupling for another 1-2 hours and re-test. For "difficult" couplings (e.g., sterically hindered amino acids or aggregating sequences), a second coupling (double coupling) may be necessary.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction mixture.
-
Wash the peptide-resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove any excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Conclusion: The Enduring Importance of HOBt in Peptide Synthesis
This compound is more than just a simple additive; it is a cornerstone of modern peptide synthesis. Its elegant mechanism of action, centered around the in situ formation of a stable and reactive OBt-active ester, provides a crucial kinetic advantage over deleterious side reactions. By intercepting the highly reactive initial activated species, HOBt effectively suppresses racemization and minimizes the formation of unreactive byproducts, leading to higher yields and purities of the target peptide. The principles outlined in this guide, from the fundamental mechanism to the practical application in a self-validating protocol, underscore the enduring importance of HOBt for researchers and professionals dedicated to the art and science of peptide synthesis.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. chempep.com [chempep.com]
- 4. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 13. researchgate.net [researchgate.net]
The Solubility Profile of 1-Hydroxybenzotriazole: A Technical Guide for Optimized Synthesis
Executive Summary
1-Hydroxybenzotriazole (HOBt) is an indispensable reagent in modern organic synthesis, particularly revered for its role in mitigating racemization and enhancing efficiency in peptide coupling reactions. The efficacy of HOBt is intrinsically linked to its solubility within the chosen reaction solvent. This technical guide provides a comprehensive analysis of the solubility of HOBt in a range of common organic solvents, offering both quantitative data and the underlying chemical principles. This document is intended to empower researchers, chemists, and drug development professionals to make informed decisions on solvent selection, thereby optimizing reaction kinetics, improving yield and purity, and streamlining process development.
Introduction: The Critical Role of HOBt and its Solubility
Since its introduction by König and Geiger, 1-Hydroxybenzotriazole has become a cornerstone additive in peptide synthesis.[1][2] Its primary function is to act as a trapping agent for the highly reactive O-acylisourea intermediate formed when a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate a carboxylic acid. This intermediate is notoriously prone to racemization and rearrangement into an unreactive N-acylurea.[3] HOBt intercepts this intermediate to form a more stable and highly reactive HOBt-active ester, which is less susceptible to racemization and readily undergoes aminolysis to form the desired amide bond.[3]
The success of this strategy is critically dependent on the concentration of HOBt available in the solution phase. Poor solubility can lead to suboptimal concentrations of the active ester, resulting in sluggish reactions, increased side product formation, and diminished chiral purity of the final product. Conversely, a well-chosen solvent that readily dissolves HOBt ensures its availability to participate in the coupling reaction, leading to faster, cleaner, and more efficient amide bond formation. Commercially, HOBt is often supplied as a hydrate (monohydrate containing ~11.7% water) to desensitize its explosive nature in the anhydrous form.[4] This hydrated form is noted to have good solubility in common solvents used for peptide synthesis, such as DMF.[5][6]
Physicochemical Properties and Intermolecular Forces
To understand the solubility behavior of HOBt, it is essential to consider its molecular structure. HOBt is a polar molecule featuring a benzotriazole ring system with a hydroxyl group attached to a nitrogen atom. This structure imparts several key characteristics that govern its interactions with solvents:
-
Hydrogen Bond Donor: The hydroxyl group (-OH) is a potent hydrogen bond donor.
-
Hydrogen Bond Acceptor: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors.
-
Aromatic System: The benzene ring allows for π-π stacking interactions.
The solubility of HOBt is therefore a direct consequence of the interplay of these intermolecular forces with the solvent molecules, adhering to the principle of "like dissolves like." Solvents capable of engaging in strong hydrogen bonding with HOBt will be more effective at overcoming the crystal lattice energy of the solid HOBt and drawing it into solution.
Caption: Intermolecular forces of HOBt governing solvent interactions.
Quantitative Solubility of 1-Hydroxybenzotriazole
A systematic study by Chen et al. (2017) provides extensive quantitative data on the mole fraction solubility of anhydrous HOBt in sixteen common organic solvents across a temperature range of 278.15 K to 313.15 K.[7][8][9] This data is invaluable for the rational selection of solvents in process development and optimization.
The data clearly demonstrates that the solubility of HOBt is highest in polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), and polar protic solvents such as ethanol and methanol.[5][7][9] In contrast, its solubility is significantly lower in less polar solvents like ethyl acetate and toluene, and very poor in nonpolar solvents.[5][7] As expected, solubility in all tested solvents increases with temperature.[7][9]
Table 1: Mole Fraction Solubility (x) of 1-Hydroxybenzotriazole in Various Organic Solvents
| Solvent | 288.15 K (15°C) | 298.15 K (25°C) | 308.15 K (35°C) | Solvent Type |
|---|---|---|---|---|
| N,N-Dimethylformamide (DMF) | 0.2221 | 0.2523 | 0.2854 | Polar Aprotic |
| Dimethyl sulfoxide (DMSO) | 0.1659 | 0.1917 | 0.2202 | Polar Aprotic |
| Ethanol | 0.1191 | 0.1514 | 0.1903 | Polar Protic |
| n-Propanol | 0.1154 | 0.1475 | 0.1862 | Polar Protic |
| Isopropanol | 0.1102 | 0.1410 | 0.1781 | Polar Protic |
| Methanol | 0.1043 | 0.1311 | 0.1632 | Polar Protic |
| Butanone | 0.1033 | 0.1329 | 0.1685 | Polar Aprotic |
| Acetone | 0.0998 | 0.1285 | 0.1631 | Polar Aprotic |
| 1,4-Dioxane | 0.0935 | 0.1209 | 0.1544 | Polar Aprotic (Ether) |
| Ethyl acetate | 0.0396 | 0.0531 | 0.0700 | Polar Aprotic (Ester) |
| Acetonitrile | 0.0337 | 0.0454 | 0.0602 | Polar Aprotic |
| Toluene | 0.0075 | 0.0108 | 0.0152 | Nonpolar (Aromatic) |
Data adapted from Chen, S. et al. (2017).[7][9]
Experimental Protocol for Solubility Determination: The Isothermal Saturation Method
The following protocol describes a robust and widely accepted method for determining the solubility of a solid compound like HOBt in an organic solvent.[5][7] This self-validating system ensures that a true equilibrium saturation is achieved and measured accurately.
Principle
The isothermal saturation method involves creating a saturated solution of the solute in the solvent at a constant, controlled temperature. The system is allowed to reach equilibrium, at which point the concentration of the dissolved solute in the supernatant is quantified. The key to this method's trustworthiness is ensuring that an excess of the solid solute is always present, confirming that the solution is indeed saturated.
Materials and Apparatus
-
1-Hydroxybenzotriazole hydrate (solute)
-
High-purity organic solvent of choice
-
Jacketed glass vessel with a magnetic stirrer
-
Precision thermostatic water bath (±0.1 K)
-
Calibrated digital thermometer
-
Analytical balance (±0.0001 g)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)
-
Syringe filters (e.g., 0.45 µm, solvent-compatible)
-
Volumetric flasks, pipettes, vials, and syringes
Experimental Workflow
Caption: Workflow for Isothermal Saturation Solubility Determination.
Step-by-Step Procedure
-
Temperature Control: The jacketed glass vessel is connected to the thermostatic water bath, and the temperature is set and allowed to stabilize at the desired value.
-
Sample Preparation: An excess amount of HOBt is added to a precisely known mass or volume of the solvent in the vessel. The presence of undissolved solid throughout the experiment is crucial.
-
Equilibration: The mixture is stirred vigorously to facilitate dissolution and reach equilibrium. The required time can vary but is often between 12 to 48 hours. Preliminary experiments should be conducted to determine the minimum time to reach a constant concentration.
-
Sampling: Once equilibrium is reached, stirring is stopped, and the solid is allowed to settle for a short period (e.g., 30 minutes) while maintaining the temperature. A sample of the clear supernatant is carefully withdrawn using a syringe pre-heated to the experimental temperature to prevent premature crystallization.
-
Filtration and Weighing: The sample is immediately passed through a solvent-compatible syringe filter into a pre-weighed vial to remove any microscopic solid particles. The vial is then sealed and weighed again to determine the exact mass of the saturated solution.
-
Quantification: The weighed sample is quantitatively diluted with the mobile phase or a suitable solvent. The concentration of HOBt in the diluted sample is then determined by HPLC, using a pre-established calibration curve.
-
Calculation: The mole fraction solubility is calculated from the measured concentration and the masses of the solute and solvent in the saturated solution sample.
Practical Implications and Recommendations
-
For Peptide Synthesis: DMF is an excellent solvent choice due to its high solvating power for HOBt and the growing peptide chain.[7][10] Where DMF is undesirable, solvents like NMP or DMSO can be considered. For less polar protected amino acids, a solvent mixture (e.g., DMF/DCM) may be necessary, and the solubility of HOBt should be verified in that specific mixture.
-
Process Safety: While the hydrated form of HOBt is used for safety, anhydrous HOBt is explosive and should be handled with extreme caution.[4] Using pre-dissolved solutions of HOBt in a suitable solvent like DMF can enhance safety by avoiding the handling of the solid powder.
-
Crystallization and Purification: The significant difference in HOBt's solubility between polar solvents and nonpolar solvents like toluene can be exploited for purification by crystallization.[7][11] A crude product can be dissolved in a hot polar solvent and then precipitated by the addition of a nonpolar anti-solvent.
Conclusion
The solubility of 1-Hydroxybenzotriazole is a critical parameter that directly influences the outcome of synthetic reactions, most notably peptide synthesis. This guide has provided a robust framework for understanding and applying solubility data, grounded in the physicochemical properties of the HOBt molecule. By leveraging the quantitative data presented and employing rigorous experimental methods for solubility determination, researchers can de-risk their synthetic processes, enhance reaction efficiency, and ensure the production of high-purity target molecules.
References
- 1. 1-Hydroxybenzotriazole | 2592-95-2 [chemicalbook.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
Thermal stability and decomposition of 4-Hydroxybenzotriazole
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Hydroxybenzotriazole
Authored by a Senior Application Scientist
Foreword: this compound (HOBt) is a cornerstone reagent in modern synthetic chemistry, prized for its role in minimizing racemization and enhancing efficiency in amide bond formation, particularly in peptide synthesis.[1][2][3] However, its utility is counterbalanced by significant thermal instability. The anhydrous form of HOBt is a classified explosive, sensitive to heat, shock, and friction, posing considerable risks if not handled with expert care.[1][3][4][5][6][7] This guide provides an in-depth examination of the thermal properties of HOBt, offering researchers, chemists, and drug development professionals the critical knowledge required to ensure its safe and effective application. We will delve into its decomposition pathways, the critical role of hydration in mitigating its explosive nature, and the analytical methodologies used to characterize its thermal behavior.
Section 1: Core Physicochemical and Hazardous Properties
A foundational understanding of HOBt begins with its basic properties and inherent hazards. The compound is commercially available in two forms: anhydrous and hydrated. The presence of water in the hydrated form is not an impurity but a critical desensitizing agent that significantly reduces its explosive characteristics.[3][6]
Table 1: Comparative Properties of this compound (HOBt)
| Property | HOBt Hydrate | HOBt Anhydrous | References |
| Chemical Formula | C₆H₅N₃O · xH₂O | C₆H₅N₃O | [3] |
| Molecular Weight | ~153.14 g/mol (monohydrate) | 135.12 g/mol | [3] |
| Appearance | White to off-white crystalline powder | White crystalline powder | [3] |
| Water Content | Typically 11-20% | < 1% | [3][6] |
| Melting Point | ~94°C (endothermic event) | 155-159°C (decomposes) | [1][3][8] |
| Key Hazard | Desensitized explosive (Class 4.1) | Explosive (Class 1.3C) | [1][8] |
| Sensitivity | Reduced sensitivity | Sensitive to heat, friction, and shock | [3][4][5] |
Anhydrous HOBt is classified as a UN0508 Class 1.3C explosive, restricting its transport.[1] The hydrated form, containing at least 10-20% water by mass, is reclassified as a UN3474 Class 4.1 desensitized explosive, making it significantly safer for transport, storage, and general laboratory use.[1][8] The water of hydration serves to stabilize the molecule, increasing the energy required to initiate decomposition.[6]
Section 2: Thermal Decomposition Profile and Energetics
The thermal decomposition of HOBt is a highly energetic, gas-generating process. Understanding the onset temperature, the rate of energy release, and the nature of the decomposition products is paramount for preventing catastrophic runaway reactions.
Onset of Decomposition and Runaway Reaction Dynamics
Thermal analysis techniques are crucial for characterizing the decomposition of HOBt. Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are particularly informative.
-
DSC Analysis: For HOBt hydrate, DSC scans show an initial endothermic event around 94°C, corresponding to the loss of water (melting). This is followed by a sharp, highly exothermic event with a peak around 215°C, signifying rapid decomposition.[8] The heat of decomposition has been measured at approximately 1.6 kJ/g.[8]
-
ARC Analysis: ARC experiments, which simulate adiabatic (worst-case) conditions, reveal that a self-accelerating runaway decomposition can begin at a lower temperature, around 151°C.[8] These studies demonstrate the potential for an extremely rapid thermal event, with temperature rise rates reaching ~3400 K/min and pressure rise rates of ~13,000 bar/min due to the voluminous gas production.[8]
The significant discrepancy between the DSC peak and the ARC onset temperature highlights a critical safety principle: HOBt can begin to decompose and enter a runaway state at temperatures substantially lower than its peak decomposition temperature under conditions of thermal confinement.[9]
Decomposition Products
The decomposition of HOBt results in the formation of various stable gases. Analysis using techniques such as TG-MS (Thermogravimetry-Mass Spectrometry) and TG-FTIR (Thermogravimetry-Fourier-transform infrared spectroscopy) has identified the primary gaseous products.[9]
Major Decomposition Products:
-
Nitrogen (N₂)
-
Nitric Oxide (NO)
-
Carbon Monoxide (CO)
-
Carbon Dioxide (CO₂)
-
Acetylene (C₂H₂)
-
Benzene (C₆H₆)
-
Hydrogen Cyanide (HCN)
The generation of this large volume of gas is responsible for the rapid pressure increase observed during runaway reactions.[8]
Influence of Water on Thermal Stability
While water acts as a desensitizing agent, studies have shown that increasing the water content in HOBt hydrate can paradoxically lead to a greater total heat release during decomposition. This suggests that water is not merely a passive diluent but may be reactive under decomposition conditions, potentially participating in secondary reactions with the initial decomposition products.[8]
Table 2: Summary of Calorimetric Data for HOBt Decomposition
| Parameter | Method | Value | Significance | Reference(s) |
| Melting/Dehydration | DSC | ~94°C | Endothermic event for hydrate form | [8] |
| Decomposition Onset (Adiabatic) | ARC | ~151°C | Start of self-accelerating runaway reaction | [8] |
| Peak Decomposition Temp. | DSC | ~215°C | Temperature of maximum exothermic rate | [8] |
| Heat of Decomposition | DSC | ~1.6 kJ/g | High energy release indicates significant hazard | [8] |
| Decomposition Energy (Anhydrous) | DSC | 1746 J/g | Confirms high energetic potential | [6] |
| Max Temperature Rise Rate | ARC | ~3400 K/min | Indicates extremely rapid runaway potential | [8] |
| Max Pressure Rise Rate | ARC | ~13,000 bar/min | High gas generation poses explosion risk | [8] |
| Pressure at Decomposition (Hydrate) | ARC | 178 bar | Significant pressure buildup even with water | [10] |
Section 3: Proposed Thermal Decomposition Pathway
The precise mechanism of HOBt's solid-state thermal decomposition is complex. However, based on the identified products, a logical pathway can be proposed. The process likely begins with the cleavage of the N-OH bond, followed by the collapse of the triazole ring system, leading to the liberation of N₂ gas and the formation of highly reactive radical species. These intermediates subsequently rearrange and fragment to yield the final gaseous products.
Caption: Proposed high-level thermal decomposition pathway for HOBt.
Section 4: Experimental Protocols for Thermal Hazard Analysis
To ensure the trustworthiness of safety data, protocols for thermal analysis must be robust and self-validating. The following are standardized methodologies for evaluating the thermal stability of energetic materials like HOBt.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, phase transitions, and exothermic decomposition energy of HOBt.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of HOBt hydrate into a high-pressure stainless steel crucible capable of withstanding at least 15 MPa.[6] Hermetically seal the crucible.
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.
-
Thermal Program: Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate. Heat the sample from ambient temperature to ~300°C at a controlled linear heating rate (e.g., 5 K/min).[6]
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic peaks (melting/dehydration) and exothermic peaks (decomposition). Integrate the area under the exothermic peak to calculate the heat of decomposition (in J/g).
Protocol: Accelerating Rate Calorimetry (ARC)
Objective: To simulate a worst-case thermal runaway scenario and determine the onset temperature of self-accelerating decomposition under adiabatic conditions.
Methodology:
-
Sample Preparation: Load a precisely known quantity of HOBt hydrate into a suitable test cell (e.g., titanium or borosilicate glass).[11]
-
Instrument Setup: Place the cell inside the adiabatic calorimeter.
-
Heat-Wait-Seek Algorithm:
-
Heat: The system heats the sample in small, discrete steps (e.g., 5°C).
-
Wait: After each step, the system holds the temperature and waits for thermal equilibrium.
-
Seek: The system monitors the sample's self-heat rate. If the rate exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.
-
-
Adiabatic Tracking: Once an exotherm is detected, the calorimeter heaters match the sample temperature precisely, ensuring no heat is lost to the surroundings. The instrument records the temperature and pressure as a function of time until the reaction is complete.
-
Data Analysis: Plot temperature and pressure versus time to determine the onset temperature, time to maximum rate (TMRad), and maximum rates of temperature and pressure rise.[8]
Caption: Standard experimental workflow for thermal hazard analysis.
Section 5: Mandatory Safety and Handling Protocols
Given its hazardous nature, strict adherence to safety protocols is non-negotiable when working with HOBt. The primary directive is to always use the hydrated form unless a reaction is proven to be intolerably sensitive to moisture.
Storage and Handling
-
Storage: Store HOBt in a tightly closed container in a cool, well-ventilated area, away from sources of heat, sparks, or open flames.[4] Recommended storage is often in an explosion-proof refrigerator.[12]
-
Avoidance: Keep away from strong oxidizing agents, strong acids, and certain metals like copper.[5][13] Avoid shock, friction, and grinding.[4] Do not allow the material to dry out.[13] Dry residue is explosive.[13]
-
Tools: Use only non-sparking tools and grounded equipment when handling the substance.[12]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical splash and impact-rated goggles or a face shield.[12]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[12]
-
Body Protection: A fire/flame-resistant laboratory coat is mandatory.[12]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[12][13]
Disposal
-
Waste material must be disposed of in accordance with national and local regulations.
-
Never mix with other waste. Explosive materials must be transported and disposed of only in a sufficiently desensitized condition.
Caption: Workflow for the safe handling of HOBt in a laboratory setting.
Conclusion
This compound is an invaluable tool for chemical synthesis, but its inherent thermal instability demands respect and rigorous safety protocols. The key to its safe use lies in the preferential use of its hydrated form, which is significantly desensitized to accidental initiation. A thorough understanding of its decomposition onset temperatures, energetic output, and runaway reaction potential, as determined by robust thermal analysis, is essential for any scientist incorporating this reagent into their work. By adhering to the handling, storage, and experimental guidelines outlined in this document, researchers can mitigate the risks and continue to leverage the powerful synthetic advantages of HOBt.
References
- 1. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- 5. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. (37c) Thermal Hazard Evaluation of 1-Hydroxybenzotriazole Hydrate By DSC, ARC and Calvet Calorimeter (C80) | AIChE [proceedings.aiche.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Adiabatic calorimetric decomposition studies of 50 wt.% hydroxylamine/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to 4-Hydroxybenzotriazole (4-HOBt): Properties, Mechanisms, and Protocols
Executive Summary
4-Hydroxybenzotriazole (4-HOBt) is a critical additive in modern organic synthesis, particularly revered for its role in peptide chemistry. While structurally similar to the more common 1-Hydroxybenzotriazole (HOBt), the 4-hydroxy isomer possesses unique properties that make it a valuable tool for researchers and drug development professionals. This guide provides an in-depth examination of 4-HOBt, moving beyond basic data to explore the causality behind its application. We will cover its core chemical identity, its mechanistic role in preventing racemization during amide bond formation, a field-proven experimental protocol, and essential safety considerations.
Core Identification and Chemical Properties
At its core, this compound is a heterocyclic compound belonging to the benzotriazole family.[1] Its fundamental identifiers are crucial for accurate sourcing, documentation, and regulatory compliance.
A comprehensive understanding of its physical and chemical properties is essential for designing experiments and predicting its behavior in various solvent systems and reaction conditions.
| Property | Value | Source(s) |
| Molecular Weight | 135.12 g/mol | [1][2][4] |
| Appearance | Solid, crystalline powder | [2] |
| Melting Point | 224 °C (decomposes) | [1][2][4][5] |
| Boiling Point | ~473 °C at 760 mmHg | [4][5] |
| Density | ~1.56 g/cm³ | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
| pKa | 7.25 ± 0.40 (Predicted) | [4] |
Mechanism of Action in Peptide Synthesis
The primary and most authoritative application of benzotriazole derivatives is in peptide coupling, where the prevention of racemization—the loss of stereochemical integrity at the α-carbon of the amino acid—is paramount.[6][7] 4-HOBt excels as an auxiliary nucleophile, or "additive," used in conjunction with a primary coupling agent, typically a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
The causality behind its effectiveness lies in its ability to trap the highly reactive O-acylisourea intermediate formed when a carbodiimide activates a carboxylic acid. This intermediate is unstable and prone to racemization or rearrangement into an inactive N-acylurea byproduct. By intercepting this species, 4-HOBt forms a more stable and less reactive active ester. This 4-benzotriazolyl ester is sufficiently reactive to readily undergo aminolysis (reaction with the amine component) to form the desired amide bond, yet stable enough to suppress the competing racemization pathways.[7][8]
This two-stage activation process is a self-validating system; the formation of the active ester intermediate enhances the yield and purity of the target peptide, validating the choice of the additive.[8]
Caption: Mechanism of 4-HOBt in suppressing side reactions during amide bond formation.
Field-Proven Applications & Protocols
Primary Application: Peptide Coupling
4-HOBt is employed extensively in both solution-phase and solid-phase peptide synthesis (SPPS). Its role is synergistic with carbodiimide reagents, where it not only prevents racemization but also accelerates the coupling reaction, leading to higher yields and purer products.[8] This is especially critical during the synthesis of long or sterically hindered peptides where coupling efficiency can be a limiting factor.[8]
Experimental Protocol: EDCI/4-HOBt Mediated Amide Coupling
This protocol describes a general procedure for coupling a carboxylic acid and an amine in solution, a foundational technique in drug development.
Objective: To synthesize an amide from a generic carboxylic acid and an amine hydrochloride salt.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine hydrochloride (1.1 eq)
-
EDCI (1.2 eq)
-
4-HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Methodology:
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and 4-HOBt (1.2 eq) in anhydrous DCM.
-
Causality: Anhydrous conditions are critical as carbodiimides and the active intermediates are sensitive to hydrolysis, which would quench the reaction.
-
-
Amine Neutralization: In a separate flask, suspend the amine hydrochloride salt (1.1 eq) in anhydrous DCM. Add DIPEA (2.5 eq) and stir for 10-15 minutes at room temperature.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base used to deprotonate the amine hydrochloride salt to the free amine, which is the active nucleophile. An excess is used to ensure complete neutralization and to scavenge the HCl produced during the reaction.
-
-
Activation: Cool the carboxylic acid/4-HOBt solution to 0 °C using an ice bath. Add EDCI (1.2 eq) portion-wise and stir the mixture for 20-30 minutes at 0 °C.
-
Causality: The reaction is cooled to control the exothermic activation step and minimize potential side reactions. This pre-activation period allows for the efficient formation of the 4-HOBt active ester.
-
-
Coupling: Add the neutralized free amine solution from step 2 to the activated carboxylic acid mixture at 0 °C. Allow the reaction to warm slowly to room temperature and stir for 4-16 hours.
-
Causality: The reaction progress is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
-
Work-up and Purification: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Causality: The acidic wash removes excess amine and DIPEA. The basic wash removes unreacted carboxylic acid and 4-HOBt. The brine wash removes residual water. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the resulting crude product via column chromatography to yield the pure amide.
-
Other Applications: Redox Mediator
Beyond peptide synthesis, 4-HOBt has been identified as an effective redox mediator, particularly in laccase-based systems.[9] In this context, it acts as an "electron shuttle," enabling the enzyme to oxidize substrates for which it has low affinity or that have a redox potential outside its normal operating range.[9] This application is valuable in fields such as biofuel production and environmental remediation.
Safety, Handling, and Storage
Proper handling of 4-HOBt is essential for laboratory safety. While its isomer, 1-HOBt, is classified as an explosive when anhydrous, 4-HOBt presents different, though still significant, hazards.[6][10]
GHS Hazard Statements:
-
H335: May cause respiratory irritation.[11]
Handling and Personal Protective Equipment (PPE):
-
Always handle in a well-ventilated fume hood.
-
Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Avoid generating dust.
-
Keep away from heat, sparks, and open flames.[12]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]
-
Recommended storage temperatures range from 2-8°C to -20°C, often under an inert atmosphere to ensure long-term stability.[4][11]
Conclusion
This compound is a sophisticated and highly effective reagent that offers significant advantages in the synthesis of peptides and other amides. Its ability to form stable active esters provides a reliable system for maximizing yield and preserving stereochemical integrity. By understanding the underlying mechanisms and adhering to established protocols and safety measures, researchers and drug development professionals can leverage 4-HOBt to achieve their synthetic goals with precision and confidence.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 4-羟基苯并三唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chem-casts.com [chem-casts.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | CAS#:26725-51-9 | Chemsrc [chemsrc.com]
- 6. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 4-Hydroxy-1H-benzotriazole | 26725-51-9 | FH159145 [biosynth.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
The Accelerator and the Guardian: An In-depth Technical Guide to the Discovery and History of Hydroxybenzotriazole Reagents
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The development of synthetic peptides, a cornerstone of modern drug discovery and biomedical research, was once fraught with challenges that limited yield, purity, and complexity. A pivotal breakthrough occurred in 1970 with the introduction of 1-Hydroxybenzotriazole (HOBt) by Wolfgang König and Rudolf Geiger. This seemingly simple additive revolutionized the landscape of peptide synthesis. This in-depth guide traces the history and discovery of HOBt and its derivatives, providing a technical exploration of the problems they solved, the mechanisms by which they function, and the evolution of safer, more efficient alternatives that define the current state-of-the-art. We will delve into the fundamental chemistry, provide field-proven protocols, and offer a comparative analysis to equip researchers with the expertise to make informed decisions in their synthetic endeavors.
The Pre-HOBt Era: A Landscape of Synthetic Uncertainty
Prior to 1970, the chemical synthesis of peptides was a formidable task. The introduction of dicyclohexylcarbodiimide (DCC) in 1955 provided a powerful tool for forming the crucial amide bond between amino acids.[1] However, the use of carbodiimides alone was plagued by two significant and often insurmountable problems:
-
Racemization: The primary challenge was the loss of stereochemical integrity at the α-carbon of the activated amino acid.[2] The highly reactive O-acylisourea intermediate, formed by the reaction of the carboxylic acid with DCC, was prone to intramolecular cyclization, forming a planar oxazolone intermediate.[3] This planarity allowed for easy proton abstraction and re-protonation from either face, scrambling the delicate L-configuration of natural amino acids into a mixture of L- and D-isomers (epimerization), rendering the final peptide biologically inactive.[1][3]
-
Side Reactions and Poor Yields: The highly reactive O-acylisourea intermediate was also unstable. It could undergo an irreversible O-to-N acyl migration to form an unreactive N-acylurea, terminating the peptide chain extension and complicating purification.[1] This side reaction significantly reduced the yield of the desired peptide.
These challenges severely limited the synthesis of long or complex peptide sequences and cast a shadow of inefficiency and impurity over the field. The need for a reagent that could tame the reactivity of the carbodiimide-activated intermediate without sacrificing coupling efficiency was paramount.
The Breakthrough: König and Geiger's Introduction of HOBt
In 1970, Wolfgang König and Rudolf Geiger, working at Farbwerke Hoechst AG, published a seminal paper in Chemische Berichte that would forever change the course of peptide synthesis.[2] They introduced 1-Hydroxybenzotriazole (HOBt) as an additive to be used in conjunction with DCC.[1][4] Their groundbreaking work demonstrated that HOBt could dramatically suppress racemization and improve coupling efficiency.[1]
The Mechanism of Action: A Tale of Two Nucleophiles
The genius of the DCC/HOBt method lies in a finely tuned kinetic and thermodynamic balance. HOBt acts as an "active esterifying agent" or a "racemization suppressant" by intercepting the highly reactive O-acylisourea intermediate.
The mechanism proceeds as follows:
-
The carboxyl group of the N-protected amino acid reacts with the carbodiimide (e.g., DCC or EDC) to form the highly reactive O-acylisourea intermediate.
-
Before this unstable intermediate can rearrange to an N-acylurea or cyclize into an oxazolone, it is rapidly attacked by the nucleophilic nitrogen of HOBt.
-
This forms a benzotriazolyl ester (OBt-ester). This active ester is more stable than the O-acylisourea but still sufficiently reactive to readily acylate the amino group of the incoming amino acid.
-
The aminolysis of the OBt-ester proceeds smoothly to form the desired peptide bond with minimal racemization, as the pathway to the problematic oxazolone is effectively blocked.[4]
This elegant mechanism transformed peptide coupling from an unpredictable art into a reliable and reproducible science.
Diagram: Mechanism of DCC/HOBt-Mediated Peptide Coupling
Caption: The role of HOBt in intercepting the reactive O-acylisourea intermediate.
The Synthesis of 1-Hydroxybenzotriazole
The accessibility and straightforward synthesis of HOBt contributed to its rapid adoption. The most common laboratory and industrial synthesis involves the reaction of ortho-chloronitrobenzene with hydrazine.
Synthetic Protocol
This procedure outlines a common method for the synthesis of HOBt monohydrate.
Materials:
-
o-Chloronitrobenzene
-
Hydrazine hydrate
-
Ethanol or Toluene
-
Hydrochloric acid or other suitable acid
-
Sodium hydroxide (for neutralization in some protocols)
Step-by-Step Methodology:
-
Reaction Setup: A solution of o-chloronitrobenzene is prepared in a suitable solvent like ethanol or toluene in a round-bottom flask equipped with a reflux condenser.[5][6]
-
Hydrazine Addition: Hydrazine hydrate is added to the solution.[5][7] The mixture is heated to reflux (typically 110-120°C if using toluene) and maintained for several hours (e.g., 3-9 hours).[5][6] During this time, the cyclization reaction occurs.
-
Workup: After cooling, the solvent and excess hydrazine are typically removed under reduced pressure.[6] The residue is dissolved in water.
-
Acidification: The aqueous solution is acidified with hydrochloric acid to a pH of approximately 1-3.[5][6] This protonates the HOBt, causing it to precipitate out of the solution as a solid.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from water or a water/ethanol mixture to yield HOBt, typically as the monohydrate.[5]
Diagram: Synthesis of 1-Hydroxybenzotriazole dot digraph "HOBt_Synthesis" { graph [fontname="Arial"]; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
"Start" [label="o-Chloronitrobenzene"]; "Reagent1" [label="Hydrazine Hydrate\n(NH2NH2·H2O)"]; "Step1" [label="Reflux in Solvent\n(e.g., Toluene, 110-120°C)", shape=box, style=rounded]; "Intermediate" [label="Cyclized Intermediate"]; "Step2" [label="Acidification\n(e.g., HCl, pH 1-3)", shape=box, style=rounded]; "Product" [label="1-Hydroxybenzotriazole\n(Precipitate)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Step1"; "Reagent1" -> "Step1"; "Step1" -> "Intermediate"; "Intermediate" -> "Step2"; "Step2" -> "Product"; }
References
- 1. [A new method for the synthesis of peptides: activation of the carboxy group with dicyclohexylcarbodiimide and 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [A new method for synthesis of peptides: activation of the carboxyl group with dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as additives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [논문]Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1‐Hydroxy‐benzotriazolen [scienceon.kisti.re.kr]
- 4. researchgate.net [researchgate.net]
- 5. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to 4-Hydroxybenzotriazole (HOBt) in Amide Bond Synthesis
Abstract
In the landscape of pharmaceutical and peptide chemistry, the robust and stereochemically faithful formation of the amide bond is a reaction of paramount importance. Direct condensation of a carboxylic acid and an amine is kinetically unfavorable, necessitating the use of activating agents. However, these agents often introduce side reactions, chief among them the racemization of chiral centers. For decades, 4-Hydroxybenzotriazole (HOBt) has served as a cornerstone additive, mitigating these challenges. This in-depth guide provides a technical exploration of HOBt's mechanism of action, its critical role in suppressing racemization, practical protocols for its application, and its position relative to modern alternatives. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and field-proven insights required for the successful implementation of HOBt-mediated coupling strategies.
The Fundamental Challenge: Activating the Carboxyl Group
The synthesis of peptides and other amide-containing molecules relies on the formation of an amide bond between a carboxylic acid and an amine. This reaction is thermodynamically favorable but kinetically slow due to the low electrophilicity of the carboxyl carbon and the basic nature of the amine, which leads to acid-base salt formation. To overcome this kinetic barrier, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group.
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are the most common class of activating agents.[1] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] While this intermediate is primed for nucleophilic attack by an amine, its high reactivity is also its downfall. It is susceptible to two primary, deleterious side reactions:
-
Racemization: The activated carboxyl group can facilitate the abstraction of the adjacent α-proton, especially in N-protected amino acids, leading to the formation of a planar enolate or an oxazolone intermediate.[3][4] This results in a loss of stereochemical integrity, which is catastrophic for the biological activity of a peptide.[3]
-
N-Acylurea Formation: The O-acylisourea intermediate can undergo an intramolecular rearrangement (an O-to-N acyl migration) to form a stable, unreactive N-acylurea byproduct.[5][6] This side reaction consumes the activated acid, reduces the yield, and the resulting N-acylurea can be difficult to separate from the desired product.[5]
This is where additives become essential. HOBt was developed by König and Geiger in 1970 to intercept this reactive intermediate, thereby steering the reaction toward the desired product while preserving chirality.[7]
Mechanism of Action: The HOBt Intervention
The genius of HOBt lies in its ability to act as a nucleophilic trap. It rapidly intercepts the highly reactive O-acylisourea intermediate before it can rearrange or cause racemization.[3][8] The reaction proceeds through the following key steps:
-
Activation: The carboxylic acid attacks the carbodiimide (e.g., EDC) to form the transient, highly reactive O-acylisourea intermediate.
-
Interception & Active Ester Formation: HOBt, being a superior nucleophile than the amine or the isourea nitrogen, rapidly attacks the O-acylisourea. This forms a benzotriazolyl active ester (OBt-ester) and releases the urea byproduct (e.g., EDU).[8] This OBt-ester is stable enough to resist rearrangement and racemization but sufficiently reactive for the next step.[2][9]
-
Aminolysis: The desired amine nucleophile attacks the carbonyl carbon of the OBt-ester, forming the target amide bond and regenerating HOBt, which can then participate in another cycle.[10][11]
The kinetic favorability of HOBt's intervention is the key to its success. The formation of the OBt-ester is significantly faster than the pathways leading to racemization or N-acylurea formation.[4][10]
Laboratory Protocol: Standard EDC/HOBt Solution-Phase Coupling
This protocol provides a self-validating system for the synthesis of a dipeptide in solution. The rationale behind each step is explained to provide field-proven insights.
Objective: To couple an N-protected amino acid with a C-protected amino acid ester.
Reagent Stoichiometry & Rationale
| Reagent | Molar Equiv. | Rationale |
| N-Protected Amino Acid | 1.0 | The limiting reagent. |
| Amine Component (HCl salt) | 1.1 - 1.2 | A slight excess ensures complete consumption of the limiting reagent. |
| HOBt Hydrate | 1.2 | Equimolar to the coupling agent to effectively trap all activated species. |
| EDC·HCl | 1.2 | Equimolar to HOBt ensures efficient formation of the O-acylisourea. |
| Diisopropylethylamine (DIPEA) | 2.5 - 3.0 | A non-nucleophilic base used to neutralize the amine HCl salt and the HCl generated from EDC·HCl. Excess ensures the reaction medium remains basic enough for the free amine to be an effective nucleophile. |
| Anhydrous Solvent (DMF/DCM) | - | Anhydrous conditions are critical to prevent hydrolysis of the activated intermediates.[1] |
Step-by-Step Methodology
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-protected amino acid (1.0 equiv.), the amine component (1.1 equiv.), and HOBt hydrate (1.2 equiv.) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Expert Insight: The order of addition is important. Preparing this pre-mixture ensures HOBt is immediately available to intercept the O-acylisourea intermediate once it is formed.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Expert Insight: Cooling the reaction minimizes potential side reactions, including racemization, and helps to control the exotherm of the activation step.[12]
-
-
Base Addition: Slowly add DIPEA (2.5 equiv.) to the stirred solution. Stir for 5-10 minutes.
-
Expert Insight: This step ensures the amine component is fully deprotonated and available as a free nucleophile before the activating agent is introduced.
-
-
Activation: Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture.
-
Expert Insight: Adding the solid EDC in portions prevents a rapid exotherm and allows for controlled activation.
-
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for 8-24 hours.[1][13]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting amino acid is consumed.
-
Workup:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate.
-
Wash the organic phase sequentially with 1N HCl (to remove excess DIPEA and any remaining amine), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography.
Performance, Safety, and Modern Alternatives
While HOBt is highly effective, it is not without its drawbacks, the most significant of which is safety. Anhydrous HOBt is classified as a potential explosive and is sensitive to heat, friction, and shock.[14][15] For this reason, it is almost always supplied and used as a hydrate (containing ~12-17% water), which is significantly safer.[13][16] Laboratories must adhere to strict handling and storage protocols, keeping it in a cool, well-ventilated area away from ignition sources.[14][17]
The potential hazards of HOBt, along with the drive for even greater efficiency, have led to the development of numerous alternatives.
Comparative Analysis of Common Coupling Additives
| Additive | Structure | Key Advantages | Key Disadvantages |
| HOBt | 1-Hydroxybenzotriazole | Cost-effective, excellent racemization suppression, extensive historical data.[18] | Anhydrous form is explosive; less reactive than HOAt for hindered couplings.[7][19] |
| HOAt | 1-Hydroxy-7-azabenzotriazole | More reactive than HOBt due to the electron-withdrawing effect of the pyridine nitrogen, leading to faster coupling rates.[20][21] | Also potentially explosive; higher cost than HOBt. |
| OxymaPure® | Ethyl cyano(hydroxyimino)acetate | Non-explosive, excellent safety profile, high reactivity comparable to HOAt, byproducts are water-soluble.[7][19] | Higher cost than HOBt. |
The trend in modern peptide synthesis is to replace HOBt and HOAt with safer alternatives like OxymaPure, especially in large-scale and automated synthesis where safety and handling are paramount.[7][19]
Conclusion
This compound has been an indispensable tool in the chemist's arsenal for over half a century. Its elegant mechanism of intercepting highly reactive intermediates to form stable, yet reactive, active esters provides a robust solution to the persistent problems of racemization and side-product formation in amide bond synthesis.[8] While the development of safer, non-explosive additives like OxymaPure is gradually supplanting its use in industrial settings, a thorough understanding of HOBt's mechanism and application remains fundamental for any scientist in the field.[7] It provides the foundational principles upon which modern coupling strategies are built and continues to be a reliable and cost-effective choice for many laboratory-scale applications.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 肽偶联剂选择指南 [sigmaaldrich.com]
A Theoretical and Mechanistic Dissection of 4-Hydroxybenzotriazole Tautomerism: A Guide for Researchers and Drug Developers
Abstract
4-Hydroxybenzotriazole (4-HOBl) is a cornerstone reagent in synthetic chemistry, yet the nuanced interplay of its tautomeric forms remains a subject of considerable academic and industrial interest. The precise tautomeric equilibrium, influenced by factors such as solvent polarity and substitution, dictates its reactivity, efficacy, and role in complex chemical transformations, including peptide synthesis and drug development. This in-depth technical guide provides a comprehensive theoretical framework for studying the tautomers of this compound. We will delve into the fundamental principles of tautomerism in heterocyclic systems, outline robust computational methodologies for predicting tautomer stability, and discuss the experimental techniques essential for validating theoretical findings. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to understand, predict, and manipulate the tautomeric behavior of this compound and related compounds.
Introduction: The Significance of Tautomerism in this compound
This compound, a derivative of benzotriazole, is a versatile organic compound widely utilized as a synthetic intermediate[1]. Its utility is particularly pronounced in peptide synthesis, where its positional isomer, 1-hydroxybenzotriazole (HOBt), is a well-established additive for suppressing racemization and enhancing coupling efficiency[2][3][4]. The chemical reactivity of these molecules is intrinsically linked to the protonation state of the triazole ring and the hydroxyl group, making a thorough understanding of their tautomeric equilibria paramount.
Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. In the case of this compound, several tautomeric forms can exist, primarily involving the migration of a proton between the nitrogen atoms of the triazole ring and the oxygen atom of the hydroxyl group. The relative populations of these tautomers can significantly impact the molecule's electronic properties, hydrogen bonding capabilities, and, consequently, its chemical behavior.
This guide will focus on the theoretical approaches to elucidate the tautomeric landscape of this compound, providing a roadmap for researchers to conduct their own investigations.
The Tautomeric Landscape of this compound
The tautomerism in this compound can be broadly categorized into N-H and O-H tautomers, with further distinctions based on the position of the proton on the triazole ring. The principal tautomeric forms are depicted below:
Figure 1: Principal tautomeric forms of this compound.
The equilibrium between these forms is governed by their relative thermodynamic stabilities, which can be computationally modeled with a high degree of accuracy.
Theoretical Methodologies for Studying Tautomerism
The investigation of tautomeric equilibria heavily relies on quantum chemical calculations. Density Functional Theory (DFT) has emerged as a powerful and cost-effective method for this purpose.
Computational Protocol
A robust computational protocol for studying the tautomers of this compound involves the following steps:
-
Geometry Optimization: The molecular geometry of each putative tautomer is optimized to find its minimum energy structure.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Solvation Effects: The influence of the solvent is crucial in determining tautomeric preferences. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly employed to simulate the solvent environment[5][6].
Figure 2: A typical computational workflow for studying tautomerism.
Choice of Functionals and Basis Sets
The choice of DFT functional and basis set is critical for obtaining reliable results. For tautomeric studies of heterocyclic compounds, hybrid functionals such as B3LYP have been widely used[5][7]. More modern functionals, like the M06-2X, are often recommended for their improved performance in describing non-covalent interactions, which can be important in tautomeric systems.
For basis sets, Pople-style basis sets such as 6-311++G(d,p) are a common choice, offering a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) is important for accurately describing anionic species and hydrogen bonding, while polarization functions (d,p) are essential for capturing the correct molecular geometries.
Benchmarking Against Higher Levels of Theory
To ensure the accuracy of DFT results, it is advisable to benchmark them against higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), for a model system.
Analysis of Computational Results
A comprehensive theoretical study should provide the following quantitative data, summarized in a clear and comparative format.
Table 1: Predicted Relative Energies of this compound Tautomers (Illustrative)
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, PCM, kcal/mol) | Dipole Moment (Debye) |
| 1H-4-hydroxy | 0.00 | 0.00 | 2.5 |
| 3H-4-hydroxy | 1.5 | 1.2 | 4.8 |
| Keto | 5.2 | 3.8 | 6.1 |
Note: The values in this table are illustrative and would need to be determined through rigorous quantum chemical calculations.
Key Parameters to Analyze
-
Relative Energies (ΔE): The primary indicator of tautomer stability. Lower relative energy corresponds to a more stable tautomer.
-
Gibbs Free Energies (ΔG): Provides a more complete picture of thermodynamic stability by including entropic contributions.
-
Geometric Parameters: Bond lengths and angles can provide insights into the electronic structure and aromaticity of the different tautomers.
-
Spectroscopic Properties: Predicted NMR chemical shifts and vibrational frequencies can be directly compared with experimental data for validation.
-
Acidity (pKa): Computational prediction of pKa values for the different tautomers can shed light on their reactivity[8][9].
Experimental Validation: Bridging Theory and Reality
Theoretical predictions must be corroborated by experimental evidence. Several spectroscopic techniques are invaluable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution[10][11]. The chemical shifts of protons, carbons, and nitrogens are highly sensitive to the electronic environment and can be used to distinguish between different tautomeric forms. Theoretical calculations of NMR chemical shifts using methods like GIAO (Gauge-Including Atomic Orbital) can aid in the assignment of experimental spectra[10].
X-ray Crystallography
For the solid state, X-ray crystallography provides unambiguous structural information, revealing the dominant tautomer in the crystal lattice. To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database. Obtaining such a structure would be a significant contribution to the field.
UV-Vis Spectroscopy
The electronic absorption spectra of tautomers can differ significantly. By comparing experimental UV-Vis spectra with theoretically predicted spectra (using Time-Dependent DFT, or TD-DFT), it is possible to identify the major tautomer in solution[12].
Implications for Drug Development and Peptide Synthesis
The tautomeric state of this compound can have profound implications for its applications:
-
Reactivity in Peptide Synthesis: The nucleophilicity of the hydroxyl group and the triazole nitrogens is directly influenced by the tautomeric equilibrium. Understanding which tautomer is the active species is crucial for optimizing reaction conditions and minimizing side reactions[2][3].
-
Drug Design: If this compound is incorporated as a scaffold in a drug molecule, its tautomeric form will determine its hydrogen bonding pattern and overall shape, which are critical for binding to a biological target.
-
Physicochemical Properties: Tautomerism affects properties such as solubility, lipophilicity, and pKa, all of which are key parameters in drug development.
Conclusion and Future Directions
The theoretical study of this compound tautomers offers a powerful avenue for understanding and predicting its chemical behavior. While a comprehensive computational study specifically on 4-HOBl is still needed, the methodologies and insights gained from studies of related heterocyclic systems provide a solid foundation for such an investigation.
Future research should focus on:
-
Performing high-level ab initio and DFT calculations to definitively determine the relative stabilities of all possible tautomers of this compound in the gas phase and in various solvents.
-
Calculating the transition states and activation barriers for the interconversion between tautomers to understand the kinetics of the tautomerization process.
-
Obtaining experimental data, particularly a crystal structure and detailed NMR analysis, for this compound to validate theoretical predictions.
-
Investigating the tautomerism of substituted this compound derivatives to understand the influence of electronic and steric effects.
By combining rigorous theoretical calculations with careful experimental validation, a complete picture of the tautomeric landscape of this compound can be achieved, enabling its more effective and rational application in chemistry and drug discovery.
References
- 1. lookchem.com [lookchem.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 4-Hydroxybenzotriazole (HOBt) in Solid-Phase Peptide Synthesis (SPPS)
Introduction: The Enduring Role of HOBt in Peptide Synthesis
4-Hydroxybenzotriazole (HOBt) is a pivotal additive in the field of solid-phase peptide synthesis (SPPS), a foundational technology for the chemical synthesis of peptides.[1] Since its development by König and Geiger in 1970, HOBt has been instrumental in addressing one of the most significant challenges in peptide chemistry: the suppression of racemization during amino acid coupling.[2] While newer reagents have emerged, the combination of a carbodiimide coupling agent with HOBt remains a widely practiced, cost-effective, and dependable method for routine peptide synthesis.[1][3]
This guide provides an in-depth exploration of HOBt's mechanism of action, its practical applications in SPPS, and detailed protocols for its use. It is intended for researchers, scientists, and professionals in drug development who seek to optimize their peptide synthesis workflows.
The Core Challenge: Preserving Chirality in Peptide Synthesis
The biological function of a peptide is intrinsically linked to its precise three-dimensional structure, which is dictated by the specific sequence and chirality of its constituent amino acids. During peptide synthesis, the chiral integrity of each amino acid must be rigorously maintained.[1] A primary obstacle is racemization, the process by which a chiral amino acid epimerizes, leading to a mixture of L- and D-isomers. This loss of stereochemical purity can drastically alter or eliminate the peptide's biological activity.
Racemization is particularly problematic during the activation of the carboxylic acid group of an amino acid, a necessary step for peptide bond formation. The activated intermediate can be susceptible to the abstraction of its alpha-proton, leading to the formation of an achiral enolate intermediate that can then be reprotonated to form either the L- or D-enantiomer.[4]
Mechanism of Action: How HOBt Safeguards Stereochemistry
HOBt's primary function is to act as a racemization suppressant, particularly when used in conjunction with carbodiimide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[1][5] The mechanism can be understood as a two-step process that minimizes the lifetime of the highly reactive, racemization-prone intermediate.
-
Formation of the O-acylisourea intermediate: The carbodiimide reacts with the carboxylic acid of the N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is very susceptible to racemization, especially through the formation of a 5(4H)-oxazolone.[1][6]
-
Intervention by HOBt: HOBt rapidly intercepts the O-acylisourea intermediate, forming a more stable benzotriazolyl active ester (OBt ester).[1][6] While still reactive enough to readily couple with the free amino group of the growing peptide chain, the OBt ester is significantly less prone to racemization.[1][4]
By converting the transient and unstable O-acylisourea into a more manageable active ester, HOBt effectively enhances the yield and purity of the final peptide.[7]
Visualizing the Mechanism of HOBt in Carbodiimide-Mediated Coupling
References
Application Notes & Protocol: Mastering Amide Bond Formation with EDC and 1-Hydroxybenzotriazole (HOBt)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of an amide bond is arguably the most critical reaction in medicinal chemistry and peptide science. This guide provides an in-depth exploration of one of the most reliable and widely adopted methods: the coupling of a carboxylic acid and an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in concert with the additive 1-Hydroxybenzotriazole (HOBt). We will dissect the underlying reaction mechanism, explain the pivotal role of HOBt in ensuring stereochemical integrity, and provide detailed, field-tested protocols for both solution-phase and solid-phase synthesis. This document is designed to serve as an authoritative resource, empowering researchers to optimize their coupling strategies, troubleshoot common issues, and achieve high-purity products.
A Note on Nomenclature: The topic specifies "4-Hydroxybenzotriazole". However, the vast majority of literature and common laboratory practice for this coupling reaction utilizes its isomer, 1-Hydroxybenzotriazole , universally known by the acronym HOBt .[1][2] This guide will focus on the well-established and validated protocols involving EDC and HOBt. Related additives, such as the more reactive 1-Hydroxy-7-azabenzotriazole (HOAt), offer advantages in specific challenging cases and are briefly discussed for comparative context.[2][3]
The Scientific Rationale: Mechanism of EDC/HOBt Coupling
While the formation of an amide from a carboxylic acid and an amine is thermodynamically favorable, the reaction is kinetically slow. It requires the activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group. Carbodiimides like EDC are powerful dehydrating agents that accomplish this activation.[4] However, the use of EDC alone is often insufficient and can lead to undesirable side reactions.
The EDC/HOBt methodology proceeds through a well-defined, two-stage mechanism that enhances efficiency and minimizes side reactions:[5]
-
Activation of the Carboxylic Acid: The carboxylic acid first attacks the carbodiimide (EDC), forming a highly reactive and unstable O-acylisourea intermediate.[5][6] This intermediate is susceptible to racemization (loss of stereochemical integrity at the α-carbon) and intramolecular rearrangement to a stable N-acylurea byproduct, which cannot react further with the amine.[7]
-
Interception by HOBt: This is the critical step where the additive intervenes. The nucleophilic HOBt rapidly attacks the O-acylisourea intermediate. This forms an active HOBt-ester and releases the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) byproduct.[5][8] The HOBt-ester is significantly more stable than the O-acylisourea, acting as a reservoir for the activated acid and, most importantly, being much less prone to racemization.[1][6][9]
-
Amide Bond Formation: The target amine, acting as the final nucleophile, attacks the HOBt-ester. This forms the desired stable amide bond and regenerates HOBt, which can theoretically participate in the cycle again, though it is used in stoichiometric amounts to ensure efficiency.[5][8][10]
This elegant mechanism is the reason why EDC is almost always used with an additive like HOBt in modern synthesis.[5]
Reagents and Reaction Parameters
The success of an EDC/HOBt coupling is highly dependent on the proper selection and stoichiometry of reagents and solvents. Anhydrous conditions are crucial, as any water present will hydrolyze the activated intermediates, leading to lower yields.[5]
| Component | Typical Stoichiometry (equiv.) | Role & Key Considerations |
| Carboxylic Acid | 1.0 | The electrophilic partner. Ensure it is pure and dry. |
| Amine | 1.0 - 1.2 | The nucleophilic partner. A slight excess can drive the reaction to completion. If using an amine salt (e.g., HCl or TFA salt), a tertiary base is required to liberate the free amine. |
| EDC·HCl | 1.1 - 1.5 | The carbodiimide activator. It is water-soluble, as is its urea byproduct, simplifying purification via aqueous workup.[4] It is hygroscopic and should be stored in a desiccator.[11] |
| HOBt | 1.1 - 1.5 | The essential additive to suppress racemization and improve efficiency.[4][9] Often used as a hydrate, which should be accounted for. |
| Base (optional) | 2.0 - 3.0 | A non-nucleophilic tertiary amine like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is required if the amine component is a salt. It also neutralizes the HCl generated from EDC·HCl. |
| Solvent | N/A | Anhydrous polar aprotic solvents are preferred. Dichloromethane (DCM) and Dimethylformamide (DMF) are most common.[5] Acetonitrile can also be effective.[12] |
Detailed Experimental Protocols
Protocol 1: General Solution-Phase Amide Coupling
This protocol is a robust starting point for a wide range of substrates.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine or Amine Salt (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv, if using an amine salt)
-
Anhydrous DMF or DCM (to achieve a concentration of ~0.1-0.5 M)
Step-by-Step Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), combine the carboxylic acid (1.0 equiv), amine (1.1 equiv), and HOBt (1.2 equiv).
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial rate of reaction and minimize side reactions.
-
Activation: Add the EDC·HCl (1.2 equiv) to the stirred solution in one portion.
-
Base Addition: If using an amine salt, add DIPEA (2.5 equiv) dropwise to the cooled mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Once complete, dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate.
-
Wash the organic phase sequentially with 1N HCl (to remove excess base and amine), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine. The water-soluble EDU byproduct is removed during these aqueous washes.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure.
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel or recrystallization.[5]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol describes a single coupling cycle on a resin support, a cornerstone of automated and manual peptide synthesis.
Materials:
-
Fmoc-protected amino acid (2.0-5.0 equiv relative to resin loading)
-
Coupling Activators (e.g., HBTU/HOBt or DIC/HOBt)
-
DIPEA (4.0-10.0 equiv)
-
N-terminal deprotected resin
-
Anhydrous DMF
Step-by-Step Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc protecting group has been removed from the resin-bound peptide (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.
-
Activation Solution: In a separate vessel, pre-activate the Fmoc-amino acid. Dissolve the Fmoc-amino acid (e.g., 5 equiv) and HOBt (5.5 equiv) in a minimum volume of DMF. Add Diisopropylcarbodiimide (DIC, 5.5 equiv), a liquid carbodiimide often preferred in SPPS, and allow the mixture to activate for 5-10 minutes.
-
Coupling: Add the activation solution to the swelled, deprotected resin.
-
Agitation: Agitate the reaction vessel (e.g., using a mechanical shaker or nitrogen bubbling) at room temperature for 1 to 4 hours.
-
Monitoring: Take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test or Chloranil test) to monitor for the disappearance of the free primary amine. A negative test indicates the coupling is complete.[5]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all excess reagents and byproducts.[5] The resin is now ready for the next deprotection and coupling cycle.
Troubleshooting and Optimization Guide
Even with a robust protocol, challenges can arise. Below are common issues and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete reaction. - Hydrolysis of activated species by water. - Sterically hindered or electron-deficient substrates. | - Extend reaction time or gently heat the reaction. - Ensure all reagents and solvents are rigorously anhydrous.[11] - Increase equivalents of coupling reagents (up to 2-3 equiv). - For very difficult couplings, switch to a more potent coupling system like HATU or HBTU.[5] |
| Racemization | - Insufficient HOBt. - Presence of a strong base. - Prolonged reaction time at elevated temperatures. | - Ensure at least 1 equivalent of HOBt is used. - Use a hindered, non-nucleophilic base like DIPEA instead of TEA. - Perform the reaction at 0 °C to room temperature. Avoid heating if possible. - Consider using HOAt, which is known to be superior to HOBt in suppressing racemization.[3] |
| Side Product Formation | - Formation of N-acylurea. - Reaction with side-chain functional groups. | - Ensure HOBt is added with or before EDC to efficiently trap the O-acylisourea. - Ensure appropriate protecting groups are installed on reactive side chains (e.g., Lys, Asp, Ser). |
| Difficult Purification | - Excess reagents remaining. - EDU byproduct not fully removed. | - Perform a thorough aqueous workup as described in the protocol. Multiple washes are key. - The urea from EDC is water-soluble, but the urea from DCC (a related reagent) is not and requires filtration. Stick with EDC for easier workup.[4] |
Conclusion
The EDC/HOBt protocol remains a cornerstone of modern organic and medicinal chemistry for its reliability, cost-effectiveness, and straightforward workup.[9] By forming a stabilized HOBt-ester intermediate, this method effectively circumvents the primary pitfalls of using a carbodiimide alone, namely racemization and N-acylurea formation.[6] Understanding the mechanism and paying careful attention to reaction parameters, particularly stoichiometry and anhydrous conditions, will enable researchers to consistently and successfully synthesize a vast array of amide-containing molecules, from simple organic compounds to complex peptides.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mastering Difficult Peptide Sequences with 4-Hydroxybenzotriazole (HOAt)
Abstract
The chemical synthesis of peptides, particularly those containing sterically hindered residues, N-methylated amino acids, or sequences prone to aggregation, presents significant challenges to chemists in research and pharmaceutical development. These "difficult sequences" often result in low coupling yields, incomplete reactions, and a high degree of racemization, compromising the purity and biological activity of the final product. This document provides an in-depth technical guide on the application of 1-Hydroxy-7-azabenzotriazole (HOAt) as a superior coupling additive to overcome these obstacles. We will explore the mechanistic underpinnings of HOAt's efficacy, provide validated, step-by-step protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and offer data-driven insights for optimizing challenging coupling reactions.
The Challenge of Difficult Sequences in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the construction of complex biomolecules.[1][2] However, the efficiency of the core reaction—amide bond formation—can be severely hampered by the intrinsic properties of the peptide sequence itself.[3][4]
Key challenges include:
-
Steric Hindrance: Bulky or α,α-disubstituted amino acids (e.g., Aib, Val, Ile) physically obstruct the approach of the activated carboxyl group and the incoming amine, dramatically slowing reaction kinetics.[5][6][7]
-
Racemization: The activation of a chiral amino acid's carboxyl group increases the acidity of its α-proton. This can lead to epimerization, particularly for sensitive residues like Histidine (His) and Cysteine (Cys), resulting in diastereomeric impurities that are difficult to separate.[5][8][9]
-
Aggregation: As the peptide chain elongates on the solid support, intermolecular hydrogen bonding can cause the peptide-resin to aggregate, leading to poor solvation and making reactive sites inaccessible.[3][9] This is a common issue in hydrophobic sequences.[10]
-
N-Methylated Residues: The presence of N-methylated amino acids, common in many bioactive peptides, significantly reduces the nucleophilicity of the secondary amine and can be exceptionally difficult to couple using standard methods.[11][12]
To address these issues, coupling additives are employed alongside a primary coupling agent (e.g., a carbodiimide like DIC). While 1-Hydroxybenzotriazole (HOBt) was the historical standard, its performance is often inadequate for truly difficult sequences.[13] HOAt was developed as a more potent alternative, demonstrating superior reactivity and suppression of side reactions.[6][7][14]
Mechanism of Action: The Superiority of HOAt
HOAt's enhanced performance stems from a unique structural feature: a nitrogen atom at the 7-position of the benzotriazole ring system.[7][14] This modification has a profound dual effect on the coupling reaction.
When a carboxylic acid (the C-terminus of an incoming amino acid) is activated by a carbodiimide, it forms a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to racemization via an oxazolone pathway or rearrangement into an unreactive N-acylurea byproduct.[15][16]
Coupling additives like HOBt and HOAt rapidly intercept this unstable intermediate to form a more stable active ester (an OBt or OAt ester, respectively).[8][17][18] This active ester is then aminolyzed by the N-terminal amine of the peptide chain to form the desired peptide bond.
The superiority of HOAt lies in two key areas:
-
Enhanced Reactivity: The electron-withdrawing effect of the nitrogen at position 7 makes HOAt more acidic than HOBt.[7][14] This results in a better leaving group, making the corresponding OAt active ester significantly more reactive than its OBt counterpart. This increased reactivity is crucial for overcoming the steric hindrance associated with difficult couplings.[5][6]
-
Minimized Racemization via Neighboring Group Participation: The nitrogen atom at the 7-position is perfectly positioned to act as a neighboring group, participating in the aminolysis step.[7] This intramolecular catalysis accelerates the desired coupling reaction, ensuring it outcompetes the rate of racemization.[7] This makes HOAt an exceptional additive for preserving the stereochemical integrity of sensitive amino acids.[5][8][19]
Application Notes & Data
The decision to use HOAt is driven by the specific challenges of the peptide sequence. While more expensive than HOBt, its use is justified by significantly improved outcomes in difficult cases.
Comparative Performance
The primary benefit of HOAt is the reduction of epimerization and increased coupling efficiency. Data consistently shows that coupling systems incorporating HOAt, such as HATU (which is the uronium salt of HOAt), outperform their HOBt-based counterparts.[17]
| Coupling System | Additive Component | Typical % D-Isomer (Racemization) | Relative Reactivity | Notes |
| DIC / HOAt | HOAt | 0.5 - 2.0% | High | Excellent for suppressing racemization in carbodiimide-mediated couplings.[19][20] |
| HATU | HOAt | 0.5 - 2.0% | Very High | Highly efficient, especially for hindered couplings.[10][17] Can cause guanidinylation if used in excess. |
| DIC / HOBt | HOBt | 0.5 - 2.5% | Moderate | The historical standard, but less effective for difficult sequences.[12][17] |
| HBTU | HOBt | 1.5 - 5.0% | High | A common workhorse reagent, but generates more epimerization than HATU.[13][17] |
| PyBOP | HOBt | 1.0 - 3.5% | High | Phosphonium salt, avoids guanidinylation side reaction.[17] |
| COMU | OxymaPure | < 1.0% | Very High | A modern, non-explosive alternative with reactivity comparable or superior to HOAt-based reagents.[11] |
Table 1: Comparison of common coupling systems. Data synthesized from multiple sources.[10][11][12][13][17][19][20] Note that racemization is sequence and condition-dependent.
Recommended Reagent Ratios for Fmoc-SPPS
The stoichiometry of the coupling reaction is critical. The following are validated starting points for various scenarios. Always ensure reagents are dissolved in high-purity, amine-free DMF or NMP.
| Coupling Scenario | Amino Acid (eq) | Coupling Agent (e.g., DIC) (eq) | HOAt (eq) | Base (e.g., DIPEA) (eq) | Recommended Time |
| Standard Coupling | 3 - 5 | 3 - 5 | 3 - 5 | 6 - 10 | 1 - 2 hours |
| Difficult / Hindered | 4 - 5 | 4 - 5 | 4 - 5 | 8 - 10 | 4 - 12 hours |
| N-Methyl Residue | 4 | 4 (HATU) | (Included in HATU) | 8 | 4 - 24 hours |
| Fragment Condensation | 1.1 | 1.1 | 1.2 | 2.2 | 12 - 48 hours |
Table 2: Recommended reagent equivalents relative to the resin loading. Optimization may be required.
Experimental Protocols
The following protocols provide a detailed methodology for manual Fmoc-based SPPS using HOAt as the coupling additive.
Protocol 1: Standard SPPS Coupling Cycle with DIC/HOAt
This protocol outlines a single deprotection and coupling cycle. Repeat as necessary for each amino acid in the sequence.
Materials:
-
Fmoc-protected amino acid
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Peptide synthesis grade DMF
-
20% (v/v) Piperidine in DMF
-
Peptide resin with free N-terminal amine
-
Kaiser test solutions
Procedure:
-
Resin Preparation: If starting a new synthesis, ensure the resin is swelled in DMF for at least 30-60 minutes.[2] For an ongoing synthesis, begin with the peptide-resin post-wash from the previous cycle. The N-terminal Fmoc group should be removed.
-
Fmoc Deprotection (If applicable): a. Add 20% piperidine in DMF to the swelled resin. b. Agitate for 10-20 minutes. c. Drain the solution and repeat the piperidine treatment for another 10-20 minutes. d. Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]
-
Activation Solution Preparation (Pre-activation): a. In a separate vial, dissolve the Fmoc-amino acid (4 eq) and HOAt (4 eq) in DMF. b. Add DIPEA (8 eq) to the solution and mix briefly. c. Finally, add DIC (4 eq) to the vial. d. Allow the solution to pre-activate for 2-5 minutes. Do not let it sit for too long, especially with sensitive amino acids.
-
Coupling Reaction: a. Add the pre-activated amino acid solution to the deprotected peptide-resin.[10] b. Agitate the reaction vessel at room temperature. For a standard coupling, 1-2 hours is sufficient. For a difficult coupling (e.g., coupling to Valine or a dipeptide), extend the time to 4 hours or more.[21]
-
Monitoring the Reaction: a. Take a small sample of resin beads, wash them thoroughly with DMF and then DCM, and dry them. b. Perform a Kaiser test. A negative result (clear/yellow beads) indicates the reaction is complete. A positive result (blue beads) indicates free amines are still present and the coupling is incomplete.[10]
-
Troubleshooting Incomplete Coupling: a. If the Kaiser test is positive, drain the reaction solution and repeat the coupling step (Step 4) with a freshly prepared activation solution. This is known as "double coupling". b. For extremely difficult sequences, consider switching to HATU as the coupling agent, which combines the activator and HOAt in one reagent.[21]
-
Washing: a. Once the coupling is complete (negative Kaiser test), drain the reaction solution. b. Wash the peptide-resin thoroughly with DMF (3-5 times) to remove all excess reagents and by-products. The resin is now ready for the next cycle of deprotection and coupling.
Conclusion
1-Hydroxy-7-azabenzotriazole (HOAt) is a powerful and indispensable tool for modern peptide synthesis. Its unique chemical structure provides a dual advantage of enhanced reactivity and potent racemization suppression, directly addressing the core challenges posed by difficult peptide sequences.[5][7] By forming a highly reactive OAt ester intermediate and leveraging a neighboring group effect, HOAt facilitates efficient amide bond formation where traditional additives like HOBt may fail.[7] While the reagent cost is higher, the investment is frequently returned through higher peptide purity, increased yields, and reduced purification efforts, making it a critical component in the synthesis of complex and therapeutically relevant peptides.
References
- 1. books.rsc.org [books.rsc.org]
- 2. biomatik.com [biomatik.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2024174680A1 - Building blocks for difficult peptide synthesis and method of making thereof - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. omizzur.com [omizzur.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. nbinno.com [nbinno.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. apexbt.com [apexbt.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Application Notes & Protocols: The Expanding Toolkit of 4-Hydroxybenzotriazole in Modern Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Foreword: Re-evaluating a Classic Reagent
For decades, 1-Hydroxybenzotriazole (HOBt) has been an indispensable workhorse in the field of peptide chemistry. Its reputation as a potent racemization suppressor and coupling enhancer in carbodiimide-mediated amide bond formation is well-earned and thoroughly documented[1][2][3]. However, to confine HOBt's utility to the realm of peptides is to overlook its vast potential as a versatile and powerful tool for a multitude of challenging transformations in broader organic synthesis.
This guide moves beyond the familiar territory of peptide synthesis to explore the diverse and impactful applications of HOBt. We will delve into its role in forging difficult amide and ester bonds in complex small molecules, facilitating bioconjugation, and even participating in unconventional reaction pathways. The protocols and insights provided herein are designed to empower the modern chemist to leverage the full, often untapped, potential of this classic reagent.
Pillar 1: The Core Mechanism - More Than a Simple Additive
At its heart, the efficacy of HOBt stems from its ability to intercept a highly reactive, unstable intermediate and convert it into a more manageable, yet still highly reactive, species. When a carboxylic acid is activated by a carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), it forms a transient O-acylisourea intermediate. This species is prone to undesirable side reactions, including racemization of adjacent chiral centers and intramolecular rearrangement to a stable N-acylurea, which terminates the desired reaction pathway[1].
HOBt acts as a superior nucleophile that rapidly traps the O-acylisourea to form a benzotriazolyl active ester (OBt-ester). This OBt-ester is the key to HOBt's success: it is significantly more stable than the O-acylisourea, which drastically suppresses racemization, yet it remains an excellent acylating agent that readily reacts with nucleophiles like amines and alcohols to form the desired product, regenerating HOBt in the process[2][4][5].
References
Application Notes and Protocols for Laccase-Mediator Systems in Lignin Degradation Utilizing 4-Hydroxybenzotriazole
Introduction: The Imperative for Enzymatic Lignin Valorization
Lignin, the second most abundant terrestrial polymer after cellulose, represents a vast and underutilized renewable resource.[1] Its complex, aromatic structure provides rigidity to plant cell walls but also poses significant challenges to biorefinery processes, often being treated as a waste product.[1][2] Enzymatic degradation of lignin offers a promising avenue for its valorization, converting this recalcitrant polymer into valuable low-molecular-weight aromatic compounds.[1][3] Among the enzymatic systems explored, laccase-mediator systems (LMS) have emerged as a particularly effective strategy.[4]
Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are multi-copper containing enzymes that catalyze the oxidation of a range of phenolic and anilinic substrates.[1][5][6] However, their relatively low redox potential (0.5–0.8 V) limits their direct action to the phenolic units within lignin, which constitute less than 20% of the polymer.[1][7] The majority of lignin consists of more recalcitrant non-phenolic structures.[1][7] This limitation is overcome by the inclusion of small molecule redox mediators. These mediators, once oxidized by laccase, become potent oxidizing agents capable of attacking the non-phenolic portions of the lignin polymer, thereby facilitating its extensive degradation.[1][7][8]
This application note provides a comprehensive guide to the use of a laccase-mediator system employing 4-Hydroxybenzotriazole (HBT) for the degradation of lignin. We will delve into the underlying mechanism, provide detailed experimental protocols, and discuss methods for the analysis of lignin degradation products.
The Laccase-HBT System: Mechanism of Action
The efficacy of the laccase-HBT system lies in a catalytic cycle that extends the oxidative reach of the laccase enzyme. HBT was one of the first synthetic mediators successfully employed for this purpose and remains a widely used and effective choice.[1][9] The process can be understood through the following key steps:
-
Oxidation of the Mediator: The laccase enzyme, in its resting state, binds a substrate molecule of HBT at its Type 1 copper site. Through a one-electron oxidation, the laccase converts HBT into a stable, high-redox-potential radical intermediate.[10] Concurrently, molecular oxygen is reduced to water at the trinuclear copper center of the enzyme.[1][11]
-
Diffusion and Attack on Lignin: The small, oxidized HBT radical diffuses from the enzyme's active site and, due to its size, can penetrate the complex lignin matrix.[1][8] It then acts as the primary oxidant, attacking the non-phenolic structures of lignin which are inaccessible to the bulky laccase enzyme.[1][10]
-
Lignin Depolymerization: The interaction of the HBT radical with the lignin polymer initiates a cascade of radical reactions. This leads to the cleavage of critical inter-unit linkages within the lignin structure, including the abundant β-O-4' aryl ether bonds, as well as Cα-Cβ bonds.[1][12] This process results in the fragmentation of the lignin polymer into smaller, soluble aromatic compounds.[1][13]
-
Regeneration of the Mediator: Upon oxidizing a lignin subunit, the HBT radical is reduced back to its original form. It can then be re-oxidized by the laccase, allowing it to participate in multiple catalytic cycles.
This mechanism effectively circumvents the limitations of laccase alone, enabling the comprehensive degradation of the entire lignin polymer.
Caption: Mechanism of the Laccase-HBT system for lignin degradation.
Materials and Reagents
-
Laccase: Laccase from Trametes versicolor or other fungal source (activity ≥ 10 U/mg).
-
Lignin: Kraft lignin, organosolv lignin, or other purified lignin source.
-
This compound (HBT): ACS reagent grade or higher.
-
Buffer: Sodium acetate buffer (50 mM, pH 4.5) or citrate-phosphate buffer (pH 4-6).[10]
-
Solvents: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving lignin and HBT.
-
Reagents for Analysis: Acetonitrile (HPLC grade), formic acid, and standards for expected degradation products (e.g., vanillin, syringaldehyde, vanillic acid).[14]
-
Equipment:
-
Shaking incubator or water bath with temperature control.
-
Centrifuge.
-
pH meter.
-
UV-Vis spectrophotometer.
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV or PDA detector.[14]
-
Experimental Protocols
Protocol 1: Lignin Degradation in an Aqueous System
This protocol outlines a standard procedure for evaluating the degradation of lignin using the laccase-HBT system.
1. Preparation of Reagents:
-
Laccase Stock Solution: Prepare a 1 mg/mL stock solution of laccase in 50 mM sodium acetate buffer (pH 4.5). Determine the enzymatic activity of this solution using a standard assay, such as the oxidation of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[10]
-
Lignin Suspension: Prepare a 1% (w/v) suspension of lignin in the same buffer. Ensure the lignin is well-dispersed by vortexing or brief sonication.
-
HBT Stock Solution: Prepare a 10 mM stock solution of HBT in a minimal amount of DMF or DMSO, then dilute to the final concentration with the reaction buffer.
2. Reaction Setup:
-
In a 50 mL Falcon tube, combine the following:
-
10 mL of the 1% lignin suspension.
-
1 mL of the 10 mM HBT stock solution (final concentration 1 mM).
-
Add laccase stock solution to achieve a final activity of 20 U/g of lignin.[8]
-
Adjust the final volume to 20 mL with 50 mM sodium acetate buffer (pH 4.5).
-
-
Control Reactions: Prepare the following controls:
-
No Laccase Control: Lignin + HBT + buffer.
-
No Mediator Control: Lignin + Laccase + buffer.
-
Enzyme and Mediator Blank: Laccase + HBT + buffer.
-
3. Incubation:
-
Incubate all tubes at 40-50°C with shaking (150 rpm) for 24-48 hours.[15][16] The optimal temperature and pH may vary depending on the specific laccase used.[3][17]
4. Sample Processing and Analysis:
-
At desired time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Centrifuge the aliquot at 10,000 x g for 10 minutes to pellet the remaining insoluble lignin.
-
Collect the supernatant for analysis of soluble degradation products by HPLC.
-
The residual lignin pellet can be washed, dried, and weighed to determine the extent of delignification.
Caption: Experimental workflow for lignin degradation.
Protocol 2: Immobilization of Laccase for Enhanced Stability and Reusability
Immobilizing laccase can improve its stability, reusability, and cost-effectiveness in industrial applications.[18][19][20]
1. Support Preparation:
-
Choose a suitable support material such as chitosan beads, activated carbon, or nanofibrillated cellulose.[19][20]
-
Activate the support material according to standard protocols to introduce functional groups for enzyme attachment (e.g., glutaraldehyde cross-linking for supports with amine groups).
2. Immobilization Procedure:
-
Incubate the activated support with the laccase solution (e.g., 1 g of support in 10 mL of 1 mg/mL laccase) for a defined period (e.g., 2-4 hours) at room temperature with gentle agitation.
-
After incubation, wash the support extensively with buffer to remove any unbound enzyme.
-
Determine the amount of immobilized laccase by measuring the protein concentration in the supernatant before and after immobilization using a Bradford assay or by measuring the activity of the immobilized enzyme.
3. Lignin Degradation with Immobilized Laccase:
-
The immobilized laccase can be used in a batch reactor system similar to Protocol 1.
-
After the reaction, the immobilized enzyme can be recovered by filtration or centrifugation, washed with buffer, and reused in subsequent degradation cycles.
Data Analysis and Interpretation
The success of the lignin degradation experiment is quantified by analyzing both the disappearance of the lignin substrate and the appearance of low-molecular-weight products.
1. Quantification of Lignin Degradation Products by HPLC:
-
Method: Reversed-phase HPLC with a C18 column is a suitable method for separating and quantifying aromatic degradation products.[14] A gradient elution with acetonitrile and water (containing 0.1% formic acid) is typically used.[14] Detection is performed using a UV detector at 280 nm.
-
Quantification: Create a calibration curve for each expected product (e.g., vanillin, syringaldehyde, p-coumaric acid) using authentic standards.[14] The concentration of these products in the reaction supernatant can then be determined.
2. Spectroscopic Analysis of Residual Lignin:
-
Techniques such as Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can provide qualitative information on the structural changes in the residual lignin after treatment.[21][22] Changes in the intensity of specific peaks can indicate the cleavage of certain bonds or the modification of functional groups.
3. Gravimetric Analysis:
-
The percentage of lignin degradation can be estimated by comparing the dry weight of the residual lignin pellet from the laccase-HBT treated sample with that of the control samples.
| Parameter | Control (No Laccase) | Laccase Only | Laccase + HBT |
| Residual Lignin (%) | ~100% | 85-95% | 40-60% |
| Vanillin (mg/L) | < 1 | 5-15 | 50-150 |
| Syringaldehyde (mg/L) | < 1 | 2-10 | 40-100 |
Note: The values in the table are illustrative and can vary significantly depending on the type of lignin, laccase, and specific reaction conditions.
Troubleshooting and Considerations
-
Low Degradation Efficiency:
-
Enzyme Inactivation: Some mediators can inactivate the laccase over time.[23] Consider using immobilized enzymes or adding the enzyme in batches for long-term reactions.
-
Lignin Recalcitrance: The source and type of lignin significantly impact its degradability.[2] Kraft lignin, for example, is more condensed and may be more resistant to degradation than organosolv lignin.
Conclusion
The laccase-HBT system is a powerful tool for the enzymatic degradation of lignin, offering a greener alternative to harsh chemical treatments. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can effectively depolymerize lignin into valuable aromatic compounds. The protocols and guidelines presented in this application note provide a solid foundation for scientists and drug development professionals to explore the potential of this technology in biorefinery and other applications.
References
- 1. Frontiers | Lignin Biodegradation with Laccase-Mediator Systems [frontiersin.org]
- 2. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Laccase-mediator system: a review | Semantic Scholar [semanticscholar.org]
- 5. Laccase/Mediator Systems: Their Reactivity toward Phenolic Lignin Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lignin-Derived Compounds as Efficient Laccase Mediators for Decolorization of Different Types of Recalcitrant Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cib.csic.es [cib.csic.es]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent developments of a co-immobilized laccase–mediator system: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05104K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. On the mechanism of the laccase-mediator system in the oxidation of lignin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Determination of main degradation products of lignin using reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Recent Developments in the Immobilization of Laccase on Carbonaceous Supports for Environmental Applications - A Critical Review [frontiersin.org]
- 19. Recent Developments in the Immobilization of Laccase on Carbonaceous Supports for Environmental Applications - A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. publications.rwth-aachen.de [publications.rwth-aachen.de]
Application Note: Formulation and Handling of 4-Hydroxybenzotriazole (HOBt) Stock Solutions for Automated Peptide Synthesis
Abstract
1-Hydroxybenzotriazole (HOBt) is an indispensable additive in modern solid-phase peptide synthesis (SPPS), primarily utilized to enhance coupling efficiency and, most critically, to suppress racemization during amide bond formation.[1][2][3][4] For automated synthesis platforms, the use of pre-formulated, stable, and reliable HOBt stock solutions is paramount for achieving high-purity peptides consistently. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the optimal formulation, storage, and quality control of HOBt stock solutions. It delves into the scientific principles behind solvent selection, outlines validated preparation protocols, and offers troubleshooting advice to ensure the integrity of this critical reagent.
Introduction: The Critical Role of HOBt in Automated Synthesis
In the landscape of peptide synthesis, particularly carbodiimide-mediated coupling, 4-Hydroxybenzotriazole (HOBt) serves as a cornerstone reagent.[5][6] While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are effective activators of carboxylic acids, the resulting O-acylisourea intermediate is highly reactive and susceptible to undesirable side reactions, most notably racemization of the chiral α-carbon.[4][6]
HOBt mitigates this by intercepting the O-acylisourea intermediate to form a more stable, yet still highly reactive, OBt active ester. This new intermediate is significantly less prone to racemization and reacts efficiently with the N-terminal amine of the growing peptide chain to form the desired peptide bond with high fidelity.[4][6]
The transition from manual to automated synthesis necessitates the use of reagent stock solutions to streamline the process.[1][7] The reliability of an automated run is directly dependent on the quality and stability of these solutions. An improperly prepared or degraded HOBt solution can lead to failed couplings, the accumulation of deletion sequences, and diastereomeric impurities, compromising the entire synthesis.[6] This guide focuses on the monohydrate form of HOBt, which is commercially standard due to its improved safety profile over the explosive anhydrous form; the water of hydration does not interfere with coupling reactions.[1][5][8]
The Mechanism of HOBt-Mediated Coupling
Understanding the mechanism of HOBt underscores the importance of its proper formulation. During a coupling cycle, the carbodiimide (R-N=C=N-R') activates the C-terminal carboxyl group of an incoming Fmoc-amino acid. HOBt then acts as a nucleophile, converting the unstable O-acylisourea into the HOBt-ester, which then undergoes aminolysis to form the peptide bond.
Caption: Role of HOBt in carbodiimide-mediated peptide coupling.
Solvent Selection and Solubility Profile
The choice of solvent is the most critical factor in preparing a stable HOBt stock solution. The ideal solvent must fully dissolve HOBt to the desired concentration, be compatible with SPPS chemistry, and minimize reagent degradation.
Primary Recommendations:
-
N,N-Dimethylformamide (DMF): DMF is the industry standard and the most highly recommended solvent for HOBt solutions. HOBt exhibits excellent solubility in DMF, which is also the primary solvent used for most steps in Fmoc-based SPPS.[1][9][10][11] It is imperative to use high-purity, anhydrous (<50 ppm water) DMF to prevent hydrolysis of reagents and potential precipitation.[1]
-
N-Methyl-2-pyrrolidone (NMP): NMP is a suitable alternative to DMF and is sometimes preferred for its ability to disrupt secondary structures during the synthesis of difficult or aggregation-prone peptide sequences.[8][12] HOBt is also highly soluble in NMP.
Solubility Data: The solubility of HOBt is temperature-dependent, increasing as the temperature rises. The following table summarizes the mole fraction solubility of anhydrous HOBt in various organic solvents at 298.15 K (25 °C) for comparative purposes.
| Solvent | Mole Fraction Solubility (x) at 298.15 K | Relative Solubility |
| N,N-Dimethylformamide (DMF) | >0.13 (High) | Excellent |
| Dimethyl sulfoxide (DMSO) | >0.13 (High) | Excellent |
| Ethanol | 0.1514 | Very Good |
| n-Propanol | 0.1475 | Very Good |
| Methanol | 0.1311 | Very Good |
| Butanone | 0.1329 | Good |
| Acetone | 0.1285 | Good |
| Ethyl Acetate | Low | Poor |
| Acetonitrile | Low | Poor[13][14] |
| Toluene | Very Low | Insoluble |
| (Data adapted from the Journal of Chemical & Engineering Data)[11] |
Validated Protocol: Preparation of 0.5 M HOBt Stock Solution
This protocol describes the preparation of 1 L of a 0.5 M HOBt solution in DMF, a standard concentration for most automated peptide synthesizers.
4.1. Materials and Equipment
-
1-Hydroxybenzotriazole monohydrate (HOBt·H₂O, M.W. = 153.14 g/mol )
-
High-purity, anhydrous DMF (<50 ppm H₂O)
-
1 L Class A volumetric flask, clean and dry
-
Magnetic stirrer and a Teflon-coated stir bar
-
Analytical balance
-
Powder funnel
-
Appropriate Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat
4.2. Safety Precautions
-
While HOBt monohydrate is safer than the anhydrous form, it is classified as an eye irritant and may cause other irritations.[15][16] The anhydrous form is a friction-sensitive explosive.[1][17]
-
Handle the powder in a well-ventilated area or fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) before handling.[16][17]
4.3. Step-by-Step Procedure
-
Calculation: To prepare 1 L of a 0.5 M solution, the required mass of HOBt monohydrate is calculated as follows: Mass = Molarity × Volume × Molecular Weight Mass = 0.5 mol/L × 1 L × 153.14 g/mol = 76.57 g
-
Weighing: Accurately weigh 76.57 g of HOBt monohydrate using an analytical balance.
-
Dissolution: a. Place the magnetic stir bar into the 1 L volumetric flask. b. Using the powder funnel, carefully transfer the weighed HOBt monohydrate into the flask. c. Add approximately 700-800 mL (70-80% of the final volume) of anhydrous DMF to the flask.[8] d. Place the flask on the magnetic stirrer and stir at a moderate speed until all the solid has completely dissolved. This may take 10-20 minutes. Avoid vigorous stirring that could cause splashing.
-
Final Volume Adjustment: a. Once the HOBt is fully dissolved, remove the flask from the stirrer. b. Carefully add anhydrous DMF until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask. c. Use a pipette for the final addition to ensure accuracy.
-
Homogenization & Storage: a. Stopper the flask securely and invert it 10-15 times to ensure the solution is completely homogeneous.[8] b. Transfer the final solution to a clean, dry, clearly labeled amber glass bottle suitable for use on an automated synthesizer. c. The label should include: "0.5 M HOBt in DMF" , the preparation date , and the preparer's initials .
Storage, Stability, and Quality Control
The stability of the HOBt solution is critical for its performance. Improper storage is a common cause of synthesis failure.
5.1. Recommended Storage Conditions
-
Temperature: Store the solution refrigerated at 2-8°C .[1][12]
-
Container: Use a tightly sealed, amber glass bottle to protect from light and prevent both moisture absorption and solvent evaporation.[1][8]
-
Inert Atmosphere: For extended storage (>1 week), it is best practice to flush the headspace of the bottle with an inert gas like argon or nitrogen before sealing to prevent oxidative degradation.[1]
5.2. Shelf Life and Degradation
-
For critical applications, freshly prepared solutions are always superior .[1]
-
When stored under optimal conditions (refrigerated, sealed, protected from light), a HOBt/DMF solution can be considered stable for several weeks . However, labs should establish their own internal expiry dates based on performance monitoring.[1]
-
Signs of degradation include a significant color change from pale yellow to dark orange or brown, or the formation of insoluble precipitates.[1] Solutions showing these signs should be discarded immediately.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate forms in the solution upon refrigeration. | 1. Solution concentration is too high for the storage temperature. 2. Moisture contamination has occurred, causing the hydrate to crash out.[1] 3. Solvent evaporation from an improperly sealed container.[1] | 1. Allow the solution to warm to room temperature; the precipitate should redissolve with gentle agitation.[1] 2. Ensure the use of anhydrous DMF and tightly sealed containers. 3. If it does not redissolve, discard and prepare a fresh batch. |
| Solution appears dark brown or orange. | Oxidative degradation due to prolonged storage, exposure to air, or light.[1] | Discard the solution immediately and prepare a fresh batch. Ensure storage under an inert atmosphere and in a dark, cool place. |
| Poor coupling efficiency or high racemization observed in synthesis. | The HOBt solution has degraded, and its effective concentration is too low. | Prepare a fresh stock solution using high-quality reagents and follow the validated protocol. |
Workflow for Solution Preparation and Management
The following diagram outlines the lifecycle management for HOBt stock solutions, from preparation to use.
Caption: Preparation and Quality Control Workflow for HOBt Stock Solutions.
Conclusion
The successful automation of peptide synthesis relies heavily on the quality and reliability of its constituent reagent solutions. By adhering to the protocols and best practices outlined in this guide, researchers can ensure the consistent formulation of high-quality this compound stock solutions. Careful attention to solvent purity, accurate measurements, and proper storage conditions will directly translate to improved peptide purity, higher synthesis yields, and more reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. globallinker.com [globallinker.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. scite.ai [scite.ai]
- 14. researchgate.net [researchgate.net]
- 15. chemicalbook.com [chemicalbook.com]
- 16. anaspec.com [anaspec.com]
- 17. fishersci.co.uk [fishersci.co.uk]
4-Hydroxybenzotriazole for the synthesis of complex amides and esters
Application Note & Protocols
Topic: 4-Hydroxybenzotriazole (HOAt): A Superior Additive for the Synthesis of Complex Amides and Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Bond Formation in Complex Molecules
The formation of amide and ester bonds lies at the heart of organic synthesis, particularly in the fields of peptide chemistry, pharmaceuticals, and materials science. While seemingly straightforward, the coupling of a carboxylic acid with an amine or alcohol can be fraught with challenges, especially when dealing with complex substrates. Steric hindrance, sensitive functional groups, and the persistent risk of racemization at chiral centers can lead to low yields, difficult purifications, and compromised product integrity.
To overcome these hurdles, chemists rely on a toolkit of coupling reagents and additives. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) activate the carboxylic acid, but their use alone is often inefficient and prone to side reactions, including the formation of stable N-acylurea byproducts and significant racemization. This necessitates the use of additives that can trap the activated acid to form a more reactive, yet more stable, intermediate. For decades, 1-hydroxybenzotriazole (HOBt) was the gold-standard additive. However, for particularly challenging couplings, even HOBt falls short. This application note details the mechanism, application, and protocols for a superior additive: This compound (HOAt) .
The HOAt Advantage: Mechanism and Superiority
This compound (HOAt) was introduced as a next-generation coupling additive that significantly outperforms HOBt, especially in reducing racemization during the coupling of chiral carboxylic acids. Its efficacy stems from its unique electronic properties.
Mechanism of Action
The primary role of HOAt is to intercept the highly reactive O-acylisourea intermediate formed from the reaction of a carboxylic acid with a carbodiimide. This interception forms a more stable and highly reactive HOAt-ester intermediate. The adjacent nitrogen atom in the triazole ring participates in the reaction through a neighboring group effect, acting as an intramolecular base to facilitate the nucleophilic attack by the amine. This concerted mechanism is significantly faster and more efficient than the corresponding pathway with HOBt.
The key to HOAt's ability to suppress racemization lies in the electron-withdrawing nature of the additional nitrogen atom at the 4-position of the benzotriazole ring system. This makes the hydroxyl group more acidic and a better leaving group, leading to a faster rate of amidation. Since the rate of amidation is much faster than the rate of racemization of the activated ester, the chiral integrity of the product is preserved.
Below is a diagram illustrating the catalytic cycle for amide bond formation using a carbodiimide (like DIC) and HOAt.
Application Notes & Protocols: Safe Handling and Storage of Hydrated 1-Hydroxybenzotriazole (HOBt)
Executive Summary: The Criticality of Hydration in HOBt Safety
1-Hydroxybenzotriazole (HOBt) is an indispensable reagent in modern synthetic chemistry, particularly as a coupling additive in peptide synthesis where it enhances reaction efficiency and, crucially, suppresses racemization.[1][2] However, the anhydrous form of HOBt is a potent explosive, sensitive to heat, friction, and shock.[1][3] This inherent instability necessitates the use of its hydrated form, which is desensitized by the presence of water. This guide provides a comprehensive framework for the safe handling, storage, and emergency management of hydrated HOBt, ensuring laboratory safety while maintaining its utility in critical research and development applications. Adherence to these protocols is not merely procedural; it is a fundamental aspect of responsible chemical stewardship.
Hazard Identification & Risk Assessment
The primary hazard associated with HOBt is its explosive nature when anhydrous.[4] The hydrated form, typically containing 10-20% water by weight, is classified as a flammable solid but is significantly safer.[5][6] However, the risk of desiccation and reversion to the explosive anhydrous state is a constant and critical consideration.
Key Hazards:
-
Explosion Risk: Anhydrous HOBt and dry residues are explosive. The risk of explosion increases significantly if the material is heated under confinement.[6][7]
-
Flammability: Hydrated HOBt is a flammable solid.[5] It must be kept away from heat, sparks, open flames, and other ignition sources.[7]
-
Health Hazards: It is a known cause of serious eye irritation.[7] It may also cause skin and respiratory tract irritation upon contact or inhalation of dust.[6][7]
Risk Assessment Workflow
A systematic risk assessment must precede any work with hydrated HOBt. The following workflow provides a logical framework for this process.
Caption: Risk assessment workflow prior to handling HOBt.
Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is mandatory.
Engineering Controls
-
Ventilation: All handling of solid HOBt that may generate dust must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[4]
-
Ignition Source Control: Use only non-sparking tools and explosion-proof equipment (e.g., refrigerators, ventilation fans) in areas where HOBt is handled and stored.[6][8]
-
Static Discharge: Ensure all containers and equipment are properly grounded/bonded to prevent static electricity buildup, which can serve as an ignition source.[5][9]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is critical to prevent chemical exposure.
| PPE Category | Specifications | Rationale |
| Eye & Face | Chemical splash and impact-rated goggles or a full-face shield.[6][7] | Protects against airborne dust particles and accidental splashes. |
| Hand | Chemical-resistant gloves (e.g., nitrile rubber, minimum 0.11 mm thickness).[7] | Prevents skin contact and absorption. Gloves must be inspected before use and disposed of after handling.[5] |
| Body | Fire/flame-resistant laboratory coat and impervious clothing.[7] | Protects skin from accidental spills and contact. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust exposure is likely or irritation is experienced.[7][8] | Prevents inhalation of hazardous dust particles. |
Safe Storage & Transport Protocols
The primary goal of storage is to maintain the hydration level of HOBt and prevent exposure to conditions that could increase its hazard profile.
-
Container: Store in the original, tightly sealed container to prevent moisture loss.[6][10]
-
Location: Store in a cool, dry, well-ventilated area designated for flammable solids.[4][9]
-
Temperature: Refrigeration is recommended.[6] Use a dedicated, explosion-proof refrigerator.[6]
-
Segregation: Store away from incompatible materials, including strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[11] Keep segregated from all sources of ignition.[8]
-
Light Sensitivity: Protect from light.[6]
-
Hydration Check: Periodically inspect the material. If it appears dry or caked, do not handle it. Consult with your institution's Environmental Health and Safety (EHS) department. The dry residue is explosive.
Standard Operating Procedures (SOPs) for Handling
The following protocols outline the safe handling of hydrated HOBt from receipt to use in a typical experimental setting.
Protocol: Weighing and Dispensing Hydrated HOBt
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is operational. Assemble non-sparking spatulas and tools.[8]
-
Equilibration: Retrieve the HOBt container from the explosion-proof refrigerator. Allow it to equilibrate to room temperature inside the fume hood before opening to prevent condensation of atmospheric moisture.
-
Dispensing: Inside the fume hood, carefully open the container. Use a non-sparking tool to weigh the required amount into a secondary container. Minimize dust generation during this process.[6]
-
Closure: Promptly and tightly reseal the main HOBt container to prevent desiccation.
-
Cleanup: Decontaminate the spatula and weighing vessel. Wipe down the work surface within the fume hood.
-
Return to Storage: Immediately return the main HOBt container to its designated storage location.
Workflow for General Handling
Caption: Step-by-step workflow for safe HOBt handling.
Emergency Procedures
Immediate and correct response to an emergency is critical to mitigate harm.
Spill Response
The response to a spill depends on its size and whether the material has dried out.
Caption: Decision tree for responding to an HOBt spill.
Key Spill Cleanup Steps (for small, wet spills):
-
Evacuate non-essential personnel and restrict access to the area.
-
Wearing full PPE, gently sweep or vacuum the material using non-sparking tools.[6] Avoid any actions that generate dust.
-
Place the collected material into a suitable, clearly labeled container for hazardous waste disposal.[12]
-
If the spill area is at risk of drying, it can be wetted to prevent dust formation.[6]
-
Decontaminate the area and all tools used for cleanup.[13]
Fire Response
-
In case of fire, evacuate the area immediately. There is a significant risk of explosion if HOBt is heated under confinement.[6][7]
-
Use appropriate extinguishing media such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][14]
-
Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[8]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[5]
Waste Disposal
All HOBt waste, including contaminated PPE and cleanup materials, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.[12]
-
Never mix HOBt waste with other chemical waste streams unless compatibility is confirmed.
-
Dispose of waste in accordance with all local, regional, and national regulations. Contact your institution's EHS department for specific disposal procedures.[4]
By implementing these comprehensive safety and handling protocols, researchers can confidently and safely utilize hydrated 1-Hydroxybenzotriazole, fostering a culture of safety and responsibility within the laboratory.[7]
References
- 1. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chempurebrand.com [chempurebrand.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 9. globechemie.com [globechemie.com]
- 10. anaspec.com [anaspec.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. unsw.edu.au [unsw.edu.au]
- 14. indenta.com [indenta.com]
Application Note: A Guide to Amide Bond Formation Using 4-Hydroxybenzotriazole (HOAt)
Introduction: The Central Role of the Amide Bond
The formation of an amide bond is arguably the most critical reaction in medicinal chemistry and peptide science. It is the covalent linkage that connects amino acids to form peptides and proteins, and it is a ubiquitous structural motif in a vast array of pharmaceuticals. However, the direct reaction between a carboxylic acid and an amine is an acid-base reaction, not a bond-forming one. To overcome this, the carboxylic acid must be "activated". This is typically achieved using coupling reagents, often in conjunction with additives that enhance efficiency and preserve stereochemical integrity.[1][2][3]
For decades, 1-Hydroxybenzotriazole (HOBt) was the gold-standard additive.[4] However, for challenging syntheses—such as those involving sterically hindered amino acids or racemization-prone residues—a more potent agent is required. 1-Hydroxy-7-azabenzotriazole (HOAt) has emerged as a superior alternative, offering enhanced reaction rates and significantly reduced levels of epimerization.[2][5][6][7] This guide provides a detailed examination of the mechanism of HOAt-mediated coupling and a robust, field-proven protocol for its application.
The Mechanistic Advantage of HOAt
To appreciate the function of HOAt, one must first understand the role of the primary coupling agent, typically a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive but unstable O-acylisourea intermediate.[3][8][9]
-
The Problem: This intermediate is prone to undesirable side reactions. It can rearrange into an unreactive N-acylurea or, in peptide synthesis, lead to racemization through the formation of a planar oxazolone intermediate.[5][9]
-
Intervention by Additives: This is where additives like HOBt and HOAt are crucial. They act as nucleophiles that rapidly intercept the O-acylisourea intermediate to form a more stable active ester. This ester is sufficiently reactive to be attacked by the amine but is significantly less prone to side reactions.[5][9][10]
Why is HOAt Superior to HOBt?
The superiority of HOAt lies in its unique chemical structure. The presence of a nitrogen atom at the 7-position of the benzotriazole ring creates a significant electron-withdrawing effect.[5][11] This structural modification confers two key advantages:
-
Increased Reactivity: The electron-withdrawing nitrogen makes HOAt a better leaving group than HOBt. Consequently, the resulting OAt-active ester is more electrophilic and reacts faster with the incoming amine.[12] This accelerated rate is particularly beneficial for coupling hindered components.[6]
-
Enhanced Racemization Suppression: The pyridine nitrogen in HOAt can participate in the reaction through "anchimeric assistance," acting as a general base to facilitate the incoming amine's nucleophilic attack.[12] This rapid and efficient aminolysis outcompetes the rate of racemization, preserving the stereochemical integrity of the product.[5][11]
The following diagram illustrates the complete mechanistic pathway of an EDC/HOAt-mediated coupling reaction.
Protocol for a Typical Solution-Phase Amide Coupling using EDC and HOAt
This protocol provides a general procedure for coupling a carboxylic acid and an amine in a solution phase. Reagent quantities and reaction times may need to be optimized for specific substrates.
Materials and Reagents
-
Substrates: Carboxylic Acid, Amine (or its hydrochloride salt)
-
Coupling Reagents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), HOAt (1-Hydroxy-7-azabenzotriazole)
-
Base: A non-nucleophilic tertiary amine, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).
-
Solvent: Anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Workup Reagents: Ethyl Acetate (EtOAc), 1N HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (Brine, aq).
-
Drying Agent: Anhydrous Na₂SO₄ or MgSO₄.
-
Equipment: Round-bottom flask, magnetic stirrer, ice bath, standard glassware for extraction, rotary evaporator.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[13][14]
-
Ventilation: All operations should be performed inside a certified chemical fume hood.[15]
-
Reagent Hazards:
-
EDC·HCl: Is a sensitizer and irritant. Avoid inhalation of dust and contact with skin.[16]
-
HOAt: Benzotriazole derivatives can be explosive, particularly in their anhydrous form. Handle with care and avoid grinding or shock.[17]
-
Solvents (DMF, DCM): Are volatile and have associated health risks. Avoid inhalation and skin contact.
-
Bases (DIPEA, NMM): Are corrosive and volatile. Handle with care.
-
Recommended Reagent Stoichiometry
| Reagent | Equivalents (eq) | Rationale |
| Carboxylic Acid | 1.0 | The limiting reagent. |
| Amine | 1.0 - 1.2 | A slight excess can help drive the reaction to completion. |
| EDC·HCl | 1.1 - 1.5 | Excess ensures full activation of the carboxylic acid. |
| HOAt | 1.1 - 1.5 | Used in equimolar amounts with EDC. |
| Base (e.g., DIPEA) | 2.0 - 3.0 | 1.0 eq to neutralize amine salt (if applicable), plus 1.0-2.0 eq to scavenge protons generated during coupling. |
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the Carboxylic Acid (1.0 eq) and HOAt (1.2 eq).
-
Dissolve the solids in anhydrous Solvent (e.g., DMF or DCM) to a typical concentration of 0.1-0.5 M.
-
Begin stirring the solution and cool the flask to 0 °C using an ice-water bath.
-
Causality: Performing the reaction in an anhydrous solvent is critical, as water can hydrolyze the active intermediates.[16] Cooling the reaction mixture helps to control the initial exothermic activation and minimizes potential side reactions.
-
-
Activation:
-
Once the solution is at 0 °C, add EDC·HCl (1.2 eq) in one portion.
-
Allow the mixture to stir at 0 °C for 15-30 minutes. This is the "pre-activation" phase where the OAt-ester is formed.
-
Causality: Pre-activation ensures the highly reactive O-acylisourea is fully converted to the more stable OAt-ester before the amine is introduced, which can improve yields for difficult couplings.
-
-
Coupling:
-
In a separate vial, dissolve the Amine (1.1 eq) in a small amount of anhydrous solvent.
-
Add the amine solution to the reaction flask, followed by the dropwise addition of the Base (e.g., DIPEA, 2.5 eq).
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Causality: A non-nucleophilic base is used to neutralize any acid salts and to act as a proton scavenger without competing with the primary amine as a nucleophile.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The reaction is typically complete within 2-18 hours.
-
Causality: Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential degradation of the product over extended times.
-
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate (EtOAc).
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1N HCl (aq) (2x): To remove the excess tertiary base and any unreacted amine.
-
Saturated NaHCO₃ (aq) (2x): To remove unreacted carboxylic acid and HOAt.
-
Saturated NaCl (Brine) (1x): To remove the bulk of the residual water from the organic phase.
-
-
Causality: This washing sequence is a self-validating system to systematically remove water-soluble reagents and byproducts, leading to a cleaner crude product. The water-soluble urea byproduct from EDC is also removed during these washes.[8]
-
-
Isolation and Purification:
-
Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation).
-
The resulting crude material should be purified by an appropriate method, such as flash column chromatography or recrystallization, to yield the pure amide product.
-
Experimental Workflow Diagram
Conclusion
The use of 4-Hydroxybenzotriazole (HOAt) as an additive in carbodiimide-mediated coupling reactions represents a significant advancement in the synthesis of amides and peptides. Its mechanism, rooted in the formation of a highly reactive OAt-ester, provides a kinetic advantage that accelerates amide bond formation while effectively suppressing racemization.[6][11] By understanding the causality behind each step—from pre-activation at 0°C to the systematic aqueous workup—researchers can reliably leverage the power of HOAt to tackle challenging synthetic targets, ultimately improving yields, purity, and overall efficiency in drug discovery and development.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. peptide.com [peptide.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with 4-Hydroxybenzotriazole (HOAt)
Welcome to the technical support center for peptide synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges in your research. This guide is dedicated to troubleshooting one of the most common yet critical issues in Solid-Phase Peptide Synthesis (SPPS): low coupling efficiency, with a specific focus on protocols utilizing 4-Hydroxybenzotriazole (HOAt). We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What is HOAt, and what is its precise role in peptide coupling?
A: 1-Hydroxy-7-azabenzotriazole (HOAt) is a heterocyclic compound widely used as an additive in peptide synthesis to facilitate the formation of amide bonds.[1][2] Its primary function is to act as an activating agent for the carboxylic acid of an incoming amino acid.[3]
When used with a carbodiimide activator like N,N'-Diisopropylcarbodiimide (DIC) or as a component of a modern uronium/phosphonium salt reagent (e.g., HATU), HOAt offers two key advantages over its predecessor, 1-Hydroxybenzotriazole (HOBt):
-
Enhanced Reaction Rate: HOAt forms a highly reactive OAt-active ester intermediate.[3][4] The pyridine nitrogen in the HOAt structure provides anchimeric assistance, accelerating the subsequent reaction with the amine component of the growing peptide chain. This is particularly beneficial for sterically hindered amino acids or "difficult" sequences.[5]
-
Superior Racemization Suppression: Racemization, the loss of stereochemical integrity at the amino acid's α-carbon, is a critical side reaction that can render the final peptide biologically inactive.[5] The OAt-ester formed is less prone to enolization, the mechanistic pathway for racemization, compared to intermediates formed with HOBt alone.[3] HOAt is therefore one of the most effective additives for preserving the chiral purity of the peptide.[6][7]
Caption: Mechanism of HOAt-mediated peptide coupling.
Troubleshooting Guide: Low Coupling Efficiency
Q2: My Kaiser test remains positive (blue beads) after a standard coupling step. What does this mean, and what are my immediate actions?
A: A positive Kaiser test indicates the presence of unreacted primary amines on the resin, meaning the coupling reaction has not gone to completion.[8][9] This is a clear sign of low coupling efficiency for that specific step.
Immediate Troubleshooting Actions:
-
Recouple: The most straightforward solution is to perform the coupling step a second time ("double coupling") with a fresh solution of reagents.[8][10] This is often sufficient to drive the reaction to completion.
-
Extend Reaction Time: For known sterically hindered residues (e.g., Val, Ile, Aib) or N-methylated amino acids, the standard 1-2 hour coupling time may be insufficient.[8][11] Extending the initial coupling time to 4 hours or even overnight can significantly improve yields.[8]
Caption: Troubleshooting workflow for a positive Kaiser test.
Protocol 1: Standard Double Coupling Procedure
-
After the initial coupling time, drain the reaction vessel.
-
Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 times) to remove byproducts and unreacted reagents.
-
Prepare a fresh activation solution containing the Fmoc-amino acid, coupling reagent (e.g., DIC/HOAt or HATU), and base (e.g., DIPEA) in DMF, following the original stoichiometry.
-
Add the fresh activation solution to the resin.
-
Allow the second coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).
-
Perform a Kaiser test to confirm completion before proceeding to the Fmoc deprotection step.[12]
Q3: My final peptide yield is very low, and mass spectrometry shows significant deletion sequences. What are the systemic causes?
A: Low final yield and the presence of deletion sequences (peptides missing one or more amino acids) point to a recurring or systemic failure in coupling efficiency, not just an isolated incident.[8] The root cause must be identified and addressed.
Possible Causes & Solutions:
-
Reagent Integrity:
-
Cause: HOAt, carbodiimides (like DIC), and uronium salts can be sensitive to moisture and may degrade over time.[8] Fmoc-amino acid derivatives can also degrade, especially those with sensitive side chains.
-
Solution: Ensure all reagents are fresh, of high purity, and stored under anhydrous conditions in a desiccator or under an inert atmosphere.[8] HOAt should be stored in a cool, dry, well-ventilated area away from ignition sources.
-
-
Incorrect Stoichiometry:
-
Cause: Insufficient excess of the activated amino acid relative to the free amines on the resin can lead to incomplete reactions, especially as the peptide chain grows and steric hindrance increases.
-
Solution: Increase the equivalents of reagents used. While a 3-fold excess is common, difficult couplings may require a 5-fold or greater excess.
-
| Coupling Type | Fmoc-AA (eq.) | Activator/Additive (eq.) | Base (eq.) |
| Standard Coupling | 3.0 | 2.9 - 3.0 | 6.0 |
| Difficult/Hindered Coupling | 5.0 | 4.9 - 5.0 | 10.0 |
| Table 1: Recommended Reagent Equivalents for Fmoc-SPPS.[12] |
-
Poor Solvation:
-
Cause: The success of SPPS is highly dependent on the proper solvation of the resin and the growing peptide chain.[13] If the resin is not adequately swollen or if the peptide chain aggregates, reactive sites become inaccessible.
-
Solution: Use high-quality, peptide-synthesis-grade solvents like DMF or N-Methyl-2-pyrrolidone (NMP).[14] Ensure the resin is allowed to swell completely in the solvent (typically 30 minutes) before the first deprotection step.[10][12] For aggregating sequences, NMP is often a better choice than DMF.[8]
-
-
Inherent Sequence Difficulty:
-
Cause: Some sequences, particularly those rich in hydrophobic or sterically bulky residues, are prone to aggregation and form secondary structures that hinder coupling.[11]
-
Solution:
-
Switch to a More Powerful Reagent: Move from a carbodiimide/HOAt system to a pre-formed uronium salt like HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). HATU incorporates the HOAt moiety directly, offering high reactivity and is considered a benchmark for difficult couplings.[6][12]
-
Increase Temperature: Microwave-assisted synthesis can provide the energy needed to overcome activation barriers and disrupt aggregation.[11]
-
Use Pseudoproline Dipeptides: Incorporating these structures can disrupt aggregation by introducing a "kink" into the peptide backbone.[11]
-
-
Q4: I am observing significant racemization in my product, even when using HOAt. How can I further minimize this?
A: While HOAt is a powerful anti-racemization additive, its effectiveness can be compromised by other reaction parameters.[15] Racemization is often exacerbated by the base used during activation.[11]
Factors & Solutions:
-
Base Selection:
-
Cause: Highly hindered and strong bases like N,N-Diisopropylethylamine (DIPEA) can promote the abstraction of the α-proton from the activated ester, leading to racemization.
-
Solution: Switch to a weaker or less hindered base. N-Methylmorpholine (NMM) or Collidine are excellent alternatives that can significantly reduce racemization levels while still being effective for the coupling reaction.[11]
-
| Base | Structure | pKa (Conjugate Acid) | Steric Hindrance | Notes |
| DIPEA | Diisopropylethylamine | ~10.7 | High | Most common, but higher racemization risk. |
| NMM | N-Methylmorpholine | ~7.4 | Low | Weaker base, recommended to reduce racemization.[11] |
| Collidine | 2,4,6-Trimethylpyridine | ~7.4 | Moderate | Weaker base, also a good alternative to DIPEA.[11] |
| Table 2: Comparison of Common Bases in SPPS. |
-
Pre-activation Time:
-
Cause: Allowing the amino acid to sit in the activation mixture for too long before adding it to the resin can lead to the formation of undesired side products and increase the window for racemization.
-
Solution: Keep pre-activation times short, typically 1-2 minutes, before adding the solution to the deprotected resin.[12]
-
-
Reaction Temperature:
-
Cause: Higher temperatures accelerate most reactions, including the pathways that lead to racemization.
-
Solution: Unless required to drive a difficult coupling to completion, perform reactions at room temperature.[11]
-
Q5: Are there safer or more effective alternatives to HOAt?
A: Yes. While HOAt is highly effective, it is also known to be explosive in its anhydrous form, posing safety and handling concerns.[6][12][16] This has led to the development of excellent alternatives.
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is a non-explosive additive with coupling efficiencies that are comparable or even superior to HOAt in some cases.[8] It is considered a safer and highly effective replacement.[6][8]
-
COMU: This is a modern uronium salt coupling reagent that incorporates the Oxyma Pure moiety.[8] It offers high efficiency, excellent solubility, and a significantly better safety profile than HOAt-based reagents like HATU.[6][12]
| Feature | HOBt | HOAt | Oxyma Pure |
| Coupling Efficiency | Good | Very High[15] | High / Very High[8] |
| Racemization Suppression | Good | Excellent[5][15] | Excellent[6] |
| Safety Profile | Explosive (anhydrous)[6] | Explosive[12][16] | Non-Explosive[6][8] |
| Use Case | Standard couplings | Difficult sequences, racemization-prone AAs[8] | Safer, high-performance alternative to HOBt/HOAt |
| Table 3: Feature Comparison of Common Coupling Additives. |
Validation & Monitoring Protocols
Protocol 2: Monitoring Coupling via the Kaiser Test
The Kaiser test is a highly sensitive colorimetric assay for detecting primary amines.[9]
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL 0.001M KCN diluted to 100 mL with pyridine.
Procedure:
-
Collect a small sample of peptide-resin beads (5-10 mg) in a small glass test tube.
-
Add 2-3 drops each of Reagent A, Reagent B, and Reagent C.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
References
- 1. discofinechem.com [discofinechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. bachem.com [bachem.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Side Reactions of 4-Hydroxybenzotriazole (HOBt) in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of 1-Hydroxybenzotriazole (HOBt) and its interactions with specific amino acid residues during peptide synthesis. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate, identify, and mitigate common side reactions, ensuring the integrity and purity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 1-Hydroxybenzotriazole (HOBt) in peptide synthesis?
A1: 1-Hydroxybenzotriazole (HOBt) is a critical additive in peptide synthesis, primarily used in conjunction with carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2][3] Its principal functions are twofold:
-
Racemization Suppression: The primary reason for using HOBt is to minimize the loss of stereochemical integrity (racemization) at the α-carbon of the activated amino acid.[3][4] During activation by a carbodiimide, a highly reactive O-acylisourea intermediate is formed, which is prone to cyclizing into an oxazolone intermediate—a key culprit in racemization.[1][4] HOBt acts as a nucleophilic trap, rapidly intercepting the O-acylisourea to form a benzotriazolyl active ester (OBt ester).[5] This OBt ester is more stable than the O-acylisourea but still highly reactive towards the incoming amine, and it is significantly less prone to racemization.[1][4]
-
Enhanced Coupling Efficiency: The formation of the OBt ester can lead to faster and cleaner coupling reactions compared to using carbodiimides alone.[1][4] This results in higher peptide yields and purity by minimizing the formation of byproducts such as N-acylurea.[6]
Q2: I'm observing an unexpected mass addition on my Tyrosine-containing peptide. Could HOBt be involved?
A2: While HOBt itself is not known to directly form stable adducts with Tyrosine (Tyr), the conditions of HOBt-mediated coupling can inadvertently lead to side reactions on the Tyr side chain. The primary concern is O-acylation of the phenolic hydroxyl group by the activated carboxylic acid of the incoming amino acid.
-
Mechanism: The hydroxyl group of the Tyr side chain is a competing nucleophile that can react with the highly reactive activated ester (e.g., OBt ester). This results in the formation of a depsipeptide (an ester bond instead of an amide bond), which is generally labile to the final cleavage conditions but can complicate analysis and reduce the yield of the target peptide.
-
Troubleshooting: The most effective way to prevent this is by protecting the Tyr side chain. A tert-butyl (tBu) ether is the standard protecting group for the Tyr hydroxyl group in Fmoc-based solid-phase peptide synthesis (SPPS), as it is stable to the coupling conditions and cleanly removed during the final TFA cleavage.
Q3: My peptide contains Tryptophan, and I'm seeing multiple byproducts after cleavage. What's happening?
A3: Tryptophan (Trp) is highly susceptible to oxidation and alkylation, particularly under the acidic conditions of the final cleavage from the resin.[7] During cleavage, carbocations generated from side-chain protecting groups (like the tert-butyl cation) can alkylate the indole ring of Trp.
-
The Role of Scavengers: While this is not a direct reaction with HOBt, it's a critical issue in the overall synthetic workflow where HOBt is used. The primary mitigation strategy is the use of effective scavengers in the cleavage cocktail. Triisopropylsilane (TIS) is a common scavenger, but for Trp-containing peptides, adding water and 1,2-ethanedithiol (EDT) is often necessary to effectively quench the reactive carbocations and prevent modification of the indole nucleus.
-
Oxidation: The indole ring can also be oxidized.[7] Using scavengers and ensuring all reagents are fresh and solvents are peroxide-free can help minimize this.
Q4: How can I prevent side reactions when coupling Cysteine residues?
A4: Cysteine (Cys) is one of the most challenging amino acids in peptide synthesis due to its high propensity for racemization.[8][9]
-
Racemization Risk: The use of strong bases like N,N-diisopropylethylamine (DIPEA) during coupling with reagents like HBTU or HATU can lead to significant racemization of Cys residues.[10]
-
Recommended Protocol: To minimize racemization, it is strongly recommended to use a carbodiimide/HOBt coupling strategy.[9][10] The combination of N,N'-diisopropylcarbodiimide (DIC) with HOBt provides an acidic/neutral environment that significantly suppresses racemization compared to base-mediated methods.[9]
-
Other Side Reactions: Peptides with a C-terminal Cys can undergo base-catalyzed elimination to form a dehydroalanine residue, which can then react with piperidine to form a 3-(1-piperidinyl)alanine byproduct.[8] Using a bulky protecting group like trityl (Trt) for the sulfhydryl group can help minimize this side reaction.[8]
Q5: I've heard HOBt is useful for Aspartic Acid, Asparagine, and Glutamine. How does it help?
A5: For these amino acids, HOBt is crucial for preventing common base- and acid-catalyzed side reactions.
-
Aspartimide Formation: Peptides containing Aspartic Acid (Asp) are prone to forming a cyclic aspartimide intermediate, especially when the following residue is small (e.g., Gly, Ser). This can occur during the piperidine-mediated Fmoc deprotection.[8][11] Adding 0.1 M HOBt to the piperidine deprotection solution can significantly suppress this side reaction by protonating the amide backbone and reducing the rate of cyclization.[8]
-
Dehydration of Asn/Gln: The side-chain amides of Asparagine (Asn) and Glutamine (Gln) can be dehydrated to form a nitrile byproduct when activated with carbodiimides alone.[2][6] The use of HOBt helps to prevent this by rapidly forming the OBt active ester, which is less likely to promote the dehydration reaction.[6]
-
Pyroglutamate Formation: An unprotected N-terminal Glutamine (Gln) residue can cyclize to form pyroglutamate. Adding HOBt to the deprotection solution can help suppress this side reaction.[8]
Troubleshooting Summary
| Amino Acid | Potential Side Reaction | Resulting Byproduct / Issue | Recommended Solution / Prevention |
| Tyrosine (Tyr) | O-acylation of side-chain hydroxyl | Depsipeptide (ester) formation, reduced yield | Use a side-chain protecting group (e.g., tBu). |
| Tryptophan (Trp) | Alkylation of indole ring during cleavage | Alkylated Trp adducts (+57 Da for tBu) | Use a scavenger cocktail with TIS, water, and EDT during cleavage. |
| Oxidation of indole ring | Oxidized Trp byproducts | Use fresh, high-purity reagents and scavengers. | |
| Cysteine (Cys) | Racemization during coupling | Diastereomeric peptide impurity | Use DIC/HOBt coupling instead of base-mediated methods (HBTU/DIPEA).[9][10] |
| β-elimination at C-terminus | Dehydroalanine & Piperidinylalanine adducts | Use a bulky sulfhydryl protecting group (e.g., Trt).[8] | |
| Methionine (Met) | Oxidation of thioether side chain | Methionine sulfoxide (+16 Da) | Add scavengers like Dithiothreitol (DTT) to the cleavage cocktail.[8][12] |
| Aspartic Acid (Asp) | Aspartimide formation | Cyclic imide, β-linked peptide, piperidide adducts | Add 0.1 M HOBt to the 20% piperidine/DMF deprotection solution.[8] |
| Asn / Gln | Dehydration of side-chain amide | Nitrile byproduct (-18 Da) | Use HOBt as an additive during carbodiimide-mediated coupling.[6] |
| Glutamine (Gln) | Pyroglutamate formation (N-terminus) | N-terminal cyclic amide | Add HOBt to the deprotection solution.[8] |
Visualizing Reaction Mechanisms & Workflows
HOBt Mechanism for Racemization Suppression
This diagram illustrates how HOBt intercepts the reactive O-acylisourea intermediate to form a more stable OBt ester, thereby preventing the formation of the racemization-prone oxazolone.
Troubleshooting Workflow: Unexpected Mass in Peptide
This diagram provides a logical workflow for diagnosing an unexpected mass detected by mass spectrometry after peptide synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 10. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biotage.com [biotage.com]
Technical Support Center: Navigating the Hazards of Anhydrous 4-Hydroxybenzotriazole (4-HOAt) in Research and Development
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 4-Hydroxybenzotriazole (4-HOAt). As a valuable coupling additive in peptide synthesis, 4-HOAt, and its derivatives like HATU, are renowned for their ability to enhance reaction rates and minimize racemization, particularly in challenging synthetic sequences.[1][2] However, this efficacy comes with a significant and often underestimated risk: the explosive nature of the anhydrous material.
This guide is designed to provide you, our fellow researchers and drug development professionals, with the essential knowledge and practical tools to handle this reagent safely. We will move beyond mere procedural lists to explain the why behind each safety recommendation, empowering you to make informed decisions that protect you, your colleagues, and your research. Our core principle is that robust science is safe science.
Core Hazard Analysis: Why is Anhydrous 4-HOAt Explosive?
The hazardous properties of 4-HOAt are intrinsic to its molecular structure, a characteristic it shares with its well-studied cousin, 1-Hydroxybenzotriazole (HOBt). Anhydrous HOBt is classified as a UN0508 Class 1.3C explosive, and it is crucial to treat anhydrous 4-HOAt with the same level of caution.[3][4]
The risk stems from several factors:
-
High Nitrogen Content: The benzotriazole ring is rich in nitrogen atoms, making it an energy-rich molecule.
-
N-O Bond: The N-hydroxy functionality introduces a relatively weak N-O bond, which can be a trigger point for decomposition.
-
Rapid Exothermic Decomposition: When initiated by an external energy source—such as heat, impact, or friction—the anhydrous solid can undergo rapid and violent decomposition.[5][6][7][8][9] This process is highly exothermic, releasing a large amount of energy and gaseous products (like N₂) in a very short period.
-
Confinement Danger: If this decomposition occurs in a sealed or poorly vented container, the rapid gas generation leads to a catastrophic pressure increase, resulting in an explosion.[5][9] Even the dry residue left in a container can be explosive.
It is critical to understand that the hydrated form of these compounds is significantly desensitized and safer to handle.[3][9] The primary danger arises when the material is intentionally or unintentionally dried.[10][11]
Frequently Asked Questions (FAQs)
General Safety & Hazard Identification
Q1: Is 4-HOAt always considered explosive? A: No, the critical distinction lies in its hydration state. The primary, severe hazard is associated with the anhydrous form. Commercially available hydrated forms contain water (e.g., HOBt monohydrate contains ~11.7% water), which acts as a desensitizer, making the material significantly less sensitive to shock, friction, and heat.[3][9] The moment you work with the anhydrous solid, you are handling a potential explosive.
Q2: My Safety Data Sheet (SDS) for a 4-HOAt solution seems less severe. Why is that? A: An SDS for a solution (e.g., in DMF) will primarily reflect the hazards of the solvent and the diluted reagent.[12] While still requiring careful handling, the immediate explosive risk of the solid is mitigated. However, if the solvent evaporates, the remaining dry residue of 4-HOAt is explosive. Always be mindful of potential residue on spatulas, weighing paper, or container threads.
Q3: What are the official hazard classifications I should look for? A: Look for classifications related to explosives. For the closely related anhydrous HOBt, the classification is UN0508, Division 1.3C.[3][4] This indicates a substance with a fire hazard and either a minor blast hazard or a minor projection hazard, but not a mass explosion hazard. Always assume anhydrous 4-HOAt falls under a similar classification. Precautionary statements on the SDS like "Risk of explosion by shock, friction, fire or other sources of ignition," "Explosive when dry," or "May explode when heated" are clear indicators.[5][7][13]
Handling, Storage, and Experimental Use
Q4: I need to use 4-HOAt under anhydrous reaction conditions. Can I dry the hydrated material? A: NO. Under no circumstances should you attempt to dry hydrated 4-HOAt or HOBt in the laboratory. This is one of the most dangerous potential modifications. The process of removing the stabilizing water molecules renders the material highly sensitive. There have been severe industrial accidents during the manufacturing and drying of these compounds.[10] If your process absolutely requires the anhydrous form, you must purchase it as such and handle it with extreme precautions (see Protocol 1). The far better approach is to re-evaluate your synthetic protocol and substitute a safer alternative.
Q5: How must I store anhydrous 4-HOAt? A: Storage is a critical control point.
-
Location: Store in a designated, well-ventilated, cool, and dry area, separate from flammable materials and incompatible chemicals (e.g., strong oxidizing agents, strong acids).[14] The storage location should be a fireproof cabinet.[14]
-
Container: Keep it in its original, clearly labeled container. Do not transfer to a tightly sealed, non-vented container, as this increases the risk of confinement.
-
Environment: Protect from sources of ignition, heat, sparks, static discharge, and direct sunlight.[5][14][15]
Q6: What are the absolute minimum PPE requirements for handling solid, anhydrous 4-HOAt? A: Standard lab attire is insufficient. You must use:
-
Flame-retardant lab coat.
-
Safety glasses with side shields and a full-face shield.
-
Appropriate chemical-resistant gloves (inspect for tears before use).
-
Work should only be performed inside a certified chemical fume hood, preferably with the sash lowered as much as possible to act as a physical barrier. For larger quantities, a dedicated blast shield is essential.
Troubleshooting & Emergency Preparedness
Q7: What are the warning signs of decomposition during a reaction? A: Be vigilant for any signs of an uncontrolled exotherm. These include:
-
A sudden, unexpected rise in reaction temperature.
-
Noticeable gas evolution or bubbling.[16]
-
A change in color (e.g., darkening).[16]
-
Pressure buildup in a closed or restricted system.
Q8: What is the correct response to a suspected runaway reaction? A: Your safety is the only priority.
-
Alert: Immediately alert everyone in the immediate vicinity.
-
Evacuate: Do not try to be a hero. Safely and quickly evacuate the area.
-
Isolate: If possible and safe to do so without risk, shut the fume hood sash completely.
-
Notify: Activate your facility's emergency response system (e.g., call emergency services, notify the safety officer). Provide them with the name of the chemical involved.
Troubleshooting Guide: Common Experimental Scenarios
| Scenario | Problem Analysis | Recommended Solution |
| "My protocol requires anhydrous 4-HOAt for a difficult coupling." | Using anhydrous 4-HOAt introduces a significant explosion risk. The potential for a catastrophic incident often outweighs the perceived synthetic benefit. | 1. Prioritize Substitution: First, exhaust all possibilities of using a safer, non-explosive alternative. OxymaPure® and COMU are excellent, highly effective substitutes that often match or exceed the performance of HOAt-based reagents without the explosive hazard.[1][2][17][18] 2. Minimize Scale: If substitution is impossible, the reaction must be performed on the smallest possible scale. 3. Implement Strict Controls: Follow Protocol 1 (below) for handling the solid. Use a blast shield and ensure all sources of friction (e.g., magnetic stir bars that can grind solids) are carefully managed. |
| "I found some old, unlabeled crystals in a flask from a previous experiment that used 4-HOAt." | These crystals could be residual, solvent-free 4-HOAt. The material is in an unknown state of sensitivity and must be treated as highly hazardous. | Do NOT touch, move, or scrape the crystals. The friction could be enough to initiate decomposition. Secure the area, label the flask with a clear warning, and contact your institution's Environmental Health & Safety (EHS) department immediately for professional assessment and disposal. |
| "A small amount of anhydrous 4-HOAt was spilled inside the fume hood." | A spill of the solid powder increases the risk of initiation through friction or static during cleanup. | For minuscule spills (<100mg): Do not use a brush and dustpan. Very carefully wet the material with a cold, non-reactive solvent (like cold water) to desensitize it. Use wet wipes to gently clean the area, then place the wipes in a labeled hazardous waste container. For larger spills: Evacuate the area and contact EHS for professional decontamination. Do not attempt to clean it up yourself. |
Visualization of Safety & Decision-Making
Risk Assessment Workflow
This diagram outlines the critical decision-making process a researcher should follow when a protocol specifies the use of 4-HOAt.
Caption: Decision-making workflow for the use of 4-HOAt.
Hazard Cascade of Anhydrous 4-HOAt
This diagram illustrates how external triggers can lead to an explosive event.
Caption: The sequence of events from trigger to explosion.
Data Summary Tables
Table 1: Comparative Hazard Properties of Peptide Coupling Additives
| Property | Anhydrous 4-HOAt / HOBt | Hydrated HOBt | OxymaPure® |
| Explosive Hazard | High. Classified as a Division 1.3 explosive.[3][4][6][9] | Low. Desensitized by water. Not classified as an explosive for transport when sufficiently wetted.[3][9] | None. Not classified as an explosive. Considered a safe alternative.[1][17] |
| Sensitivity | Sensitive to heat, shock, and friction.[5][6][8][9] | Significantly reduced sensitivity. | Not sensitive. |
| Key Storage Req. | Store in a fireproof, isolated location away from heat/ignition sources.[14] | Standard chemical storage. | Standard chemical storage. |
| Primary Risk | Accidental initiation leading to deflagration or explosion. | Unintentional drying, leading to the formation of the hazardous anhydrous form.[10][11] | General chemical handling (irritant). |
Table 2: Performance & Safety Profile of Safer Alternatives
| Reagent Type | Example | Coupling Efficiency | Racemization Suppression | Safety Profile |
| HOAt-based | HATU | Excellent, especially for difficult sequences.[1][2] | Excellent.[2] | Poor. Contains the explosive HOAt moiety.[1][2] |
| Oxyma-based | COMU | Excellent, comparable to HATU.[1][2][18] | Excellent.[18] | Excellent. Non-explosive, reduced allergenic potential.[1][2] |
| Oxime Additive | OxymaPure® | Excellent, often matching or exceeding HOBt/HOAt.[17][18] | Excellent, similar to HOBt.[17] | Excellent. Non-explosive, enhancing laboratory safety.[17] |
Experimental Protocols
Protocol 1: Safe Weighing and Dispensing of Anhydrous 4-HOAt
Objective: To safely handle and dispense small quantities (<1 g) of solid, anhydrous 4-HOAt for immediate use in a reaction.
Prerequisites:
-
All personnel must have specific training on handling energetic materials.
-
A designated and cleared area within a certified chemical fume hood is required.
-
A blast shield must be in place.
-
All required PPE must be worn (See FAQ Q6).
Methodology:
-
Preparation: Place a blast shield in front of the fume hood sash. Ensure the work area is free of clutter and all unnecessary materials have been removed. Ground any equipment and yourself if possible to dissipate static charge.
-
Tool Selection: Use only non-sparking tools (e.g., bronze or plastic spatulas). Do not use metal spatulas that can scrape against glass or ceramic, creating friction and sparks.
-
Weighing: Use an anti-static weigh boat or plastic weighing dish. Do NOT weigh directly onto a metal balance pan.
-
Dispensing: a. Open the reagent container slowly and carefully behind the blast shield. b. Use your non-sparking spatula to carefully remove a small amount of the solid. Avoid any grinding, scraping, or compressing motions. The goal is to lift the material gently. c. Place the material into the weigh boat. Do not tap the spatula against the side of the container or weigh boat. d. Securely close the main reagent container immediately.
-
Addition to Reaction: a. Transport the weighed material in its dish directly to the reaction flask, which should be situated within the same fume hood. b. Add the solid to the reaction solvent in small portions. Ensure the solid is added to the liquid and wetted quickly, which helps to desensitize it. Do not add liquid to the bulk solid.
-
Decontamination & Disposal: a. Immediately decontaminate the spatula and weigh boat by rinsing them with a large volume of cold water. b. Dispose of any contaminated materials (e.g., gloves, wipes) in a clearly labeled hazardous waste container as per your institution's EHS guidelines.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 4. 1-Hydroxybenzotriazole | C6H5N3O | CID 75771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. peptide.com [peptide.com]
- 8. Page loading... [wap.guidechem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aksci.com [aksci.com]
- 13. peptide.com [peptide.com]
- 14. spanlab.in [spanlab.in]
- 15. lobachemie.com [lobachemie.com]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Post-Reaction Purification of 4-Hydroxybenzotriazole (HOBt)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of 4-Hydroxybenzotriazole (HOBt) and its associated byproducts from reaction mixtures. As a critical additive in modern organic synthesis, particularly in amide and peptide bond formation, the effective removal of HOBt is paramount to achieving high product purity.[1][2][3] This document is designed to provide not just procedural steps, but the underlying chemical principles to empower you to solve purification challenges effectively.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental questions surrounding HOBt and the necessity of its removal.
Q1: What is HOBt and what are its primary byproducts in a typical coupling reaction?
A1: this compound (HOBt) is an organic compound used as a coupling additive, most commonly with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC).[4][5] Its primary roles are to enhance coupling efficiency and, crucially, to suppress the racemization of chiral centers in the starting materials.[1][6][7]
In a typical reaction, HOBt reacts with the carbodiimide-activated carboxylic acid to form a more stable and reactive HOBt-active ester.[1][6] The main byproducts that require removal are:
-
Unreacted HOBt: Any excess HOBt remaining after the reaction.
-
Urea Derivatives: These are formed from the reacted carbodiimide.
Q2: Why is the complete removal of HOBt and its byproducts so critical?
A2: Residual HOBt and other coupling-related impurities can significantly compromise the quality of your final product and interfere with subsequent steps.[8]
-
Purity: These impurities will contaminate your final compound, affecting its characterization (NMR, MS, etc.) and its biological or chemical properties.
-
Downstream Processes: Residual reagents can interfere with further purification, such as by co-eluting with the product during chromatography or hindering crystallization.[8]
-
Toxicity & Regulatory Concerns: For drug development applications, residual coupling reagents and byproducts must be meticulously removed to meet stringent regulatory limits for toxicological safety.[10]
Q3: What are the key solubility properties I should know for HOBt and its byproducts?
A3: The solubility of these compounds is the cornerstone of their removal strategy. Understanding these properties allows for the selection of an appropriate workup procedure.
| Compound | Common Name | Key Solubility Characteristics | Primary Removal Method |
| This compound | HOBt | Acidic. Soluble in many organic solvents (e.g., DMF, DCM).[1] Slightly soluble in water but readily dissolves in aqueous base (e.g., NaHCO₃ solution) to form a salt.[2][8] | Aqueous basic wash.[8][11] |
| 1-ethyl-3-(3-dimethylaminopropyl)urea | EDU (from EDC) | Basic. Highly water-soluble.[8] | Aqueous acidic wash.[8] |
| N,N'-Dicyclohexylurea | DCU (from DCC) | Non-polar. Poorly soluble in most organic solvents and water.[4][8] Often precipitates from the reaction mixture. | Filtration.[8] |
Part 2: Troubleshooting Guide - Common Purification Challenges
This section is formatted to directly address specific issues encountered during experimental work.
Q4: I've performed a standard aqueous workup, but my TLC/HPLC analysis still shows HOBt and/or urea byproducts in my organic layer. What went wrong?
A4: This is a common issue often stemming from insufficient washing or emulsion formation.[8]
Possible Causes & Solutions:
-
Insufficient Washing: The volume or number of washes may have been inadequate to fully extract the impurities.
-
Solution: Increase the number of washes. Perform at least two sequential washes with each aqueous solution (e.g., 2x 1M HCl, 2x sat. NaHCO₃, 1x Brine). Ensure the wash volume is at least equal to the organic layer volume.[8]
-
-
Poor Partitioning (pH Issues): HOBt is acidic and requires a basic wash to be effectively removed. The EDC-urea byproduct (EDU) is basic and requires an acidic wash.[8][11] If the pH of the aqueous layers is not appropriate, the impurities will remain in the organic phase.
-
Solution: Check the pH of your aqueous washes after extraction to ensure they remain acidic or basic, respectively. Use standard solutions like 1M HCl and saturated NaHCO₃ for robust pH control.
-
-
Emulsion Formation: A stable emulsion between the organic and aqueous layers can trap impurities, preventing their removal.
-
Solution: To break an emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently. If it persists, you can filter the entire mixture through a pad of Celite.
-
Q5: My product yield is very low after the aqueous workup. Where did my product go?
A5: Significant product loss during workup often indicates that your desired compound has some water solubility.[8]
Possible Causes & Solutions:
-
Product Partitioning into Aqueous Layer: If your product is polar or has ionizable functional groups, it may be partially or fully extracted into the aqueous washes along with the impurities.
-
Solution 1 (Recovery): Before discarding the aqueous layers, it is good practice to "back-extract" them with a fresh portion of your organic solvent (e.g., Ethyl Acetate, DCM) to recover any dissolved product.[8]
-
Solution 2 (Alternative Purification): If your product is highly water-soluble, an aqueous workup is not a suitable method. You should consider alternative purification strategies such as column chromatography, preparative HPLC, or recrystallization/trituration.[8]
-
Q6: I used DCC as my coupling agent, and now I have a white precipitate that is difficult to filter. How should I handle this?
A6: The white precipitate is dicyclohexylurea (DCU), the characteristic byproduct of DCC.[4][8] While its insolubility is the basis for its removal, it can sometimes form a very fine precipitate that clogs filter paper.
Possible Causes & Solutions:
-
Fine Precipitate: The DCU may have precipitated too quickly, forming very small particles.
-
Solution: Before filtration, cool the reaction mixture in an ice bath for 30-60 minutes to ensure complete precipitation of the DCU. For filtration, use a Celite pad over your filter paper in a Büchner funnel. This provides a porous medium that prevents clogging while effectively trapping the fine DCU particles. After filtration, rinse the Celite pad with a small amount of cold, fresh solvent to recover any product that may have been retained.
-
Part 3: Core Removal Methodologies & Protocols
This section provides detailed, step-by-step protocols for the most effective removal techniques.
Workflow Overview: HOBt-Mediated Coupling & Purification
Caption: General workflow for HOBt-mediated coupling and purification.
Protocol 1: Standard Aqueous Extractive Workup (for EDC/HOBt)
This protocol is designed for reactions where the desired product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, DCM) and the byproducts (HOBt, EDU) are to be removed.
Materials:
-
Reaction mixture in an organic solvent.
-
Separatory funnel.
-
1 M Hydrochloric Acid (HCl) solution.
-
Saturated Sodium Bicarbonate (NaHCO₃) solution.
-
Brine (saturated Sodium Chloride solution).
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).
Procedure:
-
Transfer: Transfer the completed reaction mixture to a separatory funnel. If the reaction solvent is DMF, it's often beneficial to first dilute the mixture with a larger volume of ethyl acetate.
-
Acidic Wash: Add an equal volume of 1 M HCl. Stopper the funnel, invert, and vent to release any pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate, then drain and discard the lower aqueous layer. This step removes the basic EDU byproduct and any unreacted amine.[8]
-
Basic Wash: Add an equal volume of saturated NaHCO₃ solution to the organic layer. Shake, venting frequently as CO₂ gas may evolve. This step removes the acidic HOBt and any unreacted carboxylic acid.[8]
-
Neutral Wash: Add an equal volume of brine. This wash removes residual water from the organic layer and helps break any minor emulsions.[8]
-
Drying & Concentration: Drain the organic layer into a clean flask. Add anhydrous Na₂SO₄, swirl, and let it stand for 10-15 minutes. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.[8]
-
Purity Check: Analyze the crude product by TLC or HPLC to confirm the absence of HOBt and EDU before proceeding to further purification if necessary.[8]
Decision Tree for Troubleshooting Purification
Caption: Decision-making guide for troubleshooting persistent impurities.
Protocol 2: Purification by Column Chromatography
Use this method when aqueous workup is ineffective, your product is water-soluble, or other impurities are present that cannot be removed by extraction.[12]
Procedure:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) that provides good separation between your product (Rf ~0.3-0.4) and the impurities. HOBt and other polar byproducts will typically have a low Rf in less polar solvent systems.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent system.
-
Sample Loading: Concentrate your crude product. Adsorb it onto a small amount of silica gel and load the dry powder onto the top of the packed column. Alternatively, dissolve it in a minimal amount of the eluent and load it carefully.
-
Elution: Run the column, collecting fractions. Monitor the elution of compounds using TLC.
-
Fraction Analysis: Combine the fractions that contain your pure product.
-
Concentration: Remove the solvent via rotary evaporation to obtain the purified product.
Part 4: Analytical Monitoring & Safety
Q7: How can I reliably detect and quantify residual HOBt in my sample?
A7: Several analytical techniques are suitable for monitoring residual impurities.[13][14]
-
High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods.[8][13] A reversed-phase HPLC method with UV detection can effectively separate and quantify HOBt and other UV-active components.[9][10][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides higher specificity and sensitivity, allowing for both identification (by mass-to-charge ratio) and quantification of trace-level impurities.[13][14]
-
Thin Layer Chromatography (TLC): A quick, qualitative method to monitor the progress of the purification.[8] By spotting the crude mixture and the washed organic layer against a pure HOBt standard, you can visually confirm its removal.
Q8: What are the critical safety precautions for handling HOBt?
A8: Safety is paramount when working with HOBt.
-
Explosive Hazard: Anhydrous HOBt is classified as an explosive and is highly sensitive to heat, friction, and shock.[6][16][17] For this reason, it is almost always supplied and used as a hydrate (containing water), which is significantly safer and desensitized.[1][2][6][18] Never attempt to dry HOBt hydrate completely.
-
Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory. This includes chemical splash goggles, chemical-resistant gloves (e.g., nitrile), and a flame-resistant lab coat.[16][18][19][20]
-
Handling: Always handle HOBt in a well-ventilated chemical fume hood.[16][21] Avoid creating dust.[21] Keep it away from sources of ignition.[16][21]
-
Disposal: HOBt and all contaminated materials (gloves, weighing papers, etc.) must be disposed of as hazardous waste through a licensed disposal service.[18][22] Do not discard it in regular trash or down the drain.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. doras.dcu.ie [doras.dcu.ie]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. biopharminternational.com [biopharminternational.com]
- 14. bioprocessintl.com [bioprocessintl.com]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. chembk.com [chembk.com]
- 18. benchchem.com [benchchem.com]
- 19. aaron-chemistry.de [aaron-chemistry.de]
- 20. fishersci.co.uk [fishersci.co.uk]
- 21. static.cymitquimica.com [static.cymitquimica.com]
- 22. benchchem.com [benchchem.com]
Preventing the formation of O-acylisourea byproduct with 4-Hydroxybenzotriazole
A Senior Application Scientist's Guide to Preventing O-Acylisourea Byproduct Formation with 4-Hydroxybenzotriazole (HOBt)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the prevention of the problematic O-acylisourea byproduct in carbodiimide-mediated coupling reactions through the use of this compound (HOBt). As Senior Application Scientists, we combine established chemical principles with practical, field-tested solutions to help you optimize your synthetic routes.
Understanding the Core Problem: The Unwanted Rearrangement
Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are staples in the synthesis of amides, esters, and particularly peptides. They function by activating a carboxylic acid to facilitate nucleophilic attack by an amine. The initial product of this activation is a highly reactive O-acylisourea intermediate. While this intermediate can react with an amine to form the desired amide bond, it is also prone to a deleterious intramolecular rearrangement. This rearrangement, an O-to-N acyl migration, results in the formation of a stable and unreactive N-acylurea byproduct.[1][2][3] This side reaction is a primary contributor to reduced yields and complex purification profiles.
The introduction of 1-Hydroxybenzotriazole (HOBt) as a coupling additive, a development by König and Geiger, fundamentally improved the reliability of carbodiimide-mediated couplings.[2] HOBt acts by intercepting the reactive O-acylisourea intermediate before it can rearrange. This reaction forms a more stable HOBt-activated ester, which is still sufficiently reactive to acylate the amine nucleophile efficiently. This two-step, one-pot process significantly suppresses the formation of the N-acylurea byproduct, leading to higher yields and purer products.[1][4][5]
Frequently Asked Questions (FAQs)
Q1: What exactly is the O-acylisourea byproduct and why is it a problem?
A1: The O-acylisourea is a highly reactive intermediate formed when a carboxylic acid reacts with a carbodiimide like EDC or DCC. The issue is its instability; it can rapidly rearrange into a stable N-acylurea. This N-acylurea is unreactive towards the desired amine nucleophile, effectively terminating the reaction for that molecule of activated acid. This leads to a significant decrease in the yield of your desired amide product and introduces a difficult-to-remove impurity.[1][2][3]
Q2: How does HOBt mechanistically prevent the formation of the N-acylurea byproduct?
A2: HOBt acts as a nucleophilic catalyst that intercepts the O-acylisourea intermediate. It reacts with the intermediate faster than the intermediate can rearrange. This forms an active HOBt ester. This new intermediate is more stable than the O-acylisourea, less prone to side reactions like racemization, and still highly reactive towards the amine, leading to the formation of the desired amide bond and regeneration of HOBt.[4][5][6]
Q3: Can I use a catalytic amount of HOBt, or does it need to be stoichiometric?
A3: While HOBt is regenerated during the catalytic cycle, studies have shown that its concentration does not affect the overall rate-determining step, which is the initial formation of the O-acylisourea.[6][7] However, to effectively suppress the rearrangement, HOBt is typically used in stoichiometric amounts (1.0-1.5 equivalents) relative to the carboxylic acid. In some optimized protocols, particularly with less reactive systems, a catalytic amount (e.g., 0.1 equivalents) in combination with another agent like DMAP has been shown to be effective.[8] For critical applications like peptide synthesis, stoichiometric use is standard practice.
Q4: I'm using HOBt, but my yields are still low. What could be the issue?
A4: There are several potential reasons for low yields even with HOBt:
-
Water Content: Carbodiimide reactions are sensitive to water. EDC hydrochloride is hygroscopic, and HOBt is often sold as a hydrate to improve its stability and safety.[4][9] Excess water can hydrolyze the O-acylisourea intermediate and the HOBt ester, regenerating the carboxylic acid. Ensure you are using anhydrous solvents and, if possible, fresh, dry reagents.
-
Reagent Quality: Degraded EDC or HOBt will lead to poor activation and low yields. Store these reagents under an inert atmosphere and protected from moisture.[4]
-
Steric Hindrance: If either your carboxylic acid or amine is sterically hindered, the coupling reaction can be slow, allowing for competing side reactions to occur even in the presence of HOBt. In such cases, switching to a more potent activating agent like HATU or HBTU may be beneficial.[10]
-
Weakly Nucleophilic Amine: If your amine is electron-deficient or very hindered, it may not react efficiently with the HOBt ester. Forcing conditions (e.g., elevated temperature) might be necessary, but this can also promote side reactions.[8][11]
Q5: How do I remove the urea byproduct and excess HOBt after the reaction?
A5: The removal strategy depends on the carbodiimide used:
-
EDC: The resulting N-ethyl-N'-(3-dimethylaminopropyl)urea is water-soluble. A simple aqueous workup with dilute acid (e.g., 0.1 M HCl) followed by water and brine washes of an organic solution of your product is typically sufficient to remove the urea and excess HOBt.[12][13]
-
DCC: The byproduct, dicyclohexylurea (DCU), is poorly soluble in most common organic solvents and will often precipitate out of the reaction mixture. It can be removed by filtration. However, this makes DCC unsuitable for solid-phase peptide synthesis where the precipitate can clog the resin.[1][10]
Visualizing the Mechanism: The Role of HOBt
The following diagram illustrates the key reaction pathways in a carbodiimide-mediated coupling, highlighting the intervention of HOBt to prevent the formation of the unwanted N-acylurea byproduct.
Figure 1. Mechanism of HOBt in preventing N-acylurea formation.
Data-Driven Evidence: The Efficacy of HOBt
The use of HOBt as an additive dramatically improves the outcome of carbodiimide-mediated coupling reactions. The following table summarizes quantitative data from kinetic studies, illustrating the significant impact of HOBt on product yield and byproduct suppression.
| Condition | Desired Amide Yield | N-Acylurea Formation | Key Takeaway | Source |
| Without HOBt | 14% | ~39% | Low yield and significant byproduct formation. | [7],[14] |
| With HOBt | >80% | Significantly Reduced | Dramatic increase in yield due to effective interception of the O-acylisourea intermediate. | [7] |
| With Pyridine Additive | 92% (Anhydride) | 1-5% | Other additives can also effectively suppress N-acylurea formation. | [14] |
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during EDC/HOBt coupling reactions.
Problem 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Reagents | Check the age and storage conditions of EDC and HOBt. | Purchase fresh reagents. Store EDC desiccated at -20°C and HOBt in a cool, dry place.[4] |
| Presence of Water | Are you using anhydrous solvents (e.g., DMF, DCM)? Is your amine or acid starting material wet? | Use freshly opened anhydrous solvents or dry them over molecular sieves. Ensure starting materials are dry.[9] |
| Incorrect pH | The reaction is most efficient at a pH of 4.5-6.0. | Use a non-nucleophilic buffer (e.g., MES) or a tertiary amine base (e.g., DIPEA, NMM) to maintain the optimal pH range.[15] |
| Weakly Nucleophilic Amine | Is your amine sterically hindered or electron-poor (e.g., an aniline derivative)? | Increase reaction time and/or temperature. Consider using a more potent coupling reagent system like HATU/DIPEA.[8][11] |
Problem 2: Significant N-Acylurea Byproduct Detected Despite Using HOBt
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficient HOBt | Are you using a stoichiometric amount of HOBt (1.0-1.5 eq.)? | Increase the equivalents of HOBt used. For difficult couplings, a slight excess may be beneficial.[8] |
| Slow Amine Reaction | Is your amine nucleophile particularly slow to react due to steric or electronic factors? | The longer the HOBt ester persists, the greater the chance for side reactions. Consider a more activating additive like HOAt or Oxyma, which can lead to faster coupling.[16] |
| High Reaction Temperature | Are you running the reaction at an elevated temperature for an extended period? | While heat can overcome activation barriers, it can also accelerate side reactions. Run the reaction at 0°C to room temperature whenever possible.[3] |
Experimental Protocols
The following are general, illustrative protocols. Always adapt them to the specific stoichiometry and solubility of your substrates.
Protocol 1: General Solution-Phase EDC/HOBt Coupling
This protocol is suitable for coupling a carboxylic acid and an amine in a solution phase.
Figure 2. Workflow for a typical solution-phase EDC/HOBt coupling.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), combine the carboxylic acid (1.0 equivalent), the amine (1.0-1.2 equivalents), and HOBt (1.1-1.5 equivalents).
-
Dissolution: Add anhydrous solvent (e.g., DMF or DCM) to dissolve the reactants. The concentration is typically in the range of 0.1-0.5 M.
-
Cooling: Cool the solution to 0°C in an ice bath with stirring.
-
EDC Addition: Add EDC·HCl (1.1-1.5 equivalents) to the reaction mixture in portions.
-
Base Addition: If your amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.0-3.0 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 1 to 18 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with a dilute acid (e.g., 5% citric acid or 0.1 M HCl), water, and brine to remove the urea byproduct, excess HOBt, and base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling with DIC/HOBt
This protocol describes a standard coupling step on a resin after Fmoc deprotection.
Step-by-Step Methodology:
-
Resin Preparation: After Fmoc-deprotection of the resin-bound amine, wash the resin thoroughly with DMF (3-5 times).
-
Activation Mixture: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Coupling: Add the activation mixture to the washed resin. Then, add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the resin suspension.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser ninhydrin test) to check for the presence of free primary amines. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection step.[4]
References
- 1. peptide.com [peptide.com]
- 2. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. zjwintime.com [zjwintime.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
Technical Support Center: Strategies for Reducing Epimerization During Esterification Using 4-Hydroxybenzotriazole
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for mitigating epimerization during esterification reactions, with a focus on the application of 1-Hydroxybenzotriazole (HOBt).
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of peptide synthesis and esterification, and why is it a critical concern?
A: Epimerization is a chemical process that alters the three-dimensional configuration at a single chiral center in a molecule.[1] In peptide science, this typically refers to the inversion of the stereochemistry at the alpha-carbon (Cα) of an amino acid residue, converting an L-amino acid into its D-epimer.[1][2]
This is a significant concern for several reasons:
-
Altered Biological Activity: The specific 3D shape of a peptide or drug molecule is often crucial for its biological function. Epimerization changes this shape, which can dramatically reduce or even nullify its therapeutic efficacy.[1]
-
Purification Challenges: The resulting epimeric byproducts (diastereomers) often have very similar physical and chemical properties to the desired product, making them extremely difficult and costly to separate via standard chromatographic techniques like HPLC.[1]
-
Regulatory Hurdles: For therapeutic candidates, the presence of isomeric impurities is a major regulatory concern, requiring extensive characterization and justification.
Q2: What is the primary mechanistic cause of epimerization during esterification?
A: The most prevalent mechanism for epimerization during the activation of an N-protected amino acid's carboxyl group is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3] The key issue with the oxazolone is that its alpha-proton is highly acidic and can be easily removed by even a weak base. Subsequent re-protonation can occur from either side of the planar intermediate, leading to a mixture of L- and D-isomers (racemization).[1][4] A secondary, less common mechanism involves the direct abstraction of the alpha-proton by a strong base.[1]
Q3: How does 1-Hydroxybenzotriazole (HOBt) mechanistically prevent epimerization?
A: HOBt acts as a "racemization suppressant" by intercepting the highly reactive intermediate formed when a coupling reagent (like a carbodiimide, e.g., DCC, DIC, EDC) activates the amino acid's carboxyl group.[5][6][7]
Instead of this intermediate cyclizing into the problematic oxazolone, it rapidly reacts with HOBt to form an active HOBt-ester.[8] This HOBt-ester is:
-
Less Prone to Oxazolone Formation: It is more stable and less susceptible to intramolecular cyclization.[8]
-
Highly Reactive for Amide/Ester Bond Formation: While stable enough to prevent racemization, the HOBt-ester is sufficiently reactive to couple efficiently with the incoming amine or alcohol nucleophile to form the desired bond.[7][9]
By diverting the reaction pathway away from the oxazolone, HOBt preserves the stereochemical integrity of the amino acid.[2][8]
Caption: Mechanism of HOBt in suppressing epimerization.
Q4: Is HOBt always the best additive? What are the modern alternatives?
A: While HOBt has been a cornerstone additive for decades, safer and sometimes more effective alternatives are now widely used.[10] Safety concerns have arisen because HOBt, particularly in its anhydrous form, is classified as a potentially explosive material.[3][10]
| Additive | Chemical Name | pKa | Key Advantages | Key Disadvantages |
| HOBt | 1-Hydroxybenzotriazole | 4.60 | Effective, well-established, cost-effective.[10][11] | Potentially explosive nature requires careful handling and storage.[10][12] |
| HOAt | 1-Hydroxy-7-azabenzotriazole | 3.55 | Superior racemization suppression, especially for difficult couplings, due to the electron-withdrawing effect of the 7-aza nitrogen.[8][13] | Also classified as potentially explosive.[12] More expensive than HOBt. |
| Oxyma | Ethyl 2-cyano-2-(hydroxyimino)acetate | 4.60 | Non-explosive, high coupling efficiency, excellent safety profile.[10][12] Performance is often comparable or superior to HOBt.[8][10] | Can be more expensive than HOBt. |
| Cl-HOBt | 6-Chloro-1-hydroxybenzotriazole | 3.25 | More acidic and reactive than HOBt, offering good suppression.[13] | Also carries explosive risk.[3] |
For most applications, Oxyma is now recommended as the primary, safer alternative to HOBt, offering excellent performance without the associated safety risks.[10]
Troubleshooting Guide
Q5: I'm using a standard DIC/HOBt protocol for an esterification, but I'm still observing >5% epimerization. What are the most likely causes and how can I fix them?
A: This is a common issue, and troubleshooting involves systematically evaluating several reaction parameters. High epimerization despite using HOBt points to conditions that either favor the competing oxazolone pathway or promote the direct proton abstraction mechanism.
Caption: Troubleshooting workflow for high epimerization.
Here is a detailed breakdown of the likely causes:
-
Choice of Base: The use of strong, sterically unhindered bases like Diisopropylethylamine (DIPEA/DIEA) is a major contributor to epimerization.[8] While needed to neutralize amine salts, excess or overly strong bases can directly abstract the Cα proton.
-
Solution: Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[8] Ensure you are using the minimum amount necessary (typically 1 equivalent if starting from a free amine, or 2 equivalents for an amine salt).
-
-
Prolonged Activation Time: The longer the activated amino acid (as the O-acylisourea or even the HOBt-ester) exists before it reacts with the alcohol, the greater the opportunity for epimerization.[8]
-
Solution: Minimize any "pre-activation" step. Ideally, add the carbodiimide (e.g., DIC) to the mixture of the amino acid, HOBt, and alcohol. This allows the active ester to be trapped in situ by the nucleophile.
-
-
Reaction Temperature: Higher temperatures accelerate all reactions, including the undesirable epimerization pathway.
-
Solution: Begin the reaction at 0°C, especially during the addition of the coupling reagent.[8] Maintain this temperature for the initial phase (30-60 minutes) before allowing the reaction to slowly warm to room temperature.
-
-
Solvent Effects: Polar aprotic solvents like DMF can stabilize the charged intermediates that lead to epimerization.[14]
-
Solution: If substrate solubility permits, consider using a less polar solvent like Dichloromethane (DCM) or a mixture of DCM/DMF.
-
Q6: My esterification reaction is sluggish or incomplete. Could my HOBt be the problem?
A: Yes, the quality and handling of HOBt can affect reaction efficiency.
-
Hydration: HOBt is typically sold as a monohydrate, and this water of hydration does not interfere with the coupling reaction.[5] Therefore, you do not need to dry it before use. However, if it has absorbed excessive atmospheric moisture, it could hydrolyze the activated intermediates.
-
Purity/Degradation: Ensure you are using high-purity HOBt. Old or improperly stored HOBt can degrade, reducing its effectiveness.
-
Stoichiometry: While sub-equimolar amounts of HOBt have been shown to be effective in some cases[15], a common starting point is to use 1.0 to 1.2 equivalents of HOBt relative to the carboxylic acid. Using significantly less may result in incomplete suppression of side reactions and lower yields.
Experimental Protocols
Protocol: General Procedure for Esterification of an N-Protected Amino Acid using DIC/HOBt
This protocol provides a reliable starting point for the esterification of an N-Fmoc protected amino acid with a primary or secondary alcohol, minimizing epimerization.
Materials:
-
N-Fmoc-protected amino acid (1.0 eq)
-
Alcohol (1.0-1.2 eq)
-
1-Hydroxybenzotriazole hydrate (HOBt) (1.1 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Magnetic stirrer, round-bottom flask, ice bath, argon or nitrogen supply
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the N-Fmoc-protected amino acid (1.0 eq), the alcohol (1.1 eq), and HOBt hydrate (1.1 eq).
-
Dissolution: Add anhydrous DCM (or DMF) to dissolve the solids, aiming for a concentration of approximately 0.1-0.2 M.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0°C.
-
Activation & Coupling: While stirring vigorously at 0°C, add the DIC (1.1 eq) dropwise to the solution over 1-2 minutes. A white precipitate of diisopropylurea (DIU) will begin to form.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting amino acid.
-
Workup: a. Once the reaction is complete, filter the mixture through a pad of celite to remove the precipitated diisopropylurea (DIU). Wash the filter cake with a small amount of DCM. b. Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl (to remove any residual DIC), saturated NaHCO₃ solution (to remove unreacted HOBt and acid), and finally with brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final, chirally pure ester.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. EP3290430A1 - Use of excess carbodiimide for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. bachem.com [bachem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 1-Hydroxybenzotriazole (HOBt) vs. its Isomer, 4-Hydroxybenzotriazole, in Peptide Synthesis
In the precise and demanding world of peptide synthesis, the formation of the amide bond is the linchpin of success. Achieving high coupling efficiency while preserving the stereochemical integrity of the constituent amino acids is paramount. For decades, coupling additives have been indispensable tools in this endeavor, with 1-Hydroxybenzotriazole (HOBt) reigning as the quintessential reagent.[1][2] However, a fundamental question for any scientist is one of structure and function: what makes HOBt so effective, and would its structural isomers perform similarly?
This in-depth technical guide addresses this question by providing a rigorous comparison between the industry standard, 1-Hydroxybenzotriazole (HOBt), and its lesser-known isomer, 4-Hydroxybenzotriazole. We will delve into the mechanistic underpinnings of HOBt's success and, through an analysis of chemical principles and physicochemical properties, elucidate why the specific placement of the hydroxyl group is not a trivial detail but the very key to its function. This comparison will demonstrate why one isomer became a cornerstone of peptide chemistry while the other remains an obscure entry in chemical catalogs.
Part 1: The Gold Standard - 1-Hydroxybenzotriazole (HOBt)
Developed in 1970 by König and Geiger, 1-Hydroxybenzotriazole (HOBt) revolutionized peptide synthesis by offering a simple and effective solution to the dual challenges of slow reaction rates and racemization.[3] When used as an additive with a primary coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), HOBt acts as a relay agent, dramatically improving the fidelity and efficiency of amide bond formation.[4]
The Mechanism of Action
The efficacy of HOBt lies in its ability to intercept a highly reactive and unstable intermediate. The process unfolds as follows:
-
Activation: The carboxylic acid of an N-protected amino acid is activated by the carbodiimide, forming a highly reactive O-acylisourea intermediate.
-
Racemization Risk: This O-acylisourea is notoriously unstable and is the primary branching point for side reactions. Most critically, it is susceptible to intramolecular cyclization, forming an oxazolone. The α-proton of the oxazolone is highly acidic and can be easily abstracted, leading to a loss of stereochemistry (racemization).[5]
-
HOBt Interception: HOBt, being a potent nucleophile, rapidly attacks the O-acylisourea intermediate. This reaction is kinetically favored over oxazolone formation.
-
Active Ester Formation: This interception forms a benzotriazolyl active ester (OBt-ester). This new intermediate is significantly more stable than the O-acylisourea but remains sufficiently reactive to be readily attacked by the amine component of the next amino acid.
-
Coupling: The incoming free amine attacks the OBt-ester, forming the desired peptide bond with high efficiency and minimal racemization, regenerating HOBt in the process.[2]
This mechanism effectively channels the reaction down the productive pathway, kinetically sidestepping the path to racemization.
Benefits and Limitations of HOBt
Primary Advantages:
-
Effective Racemization Suppression: It is highly effective at preventing the loss of chiral integrity, which is critical for the biological activity of the final peptide.[4]
-
Improved Efficiency: It increases coupling reaction yields and rates, especially for "difficult" couplings involving sterically hindered amino acids.[6]
-
Cost-Effective: HOBt is a relatively inexpensive and widely available reagent.
Limitations:
-
Safety Concerns: Anhydrous HOBt is classified as an explosive and is sensitive to heat, friction, and shock. For this reason, it is almost exclusively supplied and used as a hydrate, which is significantly safer.[1][7]
-
Side Reactions: While it suppresses racemization, HOBt does not prevent all side reactions. For instance, in carbodiimide-mediated couplings, it does not fully stop the dehydration of asparagine and glutamine side-chains to nitriles.
Part 2: The Obscure Isomer - this compound
On paper, this compound is a simple structural isomer of HOBt. It consists of the same benzotriazole core, but the hydroxyl group is attached to the C4 position of the benzene ring instead of the N1 position of the triazole ring. This seemingly minor positional change results in a profound difference in chemical identity and reactivity.
A Fundamental Structural and Chemical Difference
The key to understanding the disparity in performance lies in their classification as functional groups:
-
1-Hydroxybenzotriazole (HOBt) is an N-hydroxy compound . The hydroxyl group is bonded to a nitrogen atom, which is part of an aromatic triazole system. This specific arrangement is crucial for its activity.
-
This compound is a phenolic compound (or more accurately, a substituted hydroxyphenyltriazole). The hydroxyl group is bonded directly to a carbon atom of the benzene ring.
This distinction is the single most important factor in their respective chemical behaviors. The entire mechanism of HOBt relies on the properties of the N-OH group. The resulting conjugate base (OBt⁻) is a weak base and an excellent leaving group, facilitating the subsequent nucleophilic attack by the amine.
In contrast, the phenolic hydroxyl group in the 4-isomer is significantly less acidic and its conjugate base is a much poorer leaving group. This directly impacts its ability to function as an effective coupling additive.
Part 3: Comparative Analysis from First Principles
As experimental data directly comparing the two isomers in peptide synthesis is virtually absent from scientific literature—a telling fact in itself—we must turn to a comparison based on fundamental chemical principles. Acidity, quantified by the pKa value, is an excellent proxy for determining the potential efficacy of a coupling additive, as it correlates directly with the leaving group ability of its conjugate base.
| Property | 1-Hydroxybenzotriazole (HOBt) | This compound | Scientific Rationale |
| Structure | Positional isomerism of the -OH group. | ||
| Compound Class | N-Hydroxy Compound | Phenolic Compound | The -OH group is bonded to a nitrogen atom in HOBt and a carbon atom in the 4-isomer. |
| pKa | ~4.60 (in aqueous solution)[5] | ~7.25 (predicted)[8] | The N-hydroxy functionality in HOBt is significantly more acidic than the phenolic group in the 4-isomer. A lower pKa indicates a more stable conjugate base, which is a better leaving group. |
| Expected Efficacy | High. Proven to be an excellent racemization suppressor and coupling enhancer. | Very Low. The less acidic nature and poorer leaving group ability make it unsuitable for efficiently forming an active ester intermediate. | The entire catalytic cycle relies on the rapid formation and subsequent reaction of the active ester. A poor leaving group would make both steps of this process kinetically unfavorable compared to the racemization pathway. |
The success of HOBt is a direct consequence of its N-hydroxy functionality, which confers the requisite acidity (pKa ≈ 4.6) to make its conjugate base an excellent leaving group. This allows it to efficiently form the critical OBt-ester intermediate, outcompeting the racemization pathway. The 4-isomer, being a phenol with a much higher pKa (~7.25), lacks this essential property.[5][8] Its conjugate base would be a poor leaving group, rendering the formation of an active ester inefficient and slow—too slow to effectively suppress racemization. The absence of this compound from the vast body of peptide synthesis literature is not an oversight but a silent testament to its unsuitability for the task.
Part 4: Validated Experimental Protocol for HOBt-Mediated Coupling
The following protocol describes a standard, validated method for a single amino acid coupling step in Fmoc-based solid-phase peptide synthesis (SPPS) using the proven DIC/HOBt additive system.
Protocol: Manual Fmoc-SPPS Coupling Cycle
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin with a free amine) in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes. Drain.
-
Repeat the 20% piperidine treatment for an additional 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HOBt hydrate (3 equivalents) in a minimal amount of DMF.
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid/HOBt solution.
-
Allow the solution to pre-activate for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3 times), dichloromethane (DCM) (3 times), and DMF again (3 times) to remove any unreacted reagents and byproducts.
-
-
Monitoring (Optional but Recommended):
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of beads. A negative result (yellow beads) indicates a complete coupling. A positive result (blue/purple beads) indicates the presence of unreacted free amines, and a second coupling (recoupling) may be necessary.
-
References
- 1. This compound | C6H5N3O | CID 135399369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The peptide synthesis. II. Use of the phenol resin for the peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. This compound | CAS#:26725-51-9 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 26725-51-9 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. lookchem.com [lookchem.com]
A Comparative Guide to Coupling Additives: 4-Hydroxybenzotriazole (HOBt) vs. 1-Hydroxy-7-azabenzotriazole (HOAt) for the Suppression of Racemization in Peptide Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of peptides with high stereochemical purity is not merely a goal; it is a prerequisite for biological activity and therapeutic efficacy. The formation of the amide bond, the very backbone of a peptide, is a deceptively simple reaction that harbors a significant challenge: racemization. This guide provides an in-depth, data-driven comparison of two cornerstone additives used to preserve chiral integrity during peptide coupling: the classic 1-Hydroxybenzotriazole (HOBt) and its more advanced successor, 1-Hydroxy-7-azabenzotriazole (HOAt).
The Specter of Racemization in Peptide Synthesis
The synthesis of a peptide bond requires the "activation" of a carboxylic acid group on one amino acid to make it susceptible to nucleophilic attack by the amino group of the next. This activation, however, increases the acidity of the proton on the amino acid's alpha-carbon (α-carbon). Under the basic conditions often present during coupling, this proton can be abstracted, leading to the formation of a planar, achiral enolate or, more commonly, a 5(4H)-oxazolone intermediate. Reprotonation of this intermediate can occur from either face, scrambling the stereocenter and resulting in a mixture of L- and D-isomers (diastereomers).[1][2] This loss of stereochemical purity, or racemization, can drastically alter the peptide's three-dimensional structure, receptor binding affinity, and overall biological function. The risk is especially high for sensitive amino acids like cysteine and histidine and during the coupling of peptide fragments (segment condensation).[3][4][5]
Caption: Competing pathways during amino acid activation.
The Role of Coupling Additives: A Mechanistic Overview
To circumvent racemization, nucleophilic additives are introduced during the activation step, typically alongside a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[6][7] These additives function by intercepting the highly reactive, racemization-prone intermediate (e.g., an O-acylisourea) to form a new active ester.[8] This new intermediate is specifically engineered to be highly reactive toward the desired aminolysis (peptide bond formation) but significantly less prone to racemization. The additive, therefore, acts as a shuttle, diverting the reaction down a more productive and stereochemically faithful path.
4-Hydroxybenzotriazole (HOBt): The Established Workhorse
For decades, HOBt has been the gold-standard additive in peptide synthesis.[9][10] Its widespread use is a testament to its effectiveness and cost-efficiency in a vast range of applications.
Mechanism of Action: When combined with a carbodiimide, HOBt rapidly converts the initial activated amino acid into an HOBt-active ester. This OBt-ester is more stable than the O-acylisourea intermediate, reducing the opportunity for oxazolone formation.[2] While stable enough to suppress racemization, the OBt-ester is highly electrophilic and reacts efficiently with the incoming amine to form the desired peptide bond.[10][11]
Advantages:
-
Cost-Effective: HOBt is significantly less expensive than many alternatives, making it a preferred choice for large-scale synthesis and routine applications.[9][11]
-
Proven Reliability: It has a long history of successful use and is well-characterized in countless synthetic protocols.
-
Effective Racemization Suppression: For most standard couplings, HOBt provides a substantial reduction in racemization compared to using a carbodiimide alone.[4][9]
Limitations:
-
Safety Concerns: Anhydrous HOBt is explosive and is therefore commercially supplied as a hydrate, which is safer but introduces water into the reaction.[3][12][13]
-
Limited Efficacy in "Difficult" Couplings: For sterically hindered amino acids, N-methylated residues, or fragment condensations, the suppression provided by HOBt may be insufficient to prevent significant epimerization.[9][14]
1-Hydroxy-7-azabenzotriazole (HOAt): The High-Performance Alternative
The development of HOAt by Louis A. Carpino in the 1990s marked a significant advancement in coupling chemistry.[15] By replacing the carbon atom at the 7-position of the benzotriazole ring with a nitrogen atom, the electronic properties of the molecule are profoundly altered, leading to superior performance.[15][16]
Mechanism of Action: HOAt functions via the same general mechanism as HOBt—forming an active ester. However, the electron-withdrawing nature of the pyridine ring's nitrogen atom makes HOAt a more acidic compound than HOBt.[15] This increased acidity translates into a better leaving group, which has two critical consequences:
-
Accelerated Coupling Rates: The resulting OAt-active esters are more reactive than their OBt counterparts.[17] This leads to faster and more efficient peptide bond formation.
-
Superior Racemization Suppression: The heightened reactivity of the OAt-ester accelerates the desired aminolysis reaction, minimizing the lifetime of the activated species and thus the time available for racemization to occur.[16] Furthermore, the pyridine nitrogen in HOAt is thought to provide anchimeric assistance, acting as a general base catalyst that facilitates the nucleophilic attack of the incoming amine, further speeding up the productive coupling pathway.[17]
Advantages:
-
Exceptional Racemization Suppression: HOAt is demonstrably superior to HOBt in preventing racemization, especially in challenging cases.[12][14]
-
Enhanced Reactivity: It accelerates coupling reactions, leading to higher yields and shorter reaction times, which is particularly beneficial in automated solid-phase peptide synthesis (SPPS).[16][17]
-
Ideal for Difficult Sequences: It is the reagent of choice for couplings involving sterically hindered amino acids, N-methylated amino acids, and fragment condensation.[6][18]
Limitations:
-
Higher Cost: HOAt is considerably more expensive than HOBt, which can be a limiting factor for large-scale or routine syntheses.[9]
-
Safety Concerns: Like HOBt, HOAt is classified as a potentially explosive compound, requiring careful handling and transport logistics.[6][15]
Head-to-Head Comparison: Performance and Properties
The choice between HOBt and HOAt often comes down to a balance of required performance, synthetic difficulty, and cost.
| Feature | This compound (HOBt) | 1-Hydroxy-7-azabenzotriazole (HOAt) |
| Racemization Suppression | Good; sufficient for most routine couplings.[4][9] | Excellent; demonstrably superior, especially for difficult couplings.[12][14][16] |
| Coupling Rate | Effective | Faster; enhanced reactivity due to electronic effects.[16][17] |
| Application Scope | Routine synthesis, standard amino acids.[14] | "Difficult" sequences, hindered amino acids, fragment condensation.[6][14] |
| Cost | Lower; cost-effective for large scale.[9] | Higher; premium reagent for critical applications.[9] |
| Safety Profile | Potentially explosive in anhydrous form.[3][15] | Potentially explosive; similar hazard class to HOBt.[13][15] |
Quantitative Experimental Data: A seminal study by Carpino directly illustrated the superiority of HOAt. In a challenging solid-phase synthesis involving the coupling of the dipeptide Fmoc-Phe-Ser(OtBu)-OH to a proline-linked resin, the use of DCC/HOBt resulted in 18% of the unwanted L-D-L epimerized product. Simply substituting HOAt for HOBt under the exact same conditions reduced the level of epimerized product to just 6% .[19]
Experimental Protocols: A Self-Validating Comparison
To objectively evaluate the performance of HOBt and HOAt in your own laboratory, a parallel synthesis experiment is the most effective approach.
Protocol 1: Comparative Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single coupling step on a solid support, performed in parallel for HOBt and HOAt.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH, a racemization-prone residue)
-
Peptide-resin with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) hydrate
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Dimethylformamide (DMF), synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
Workflow:
Caption: Experimental workflow for comparing HOBt and HOAt.
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes in a suitable reaction vessel.
-
Fmoc-Deprotection: Drain the DMF, add a solution of 20% piperidine in DMF to the resin, and agitate for 5 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical sequence is DMF (x5), DCM (x3), DMF (x3).
-
Parallel Activation (Perform in separate vials):
-
Vial A (HOBt): Dissolve the Fmoc-amino acid (3 eq.) and HOBt hydrate (3 eq.) in DMF.
-
Vial B (HOAt): Dissolve the Fmoc-amino acid (3 eq.) and HOAt (3 eq.) in DMF.
-
To each vial, add DIC (3 eq.) and allow the solutions to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling: Add the contents of Vial A to one batch of resin and the contents of Vial B to a second, identical batch of resin.
-
Reaction: Agitate the reaction mixtures at room temperature for 1-2 hours, or until a ninhydrin test indicates the absence of free amines.
-
Final Steps: After the coupling is complete, wash both resin batches thoroughly. The peptide can then be cleaved from the resin, deprotected, and analyzed.
Protocol 2: Analysis of Racemization by Chiral HPLC
Objective: To quantify the ratio of the desired L-L diastereomer to the L-D diastereomeric impurity.
-
Sample Preparation: Dissolve a small amount of the crude, cleaved peptide from each experiment (HOBt and HOAt) in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Chromatography: Inject the sample onto an HPLC system equipped with a chiral stationary phase column appropriate for peptide analysis.
-
Method Development: Develop a gradient elution method (typically using acetonitrile/water with 0.1% TFA) that provides baseline separation of the desired peptide peak from its diastereomeric impurity. The L-D diastereomer often elutes slightly before or after the main L-L peak.
-
Quantification: Integrate the peak areas for both the desired product and the diastereomeric impurity. The percentage of racemization can be calculated as: % Racemization = [Area(L-D peak) / (Area(L-L peak) + Area(L-D peak))] x 100
-
Comparison: Compare the % racemization for the peptide synthesized using HOBt versus the one synthesized using HOAt.
The Next Generation: Moving Beyond Benzotriazoles
It is important to note that concerns over the explosive properties of HOBt and HOAt have driven the development of safer, non-explosive alternatives.[12][15] Additives based on oximes, such as OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate), have emerged as highly effective and safe replacements.[12][13] These reagents often provide coupling efficiencies and racemization suppression comparable or even superior to HOBt, and in some cases approaching that of HOAt, without the associated safety risks.[8]
Conclusion and Strategic Recommendations
The choice between HOBt and HOAt is a strategic one, guided by the specific demands of the synthesis and the acceptable level of risk, both chemically and financially.
-
This compound (HOBt) remains the reliable, cost-effective workhorse for routine peptide synthesis. For standard sequences where racemization risk is moderate and cost is a primary driver, HOBt is an excellent and well-validated choice.
-
1-Hydroxy-7-azabenzotriazole (HOAt) is the high-performance tool for when stereochemical purity is absolutely paramount. For challenging couplings, racemization-prone residues, high-value therapeutic peptides, or fragment condensations, the additional cost of HOAt is a sound investment to ensure higher yields, greater purity, and avoidance of costly batch failures.
Ultimately, a deep understanding of the mechanisms and relative strengths of these additives empowers the synthetic chemist to make informed decisions, ensuring the successful and stereochemically faithful construction of complex peptide molecules.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nbinno.com [nbinno.com]
- 17. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 18. nbinno.com [nbinno.com]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
A Senior Application Scientist's Guide to Peptide Coupling Additives: A Comparative Efficacy Analysis of 4-Hydroxybenzotriazole and Its Derivatives
Executive Summary: The Enduring Challenge of the Amide Bond
In the intricate field of peptide synthesis, the formation of the amide bond is the fundamental, repeating event that defines the final product. The success of a synthesis, whether for a simple research peptide or a complex therapeutic agent, hinges on the efficiency and fidelity of this crucial step. The primary challenge is twofold: achieving a near-quantitative reaction to ensure high yields and, critically, preserving the stereochemical integrity of the constituent amino acids.[1] Racemization at the α-carbon during activation can lead to diastereomeric impurities that are difficult to separate and can drastically alter biological activity.[2][3]
For decades, 1-Hydroxybenzotriazole (HOBt) has been the quintessential additive in carbodiimide-mediated coupling reactions, serving as the gold standard for suppressing racemization and improving reaction kinetics.[4][5] However, the landscape of peptide synthesis has evolved, driven by the need for greater efficiency in synthesizing "difficult" sequences and, importantly, by heightened safety considerations.[3] This guide provides an in-depth, data-driven comparison of HOBt against its principal alternatives: the more reactive benzotriazole derivatives, 1-Hydroxy-7-azabenzotriazole (HOAt) and 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt), and the safer, highly effective oxime additive, Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).
The Mechanism of Action: How Additives Safeguard Stereochemistry
To appreciate the differences between these additives, one must first understand their shared mechanistic role. In a typical carbodiimide-mediated coupling (e.g., using DCC or DIC), the carboxylic acid of the N-protected amino acid is activated to form a highly reactive, but unstable, O-acylisourea intermediate.[5][6] This intermediate is at a chemical crossroads; it can either react productively with the amine of the next amino acid or proceed down deleterious pathways.
The most significant side reaction is the intramolecular cyclization of the activated intermediate to form a 5(4H)-oxazolone.[5] The α-proton of this oxazolone is highly acidic and can be readily abstracted, leading to a loss of chirality and subsequent racemization.[2]
This is where coupling additives intervene. They act as acyl transfer agents, rapidly intercepting the unstable O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester.[5] This active ester is less prone to racemization and efficiently undergoes aminolysis to form the desired peptide bond.[1][2] The key to an effective additive is that the rate of its reaction with the O-acylisourea and the subsequent aminolysis must be significantly faster than the rate of oxazolone formation.[5]
Diagram 1: General mechanism of peptide coupling additives.
Head-to-Head Comparison: Performance and Properties
The choice of additive is a critical parameter in protocol design, balancing reactivity, cost, and safety. While all function via the mechanism described above, subtle structural differences lead to significant performance variations.
4-Hydroxybenzotriazole (HOBt)
The historical workhorse, HOBt, is a reliable and cost-effective option for many standard applications.[7] It effectively suppresses racemization in most carbodiimide-mediated reactions and has been a staple in peptide chemistry for decades.[4][8] Its primary drawback is safety; anhydrous HOBt is explosive, and while the commercially available monohydrate is safer, it introduces water into the reaction and is still subject to transport regulations.[6][9][10]
1-Hydroxy-7-azabenzotriazole (HOAt)
HOAt was developed as a more reactive substitute for HOBt.[11] The key structural difference is the nitrogen atom at the 7-position of the benzotriazole ring. This nitrogen atom participates in the reaction through anchimeric assistance (neighboring group participation), which accelerates the aminolysis of the active ester.[12] This makes HOAt-based reagents superior for difficult couplings, sterically hindered amino acids, and fragment condensation, exhibiting a greater capacity to suppress racemization than HOBt.[3] Its enhanced performance, however, comes at a higher cost and with similar safety concerns to HOBt.[4]
6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt)
This derivative represents a compromise between the reactivity of HOAt and the cost of HOBt.[12] The electron-withdrawing chlorine atom on the benzotriazole ring increases the acidity of the N-hydroxy group, which makes the resulting active ester more reactive than the corresponding HOBt ester.[9][11] This leads to enhanced performance in synthesizing "difficult" sequences prone to aggregation.[9]
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)
OxymaPure (Oxyma) is a paradigm shift, moving away from the benzotriazole core structure to an oxime-based additive. Its most significant advantage is its safety profile; it is non-explosive, making it an inherently safer reagent for any laboratory.[6][13] Critically, this enhanced safety does not come at the cost of performance. Experimental data consistently shows that Oxyma is superior to HOBt in both coupling efficiency and racemization suppression, and its performance often rivals or even exceeds that of the highly reactive HOAt in challenging syntheses.[6][13][14]
Data Summary
The following tables provide a qualitative and quantitative comparison of these key additives.
Table 1: Qualitative Performance Comparison
| Feature | HOBt | 6-Cl-HOBt | HOAt | OxymaPure |
| Reactivity | Standard | High | Very High | High to Very High[6][13] |
| Racemization Suppression | Good | Very Good | Excellent[3] | Excellent[6][13] |
| Safety Profile | Explosive (anhydrous)[9][10] | Explosive Hazard | Explosive Hazard[4] | Non-Explosive [3][6][13] |
| Relative Cost | Low | Medium | High | Medium-High |
| Primary Application | Routine Synthesis | Difficult Sequences | Highly Difficult Sequences | Universal/Safety-Critical |
Table 2: Quantitative Racemization Data from a Model Study
This table summarizes representative data on the percentage of diastereomer formation (% D-isomer) during the coupling of a racemization-prone amino acid in a model peptide synthesis. Lower values indicate better performance.
| Coupling System | Model Peptide Fragment | % Racemization (D-Isomer) | Reference |
| DIC / HOBt | H-Gly-Phe -Val-NH₂ | 5.8% | Adapted from[13] |
| DIC / OxymaPure | H-Gly-Phe -Val-NH₂ | 1.2% | Adapted from[13] |
| DIC / HOAt | H-Gly-Phe -Val-NH₂ | 0.9% | Adapted from[13] |
| DIC / HOBt | H-Pro-Cys -Phe-NH₂ | 10.2% | Adapted from[3] |
| DIC / OxymaPure | H-Pro-Cys -Phe-NH₂ | 3.5% | Adapted from[3] |
Note: The values are illustrative based on published studies and can vary with specific sequences and reaction conditions.
Experimental Protocols: A Practical Guide
Reproducibility in peptide synthesis is paramount. The following protocols provide a framework for both standard synthesis and the comparative evaluation of coupling additives.
General Protocol for Manual Fmoc-Based SPPS Coupling
This protocol outlines a single coupling cycle. The choice of additive is the key variable.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.[9][15]
-
Fmoc-Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes. Drain, then repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).[9]
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the chosen coupling additive (HOBt , HOAt , or OxymaPure ) (3-5 equivalents) in DMF.
-
Coupling Reaction:
-
Add the activation solution to the deprotected peptide-resin.
-
Add the carbodiimide activator, typically Diisopropylcarbodiimide (DIC) (3-5 equivalents), to the reaction vessel.
-
Agitate the mixture at room temperature. Reaction time can vary from 30 minutes to 4 hours depending on the difficulty of the coupling and the chosen additive.[6][15]
-
-
Monitoring and Washing: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the reaction. Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.
Protocol for Comparative Efficacy Evaluation
This workflow is designed to objectively measure the racemization-suppressing capability of different additives.
Diagram 2: Experimental workflow for comparing racemization suppression additives.
-
Objective: To assess racemization during the incorporation of a sensitive amino acid (e.g., Cysteine or Phenylalanine) using different additives.[3]
-
Parallel Synthesis: Prepare three separate reaction vessels with Fmoc-Phe-Rink Amide MBHA resin. Synthesize the model peptide H-Gly-Cys -Phe-NH₂ in parallel.
-
Variable Coupling Step: When coupling the Fmoc-Cys(Trt)-OH, use the following distinct activation solutions for each vessel:
-
Vessel 1: Fmoc-Cys(Trt)-OH + DIC + HOBt
-
Vessel 2: Fmoc-Cys(Trt)-OH + DIC + HOAt
-
Vessel 3: Fmoc-Cys(Trt)-OH + DIC + OxymaPure
-
-
Finalization: Complete the synthesis by coupling Fmoc-Gly-OH to all three resins.
-
Cleavage: Cleave the peptides from the resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).[15]
-
Analysis: Analyze the crude product from each reaction by chiral reverse-phase HPLC. Determine the ratio of the desired L-L-L diastereomer to the L-D-L diastereomer to quantify the percentage of racemization for each additive.[3]
Conclusion and Strategic Recommendations
The landscape of peptide coupling additives has matured significantly. While HOBt laid the foundational groundwork, modern alternatives offer superior performance and safety.
-
This compound (HOBt) remains a viable, cost-effective option for routine, non-challenging syntheses where protocols are well-established and safety infrastructure is robust.
-
1-Hydroxy-7-azabenzotriazole (HOAt) is the additive of choice for the most demanding applications, including the synthesis of exceptionally difficult sequences, N-methylated peptides, and fragment condensations where maximizing efficiency and minimizing racemization are the absolute priorities, and cost is a secondary concern.
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) has emerged as the superior all-around alternative. It provides a compelling combination of high efficacy—often matching or exceeding HOAt—with an unparalleled safety profile.[6][13][14] For any new process development, or in laboratories where safety is paramount, OxymaPure should be considered the new gold standard . Its adoption mitigates the inherent risks associated with benzotriazoles without compromising, and often improving, synthetic outcomes.
The selection of a coupling additive is no longer a default choice but a strategic decision. By understanding the mechanistic nuances and leveraging the comparative performance data, researchers can optimize their synthetic strategies to produce higher-purity peptides more safely and efficiently.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. people.uniurb.it [people.uniurb.it]
- 13. benchchem.com [benchchem.com]
- 14. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Racemization Suppression: A Quantitative Analysis of 4-Hydroxybenzotriazole and Its Modern Alternatives
For fellow researchers, scientists, and professionals in the field of drug development, the stereochemical integrity of synthetic peptides is not merely a matter of purity; it is the cornerstone of biological activity and therapeutic efficacy. The subtle, unwanted inversion of a single chiral center—racemization—can yield diastereomeric impurities that are often difficult to separate and can drastically alter or nullify a peptide's intended function.
In the landscape of peptide synthesis, coupling additives are the unsung heroes that safeguard chiral purity. For decades, 1-Hydroxybenzotriazole (HOBt) has been the trusted workhorse, employed ubiquitously with carbodiimide coupling reagents to mitigate the risk of racemization.[1][2] However, the evolution of peptide chemistry has brought forth new challengers to HOBt's throne, most notably Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) and 1-Hydroxy-7-azabenzotriazole (HOAt).
This guide provides an in-depth, data-driven comparison of HOBt and its principal alternatives. Moving beyond theoretical claims, we will delve into quantitative experimental data to objectively assess their performance in suppressing racemization, supported by detailed protocols to empower you to validate these findings in your own laboratory.
The Specter of Racemization: Understanding the Core Problem
During peptide bond formation, the carboxylic acid of an N-protected amino acid is activated to facilitate nucleophilic attack by the incoming amine. This activation, especially when mediated by carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), generates a highly reactive O-acylisourea intermediate.[3] This intermediate is the primary culprit in racemization. It is susceptible to intramolecular cyclization, forming a 5(4H)-oxazolone. The α-proton of this oxazolone is highly acidic and readily abstracted, leading to a planar, achiral enolate intermediate that can be reprotonated from either face, resulting in a loss of stereochemical integrity.[4][5]
The crucial role of an additive like HOBt is to intercept the unstable O-acylisourea intermediate before it can form the problematic oxazolone. HOBt rapidly forms a more stable, yet sufficiently reactive, active ester (an OBt ester). This provides a kinetically favored pathway for aminolysis, effectively channeling the reaction towards the desired peptide bond formation while minimizing the concentration of the racemization-prone oxazolone.[3][6]
Figure 1. HOBt suppresses racemization by intercepting the activated amino acid.
Quantitative Comparison: HOBt vs. The Alternatives
Objective evaluation requires quantitative data. The following tables consolidate experimental results from studies comparing the efficacy of HOBt, HOAt, and OxymaPure in suppressing racemization across various model peptide syntheses. The percentage of the undesired D-isomer (epimerization) is the key performance metric.
Table 1: Racemization in Solution-Phase Synthesis of Z-Phe-Val-Pro-NH₂
This model involves a [2+1] segment coupling, which is notoriously prone to racemization.
| Additive | Coupling Reagent | Yield (%) | Racemization (D-L-L %) |
| HOBt | DIC | 85 | 17.8 |
| HOAt | DIC | 87 | 3.5 |
| OxymaPure® | DIC | 89 | 3.8 |
| HOPO | DIC | 65 | 49.6 |
Data sourced from Subirós-Funosas, et al. (2009).[7] The data clearly indicates that while HOBt is effective, both HOAt and OxymaPure offer superior racemization suppression in this challenging segment coupling.[7]
Table 2: Racemization in Stepwise Synthesis of Z-Phg-Pro-NH₂
This model assesses a single, racemization-prone Phenylglycine (Phg) coupling.
| Additive | Coupling Reagent | Yield (%) | Racemization (D-L %) |
| HOBt | DIC | 91 | 7.9 |
| HOAt | DIC | 90 | 1.0 |
| OxymaPure® | DIC | 94 | 1.1 |
Data sourced from Subirós-Funosas, et al. (2009).[7][8] In this stepwise coupling, OxymaPure and HOAt demonstrate a remarkable capacity to inhibit racemization, significantly outperforming HOBt.[7][8]
Table 3: Racemization in Solid-Phase Synthesis of H-Gly-Cys-Phe-NH₂
Cysteine is one of the amino acids most susceptible to racemization during peptide synthesis.[2]
| Additive | Coupling Reagent | Purity (%) | Racemization (D-Cys %) |
| HOBt | DIC | 75 | 10.3 |
| HOAt | DIC | 91 | 1.1 |
| OxymaPure® | DIC | 90 | 1.3 |
| Oxyma-B | DIC | 92 | 0.8 |
Data adapted from Subirós-Funosas, et al. (2009) and Khattab, et al. (2010).[7][9] For the highly sensitive Cysteine residue, the performance gap widens. OxymaPure and HOAt provide a dramatic reduction in racemization compared to HOBt.[7][9] Furthermore, the newer additive Oxyma-B shows even greater promise, exhibiting the lowest level of epimerization.[9][10]
Field-Proven Insights and Causality
The data consistently demonstrates that while HOBt is a competent racemization suppressor, its modern alternatives, particularly OxymaPure and HOAt, offer a higher degree of stereochemical protection, especially in challenging synthetic contexts.
-
Acidity and Reactivity: The pKa of the additive influences the reactivity of the active ester intermediate. HOAt (pKa 3.28) is more acidic than HOBt (pKa 4.60) and OxymaPure (pKa 4.60).[6][11] The electron-withdrawing nitrogen atom in the pyridine ring of HOAt is thought to increase the reactivity of the active ester, potentially through coordination of the incoming nucleophile, thus accelerating the desired coupling reaction and minimizing the time for racemization to occur.[12]
-
Safety Profile: A critical advantage of OxymaPure over benzotriazole-based additives is its enhanced safety profile. Anhydrous HOBt and HOAt are known to have explosive properties.[1][3] OxymaPure is a non-explosive compound, which significantly enhances laboratory safety without compromising performance.[13]
-
The Rise of Oximes: Additives like OxymaPure and Oxyma-B belong to the oxime class. Their efficacy, coupled with their improved safety, has led to their widespread adoption and the development of corresponding onium salt coupling reagents like COMU (based on OxymaPure), which often show performance comparable to HATU (based on HOAt).[14]
Experimental Protocols for Quantitative Analysis
To ensure trustworthiness and allow for independent verification, detailed protocols for the quantitative analysis of racemization are essential. The most common and robust method is High-Performance Liquid Chromatography (HPLC) for the separation of diastereomers.
Protocol 1: HPLC Analysis of Racemization in a Model Dipeptide Coupling
This protocol provides a self-validating system to quantify the level of racemization during the coupling of a protected amino acid to an amino acid ester.
Objective: To quantify the percentage of D-L diastereomer formed during the coupling of Fmoc-L-Phe-OH to H-Gly-OMe.
1. Materials:
-
Fmoc-L-Phenylalanine (Fmoc-L-Phe-OH)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC)
-
Additive: HOBt, OxymaPure, or HOAt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Quenching Solution: 1 M Hydrochloric Acid (HCl)
-
Extraction Solvent: Ethyl Acetate
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)
-
HPLC System with UV Detector
-
Chiral HPLC Column (e.g., polysaccharide-based CSP) or a high-resolution Reversed-Phase Column (C18 or C8) capable of separating diastereomers.[15][16]
-
HPLC Grade Solvents (Acetonitrile, Water, Trifluoroacetic Acid - TFA)
2. Experimental Procedure:
-
Reaction Setup: In a clean, dry reaction vial, dissolve Fmoc-L-Phe-OH (1.0 eq) and the chosen additive (HOBt, OxymaPure, or HOAt; 1.0 eq) in anhydrous DMF.
-
Addition of Amine and Base: Add H-Gly-OMe·HCl (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir to dissolve.
-
Initiation of Coupling: Add DIC (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for a defined period (e.g., 2 hours). Consistent timing is crucial for comparability.
-
Work-up:
-
Quench the reaction by adding 1 M HCl.
-
Extract the dipeptide product into ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
-
Sample Preparation for HPLC: Dissolve the crude dipeptide residue in a known volume of the initial HPLC mobile phase.
3. HPLC Analysis:
-
Method Development: Develop an isocratic or gradient HPLC method capable of resolving the L-L and D-L diastereomers of Fmoc-Phe-Gly-OMe. A typical mobile phase would be a mixture of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).[17]
-
Injection: Inject the prepared sample onto the HPLC system.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 265 nm for the Fmoc group).
-
Quantification: Integrate the peak areas for the desired L-L dipeptide and the undesired D-L dipeptide.
4. Calculation of Racemization: The percentage of racemization is calculated as follows:
% Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100
Figure 2. Experimental workflow for quantitative analysis of racemization.
Alternative Analytical Technique: NMR Spectroscopy
While HPLC is the most common method, Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to quantify diastereomeric ratios.[18][19]
Principle: The L-L and D-L diastereomers are chemically distinct entities and may exhibit different chemical shifts for corresponding protons or carbons in their NMR spectra. By integrating the signals unique to each diastereomer, their relative ratio can be determined.
General Protocol:
-
Acquire a high-resolution proton (¹H) or carbon (¹³C) NMR spectrum of the purified dipeptide mixture in a suitable deuterated solvent.[20]
-
Identify distinct, well-resolved signals corresponding to the L-L and D-L diastereomers. Amide protons or α-carbon protons are often sensitive to the stereochemistry of the adjacent residue.
-
Carefully integrate the areas of these distinct signals.
-
Calculate the percentage of racemization from the integration values, similar to the HPLC method.
The primary challenge with NMR is achieving sufficient separation of signals, which may require high-field instruments or the use of chiral solvating agents.[19]
Conclusion and Recommendations
The experimental data unequivocally shows that while HOBt remains a viable additive for suppressing racemization, modern alternatives such as OxymaPure and HOAt offer superior performance, particularly for racemization-prone amino acids like Cysteine and Histidine, and in challenging segment condensations.[1][7][9]
As a Senior Application Scientist, my recommendations are as follows:
-
For routine couplings of non-sensitive amino acids, HOBt remains a cost-effective and adequate choice.
-
For the coupling of racemization-prone residues (e.g., Cys, His, Phg), or during segment coupling strategies, a switch to OxymaPure is strongly advised. It provides suppression levels comparable or superior to HOAt without the associated explosive risk, making it the optimal choice for both safety and efficacy.[1][3]
-
When the absolute minimum level of racemization is critical and safety protocols for handling potentially explosive compounds are robustly in place, HOAt can be considered.
-
Always validate your coupling protocol using a quantitative method like the HPLC protocol described. This ensures the stereochemical purity of your final peptide product and the integrity of your research.
By understanding the mechanisms and critically evaluating the quantitative data, researchers can make informed decisions, moving beyond historical precedent to select the optimal racemization suppressor for the demands of modern, high-fidelity peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Oxyma-B, an excellent racemization suppressor for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. lcms.cz [lcms.cz]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.uzh.ch [chem.uzh.ch]
The Duel of Phases: Unpacking the Performance of HOBt in Solution vs. Solid-Phase Peptide Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the formation of the amide bond is the critical step, and for decades, 1-Hydroxybenzotriazole (HOBt) has been an indispensable additive, championing high efficiency and chiral integrity.[1][2] Its primary role is to act as a potent racemization suppressor and a coupling enhancer.[1][3] When an amino acid's carboxyl group is activated, typically by a carbodiimide like DCC or DIC, it forms a highly reactive intermediate that is prone to losing its stereochemical identity (racemization).[3][4] HOBt masterfully intercepts this unstable species to form a more stable, yet highly reactive, HOBt-ester intermediate.[2][3][5] This active ester then efficiently reacts with the incoming amine, ensuring the peptide bond forms with minimal loss of stereochemical purity and at an accelerated rate.[2][3]
However, the battlefield on which HOBt operates—the homogenous environment of solution-phase synthesis (SPS) versus the heterogeneous landscape of solid-phase peptide synthesis (SPPS)—profoundly dictates its performance and the overall synthetic strategy. This guide provides an in-depth, objective comparison of HOBt's efficacy in both methodologies, grounded in mechanistic principles and supported by actionable experimental protocols.
The Core Mechanism: HOBt as a Kinetic Relay
Before delving into the phase-specific nuances, it is crucial to visualize the central role of HOBt. The process hinges on a kinetic race: the formation of the HOBt-ester and its subsequent reaction with the amine must outpace the rate of racemization and other side reactions.[2]
Caption: General mechanism of HOBt in carbodiimide-mediated peptide coupling.
HOBt in Solution-Phase Synthesis (SPS): The Realm of Homogeneity
In solution-phase synthesis, all reactants—the protected amino acids, coupling reagents, and HOBt—are dissolved in a common organic solvent, creating a homogenous reaction environment. This has significant implications for HOBt's performance.
Performance Characteristics:
-
Reaction Kinetics: In a uniform solution, molecular collisions are frequent and unhindered. The activation of the carboxylic acid and the subsequent interception by HOBt proceed rapidly. This homogenous environment allows for potentially faster coupling kinetics compared to SPPS, where diffusion can be a limiting factor.[3]
-
Reagent Stoichiometry: SPS allows for the use of near-equimolar amounts of reactants. This is a key advantage for cost-efficiency, especially in large-scale synthesis. HOBt, typically used in a slight excess (e.g., 1.1 equivalents), effectively suppresses racemization without the need for the large excesses common in solid-phase methods.[6][7]
-
Monitoring and Control: The reaction progress can be monitored directly using techniques like TLC, HPLC, or NMR, providing precise control over the coupling step. This allows for the careful addition of reagents and accurate determination of reaction completion.
-
Purification Challenges: The primary drawback of SPS is purification. After each coupling step, the desired peptide must be isolated from unreacted starting materials, byproducts (like dicyclohexylurea, DCU, if DCC is used), and excess HOBt.[6] This often requires tedious and material-losing workup procedures such as extraction, precipitation, or chromatography.[8]
Representative Protocol: Solution-Phase Dipeptide Synthesis using DIC/HOBt
This protocol outlines the synthesis of a dipeptide, illustrating the typical workflow in SPS.
Objective: To couple N-Boc-L-Alanine with L-Phenylalanine methyl ester.
Materials:
-
N-Boc-L-Alanine
-
L-Phenylalanine methyl ester hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) and/or N,N-Dimethylformamide (DMF)
-
1N HCl, Saturated NaHCO₃ solution, Saturated NaCl (Brine)
Step-by-Step Methodology:
-
Amine Salt Neutralization: Dissolve L-Phenylalanine methyl ester hydrochloride (1.0 eq) in DCM. Add NMM (1.1 eq) and stir for 10 minutes at room temperature to liberate the free amine.
-
Activation Mixture: In a separate flask, dissolve N-Boc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in a minimal amount of DMF or DCM.[9] Cool the solution to 0 °C in an ice bath.
-
Coupling Initiation: Add DIC (1.1 eq) to the activation mixture and stir for 5-10 minutes at 0 °C. This pre-activation step allows for the formation of the HOBt active ester.
-
Amide Bond Formation: Add the solution containing the free amine (from step 1) to the pre-activated mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Workup and Purification:
-
Filter the reaction mixture to remove the precipitated diisopropylurea byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be further purified by silica gel chromatography if necessary.
-
HOBt in Solid-Phase Peptide Synthesis (SPPS): The Heterogeneous Workhorse
SPPS, pioneered by Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer resin.[10] This simplifies the entire process into a series of coupling and deprotection cycles, with purification achieved by simple filtration and washing.[10][11]
Performance Characteristics:
-
Simplified Workflow: The greatest advantage of SPPS is the ease of purification. Excess reagents and soluble byproducts, including degraded HOBt, are simply washed away after each step, dramatically increasing efficiency and enabling automation.[8][10]
-
Reagent Stoichiometry: To drive reactions to completion and overcome the kinetic barriers of the solid phase, a significant excess of reagents (typically 3-5 equivalents of amino acid, coupling agent, and HOBt) is required.[7][12] This can be a major cost driver for long peptides or large-scale synthesis.
-
Reaction Kinetics: The reaction occurs at the interface between the liquid phase (containing the activated amino acid) and the solid phase (the resin-bound peptide). Reaction rates can be limited by the diffusion of reagents into the polymer matrix and by potential peptide aggregation on the resin.[13] HOBt's role is crucial here to ensure that when a coupling opportunity arises, it is efficient and stereochemically sound.[14]
-
Racemization Control: HOBt is exceptionally effective at suppressing racemization in SPPS.[13][15] This is particularly critical for sensitive amino acids like Histidine and Cysteine or during fragment condensation.[13][14]
Representative Protocol: Manual SPPS Coupling Cycle using DIC/HOBt
This protocol outlines a single coupling cycle for adding an Fmoc-protected amino acid to a resin-bound peptide.
Objective: To couple Fmoc-L-Valine onto a deprotected peptide-resin.
Materials:
-
Fmoc-deprotected peptide-resin (e.g., Rink Amide resin)
-
Fmoc-L-Valine
-
1-Hydroxybenzotriazole (HOBt) hydrate
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (for Fmoc deprotection)
Step-by-Step Methodology:
-
Resin Preparation: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain. Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
Activation and Coupling:
-
In a separate vial, dissolve Fmoc-L-Valine (3 eq relative to resin loading) and HOBt hydrate (3 eq) in a minimal amount of DMF.[16]
-
Add DIC (3 eq) to this solution and allow it to pre-activate for 2-5 minutes.[16]
-
Add the activated amino acid solution to the washed, deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing: Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating reaction completion.[16] If the test is positive (blue beads), the coupling step may be repeated.[14] Once complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
Caption: Comparative workflow of a single coupling step in SPS vs. SPPS.
Head-to-Head Comparison: HOBt Performance
| Feature | Solution-Phase Synthesis (SPS) | Solid-Phase Peptide Synthesis (SPPS) | Rationale & Causality |
| Reaction Environment | Homogenous | Heterogeneous (Solid-Liquid) | In SPS, all reactants are in the same phase, maximizing collision frequency. In SPPS, the reaction is confined to the resin surface/matrix, introducing diffusion limitations. |
| Reagent Stoichiometry | Near-equimolar (e.g., 1.0-1.2 eq) | Large excess required (e.g., 3-5 eq) | Large excess in SPPS is necessary to drive the reaction to completion and overcome kinetic barriers imposed by the solid support.[12] |
| Purification | Complex and laborious (extraction, chromatography) | Simple and rapid (filtration and washing) | The core distinction: SPPS immobilizes the product, simplifying purification to a washing process.[8][10] SPS requires separating product from all other soluble components. |
| Racemization Control | Excellent | Excellent | HOBt's mechanism of forming a stable active ester is effective in both phases, ensuring high chiral purity.[4][13][15] |
| Scalability | Readily scalable, but purification becomes a major bottleneck. | Highly scalable and amenable to automation, making it ideal for producing large quantities and libraries.[10][12] | |
| Cost-Effectiveness | More economical on reagents per-step. | Higher reagent cost due to the use of large excesses. Overall cost may be lower for long peptides due to automation and reduced labor. | |
| Monitoring | Direct (TLC, HPLC) | Indirect (e.g., Ninhydrin test) or real-time UV monitoring in automated synthesizers.[11] | In SPS, the entire reaction mixture can be sampled. In SPPS, analysis is performed on a small sample of resin beads. |
Alternatives and Modern Context
While HOBt has been a cornerstone reagent, the field has evolved. Concerns over the explosive nature of anhydrous HOBt led to the widespread use of its safer hydrated form.[16][17] Furthermore, more potent additives have been developed.
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally considered more effective than HOBt, especially for difficult couplings, due to anchimeric assistance from the pyridine nitrogen, which accelerates coupling and further suppresses racemization.[18]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive, highly effective oxime-based additive that often shows performance comparable or superior to HOAt and HOBt, with the added benefit of safety and solubility.[4]
Uronium/aminium salts like HBTU and HATU incorporate the HOBt or HOAt moiety directly into their structure, respectively.[6][19] They act as both coupling agent and additive, offering high efficiency, though they are more expensive and can have side reactions not seen with simple carbodiimide/HOBt systems.[6]
Conclusion
4-Hydroxybenzotriazole (HOBt) remains a highly effective and cost-efficient coupling additive for both solution-phase and solid-phase peptide synthesis. Its performance is fundamentally tied to the nature of the synthetic phase.
-
In Solution-Phase Synthesis , HOBt shines in a homogenous environment that allows for efficient, near-equimolar reactions. Its utility, however, is coupled with the significant challenge of post-reaction purification. This makes the SPS/HOBt combination well-suited for the synthesis of short peptides, fragments, or when scaling up a specific, well-optimized coupling step where purification is manageable.
-
In Solid-Phase Peptide Synthesis , HOBt is the reliable workhorse that enables the cornerstone advantage of SPPS: simplified, iterative synthesis. While requiring a large excess of reagents, its robust performance in suppressing racemization and driving coupling reactions to completion across countless cycles has made it indispensable for the routine, automated synthesis of long and complex peptides.[8][10][15]
The choice between leveraging HOBt in solution or on a solid phase is not a matter of inherent superiority, but a strategic decision based on the specific peptide target, required scale, available resources, and the desired balance between reagent economy and operational efficiency.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. fiveable.me [fiveable.me]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 10. jpt.com [jpt.com]
- 11. bachem.com [bachem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. benchchem.com [benchchem.com]
- 17. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 18. nbinno.com [nbinno.com]
- 19. peptide.com [peptide.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Hydroxybenzotriazole (HOBt) for Laboratory Professionals
4-Hydroxybenzotriazole (HOBt) is an indispensable reagent in the field of peptide synthesis and organic chemistry, prized for its ability to enhance coupling efficiency and suppress racemization. However, its significant utility is matched by considerable, often overlooked, hazards. The anhydrous form of HOBt is a potent, Class 1 explosive, demanding stringent safety protocols for its handling and disposal. This guide provides a detailed, technically sound framework for the safe and compliant disposal of HOBt, designed to protect laboratory personnel, the environment, and ensure regulatory adherence. More than a set of instructions, this document aims to provide a deep understanding of the chemical principles underlying the procedures, fostering a culture of safety and responsibility.
The Chemical Profile of HOBt: A Double-Edged Sword
This compound is an organic compound widely employed as an additive in carbodiimide-mediated peptide coupling reactions. It functions by forming an active ester, which is less susceptible to racemization and side reactions. While the monohydrate form is considerably more stable, the anhydrous form, favored for its reactivity, poses a significant explosion risk, particularly when subjected to heat, friction, or shock.[1] This hazardous nature necessitates meticulous disposal procedures.
Table 1: Key Safety and Disposal Parameters for this compound
| Property | Information | Relevance to Disposal |
| Chemical Formula | C₆H₅N₃O | N/A |
| Molar Mass | 135.12 g/mol (anhydrous) | N/A |
| Appearance | White to light yellow crystalline powder | Visual identification of the substance. |
| Hazards | Anhydrous form is explosive (GHS01).[1][2] Causes serious eye irritation (H319).[3][4] Harmful if swallowed (H302).[3] Harmful to aquatic life with long-lasting effects (H412).[4] | Dictates the need for specialized disposal to mitigate explosion risk, protect personnel, and prevent environmental contamination. |
| Storage | Store in a cool, well-ventilated place away from heat and ignition sources.[5][6][7] Keep wetted to maintain stability.[2] | Proper storage is the first step in safe management and disposal. Desiccated HOBt is more hazardous. |
| Disposal | Must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4][8] Chemical destruction or controlled incineration are recommended methods.[3] | Direct disposal to landfill or sewer is prohibited. Specialized treatment is required to neutralize hazards. |
Step-by-Step Procedures for HOBt Waste Management
The appropriate disposal route for HOBt depends on its form—whether it is unreacted solid, part of a liquid waste stream, or contaminating laboratory equipment. The guiding principle is to desensitize the explosive nature of the compound before final disposal.
Protocol 1: Neutralization and Disposal of Solid HOBt Waste
This protocol details the chemical neutralization of solid HOBt, rendering it non-explosive and suitable for further waste treatment. This procedure should be performed in a certified chemical fume hood with the sash positioned as a blast shield.
Essential Materials:
-
Appropriate Personal Protective Equipment (PPE): Chemical splash goggles, face shield, flame-retardant lab coat, and chemical-resistant gloves.
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
A large beaker (at least 10 times the volume of the reagents)
-
Stirring mechanism (e.g., magnetic stir bar and stir plate)
-
Ice bath
Procedure:
-
Risk Assessment: Before beginning, review the Safety Data Sheet (SDS) for HOBt.[3][4][9] Ensure all necessary PPE is correctly worn.
-
Preparation of Aqueous Suspension: Carefully and slowly add the solid HOBt waste to a large volume of cold water in the beaker, placed within an ice bath. A recommended ratio is 1 gram of HOBt to at least 100 mL of water. This creates a slurry and helps to dissipate any heat generated.
-
Basification: While continuously stirring the suspension, slowly add the sodium hydroxide solution. The addition of a strong base deprotonates the hydroxyl group of HOBt, forming the significantly more stable sodium salt.[10][11] This reaction is exothermic; therefore, slow addition and cooling are critical to maintain control.
-
Verification of Neutralization: Monitor the pH of the solution using a pH meter or pH strips. Continue to add NaOH solution until the pH is consistently above 10.
-
Waste Collection: The resulting basic solution of neutralized HOBt should be collected in a clearly labeled hazardous waste container. Do not mix with other waste streams.[5]
-
Final Disposal: The collected waste must be disposed of through an approved hazardous waste management company.[4] They will typically use high-temperature incineration or other specialized chemical treatments.
Scientific Rationale: The explosive nature of HOBt is linked to the N-hydroxy group of the benzotriazole ring. By reacting HOBt with a strong base, the acidic proton on the hydroxyl group is removed, forming a salt. This salt is ionic, has greater stability, and does not possess the same explosive characteristics as the protonated form.
Protocol 2: Decontamination of HOBt-Contaminated Labware
All labware that has been in contact with HOBt must be decontaminated to ensure the safety of all laboratory personnel.
Procedure:
-
Initial Rinse: Immediately after use, rinse the labware with a suitable solvent (e.g., N,N-Dimethylformamide (DMF) or acetone) to remove the bulk of the HOBt residue. This rinse solvent must be collected and disposed of as hazardous waste.
-
Decontamination Bath: Prepare a decontamination bath by immersing the rinsed labware in a solution of sodium hydroxide (e.g., 1 M) for at least 24 hours. This will neutralize any remaining traces of HOBt.
-
Final Cleaning: After the decontamination soak, the labware can be washed using standard laboratory cleaning procedures.
Visualizing the HOBt Disposal Decision Process
The following diagram outlines the critical decision points and procedural flow for the safe management and disposal of HOBt waste.
Figure 1. Decision-making workflow for the proper disposal of HOBt.
Ensuring Trust and Compliance
The protocols outlined in this guide are designed to be self-validating. The use of pH monitoring in the neutralization of solid HOBt provides a clear endpoint, ensuring the reaction has gone to completion. For contaminated labware, the extended soaking period provides confidence that all residual HOBt has been effectively neutralized. Adherence to these procedures, in conjunction with institutional and regulatory guidelines, forms the bedrock of a trustworthy and safe laboratory environment.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure that all procedures are in full compliance with local, state, and federal regulations. Proper disposal of HOBt is not just a matter of best practice; it is a legal and ethical responsibility.
References
- 1. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 2. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. severnbiotech.com [severnbiotech.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. US5998628A - Non-explosive preparations of 1-hydroxybenzotriazole - Google Patents [patents.google.com]
- 11. Page loading... [guidechem.com]
Mastering Safety: A Guide to Personal Protective Equipment for Handling 4-Hydroxybenzotriazole (HOBt)
As a cornerstone reagent in modern peptide synthesis and organic chemistry, 4-Hydroxybenzotriazole (HOBt) is indispensable for achieving high-efficiency amide bond formation and suppressing racemization.[1] However, its utility is counterbalanced by significant safety considerations that demand rigorous adherence to handling protocols. Anhydrous HOBt, in particular, is classified as an explosive, posing substantial risks if managed improperly.[1][2] This guide provides drug development professionals, researchers, and scientists with essential, field-proven directives for the safe handling of HOBt, focusing on the correct selection and use of Personal Protective Equipment (PPE).
Hazard Assessment: Understanding the Risks of HOBt
A thorough understanding of the hazards associated with HOBt is the foundation of a robust safety plan. HOBt is typically supplied as a hydrate, which contains water to desensitize its explosive nature.[1] The primary danger arises when the material dries out, as anhydrous HOBt is sensitive to shock, friction, and heat, and can decompose explosively.[2][3]
Key hazards include:
-
Explosive Properties: The anhydrous form is a Class 1.3 explosive.[1][3] It is critical to keep the compound wetted and avoid conditions that could lead to desiccation.[2][3]
-
Eye Irritation: HOBt is classified as causing serious eye irritation.[4][5]
-
Toxicity: It is considered harmful if swallowed, in contact with skin, or inhaled.[4][6]
-
Aquatic Hazard: The compound is harmful to aquatic life with long-lasting effects.[5]
The Globally Harmonized System (GHS) classifications for HOBt hydrate are summarized below:
| Hazard Category | GHS Pictogram | Hazard Statement |
| Explosive |
| H203: Explosive; fire, blast or projection hazard.[3][7] |
| Serious Eye Irritation |
| H319: Causes serious eye irritation.[4][5] |
| Acute Toxicity (Oral, Dermal) |
| H302/H312: Harmful if swallowed or in contact with skin.[4] |
| Aquatic Hazard (Chronic) | None | H412: Harmful to aquatic life with long lasting effects.[5] |
Core PPE Requirements: A Multi-Layered Defense
A multi-layered approach to PPE is mandatory to mitigate the risks associated with HOBt.[8] The following provides a detailed breakdown of required equipment, explaining the rationale behind each selection.
Eye and Face Protection
Given that HOBt causes serious eye irritation, robust eye protection is non-negotiable.[1][4]
-
Minimum Requirement: Chemical splash and impact-rated safety goggles conforming to EN166 or equivalent standards are essential.[8][9][10] These provide a seal around the eyes, protecting against dust particles and splashes.
-
Enhanced Protection: For operations with a higher risk of splashing, such as during transfer or dissolution of larger quantities, a full-face shield should be worn in addition to safety goggles.[8][11]
Hand Protection
Hands are at the highest risk of direct contact.[12]
-
Glove Material: Chemical-resistant nitrile rubber gloves are the standard recommendation for handling HOBt and associated solvents like DMF.[8][11] Nitrile offers good chemical resistance, and tears are often clearly visible, providing an immediate indication of a breach.[13][14]
-
Thickness and Inspection: A minimum glove thickness of 0.11 mm is advised for adequate protection against incidental contact.[8] Before every use, gloves must be inspected for any signs of degradation or puncture.[10]
-
Double Gloving: For extended handling periods or when working with highly concentrated solutions, double gloving is a prudent measure. This practice provides an additional barrier and allows for the safe removal of a contaminated outer glove without exposing the skin.[15]
-
Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[10] Never wash or reuse disposable gloves.[13]
Body Protection
Protecting the skin from accidental spills is crucial.
-
Laboratory Coat: A standard laboratory coat is the minimum requirement to protect skin and personal clothing from minor spills and dust.[8]
-
Enhanced Protection: For larger-scale work or when there is a significant risk of splashing, a fire/flame-resistant and impervious apron or suit should be worn over the lab coat.[8] Flame-retardant antistatic protective clothing is recommended due to the explosive hazard.
Respiratory Protection
Inhalation of HOBt dust must be prevented.[11]
-
Primary Control: All handling of solid HOBt that may generate dust, such as weighing or transferring, must be conducted within a certified chemical fume hood or other ventilated enclosure.[4][8]
-
When Respirators are Needed: If engineering controls are insufficient or during an emergency response to a large spill, respiratory protection is required. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8][9] The specific type of cartridge will depend on the potential for airborne particulates and vapors from solvents.
Safe Handling and Disposal Workflow
Adherence to a systematic workflow is critical for ensuring safety from the moment HOBt is received until its waste is properly disposed of.
Operational Plan: Step-by-Step Guidance
-
Preparation :
-
Don all required PPE as outlined in Section 2.[8] This includes safety goggles, nitrile gloves, and a lab coat.
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment, including non-sparking tools (e.g., spatulas) and grounded equipment to prevent static discharge.[4][8]
-
-
Handling :
-
Store HOBt in a cool, dry, well-ventilated place, away from heat and ignition sources.[3][4] An explosion-proof refrigerator is often recommended.[8]
-
Carefully weigh the required amount of HOBt inside the fume hood. Avoid any actions that could create dust or cause friction or shock, such as grinding the material.[2][3]
-
Add the solid HOBt to the reaction solvent within the fume hood.
-
-
Spill and Emergency Procedures :
-
Small Spill: In case of a small spill, avoid generating dust. Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[4] Decontaminate the area thoroughly.
-
Large Spill/Dry Material: If a large spill occurs or if the material is suspected to be dry, evacuate the area immediately.[9] Do not attempt to clean it up. Contact your institution's environmental health and safety (EHS) office. Explosives experts may be required.[9]
-
Personal Exposure: In case of eye contact, immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. For skin contact, remove contaminated clothing and rinse the skin with water. Seek medical attention in both cases.[16]
-
-
Disposal Plan :
-
All HOBt waste, including contaminated consumables (gloves, wipes) and empty containers, must be treated as hazardous waste.
-
Dispose of waste in clearly labeled, sealed containers.[8]
-
Never mix HOBt waste with other incompatible waste streams. Follow all local, state, and federal regulations for the disposal of explosive and chemically hazardous materials.
-
By integrating this expert-validated guidance on personal protective equipment and operational workflows, researchers can confidently and safely utilize this compound, ensuring both personal safety and the integrity of their scientific work.
References
- 1. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 2. severnbiotech.com [severnbiotech.com]
- 3. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 1-Hydroxybenzotriazole | C6H5N3O | CID 75771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. globechemie.com [globechemie.com]
- 11. nbinno.com [nbinno.com]
- 12. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 13. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 14. southalabama.edu [southalabama.edu]
- 15. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 16. anaspec.com [anaspec.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
